3'-Sialyllactose
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZGSVFYNBZVIK-FHHHURIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905216 | |
| Record name | 3′-Sialyllactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3'-Sialyllactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000825 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35890-38-1 | |
| Record name | 3′-Sialyllactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35890-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylneuraminoyllactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035890381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucose, O-(N-acetyl-.alpha.-neuraminosyl)-(2.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3′-Sialyllactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-SIALYLLACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J7TAL60G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3'-Sialyllactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000825 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Chemical Landscape of 3'-Sialyllactose: A Technical Guide for Researchers
An in-depth exploration of the chemical structure, synthesis, analysis, and biological significance of 3'-Sialyllactose (3'-SL), a key human milk oligosaccharide, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (3'-SL) is a prominent acidic trisaccharide found in high concentrations in human milk, particularly in colostrum.[1][2] It is composed of three monosaccharide units: N-acetylneuraminic acid (Neu5Ac), D-galactose (Gal), and D-glucose (Glc). The specific linkage, Neu5Ac(α2-3)Gal(β1-4)Glc, defines its structure and biological activity.[3][4][5][6] As a key human milk oligosaccharide (HMO), 3'-SL is recognized for its significant roles in infant development, including shaping the gut microbiome, modulating the immune system, and protecting against pathogens.[7][8][9] This guide provides a comprehensive overview of its chemical properties, synthesis and analysis protocols, and its emerging therapeutic potential.
Chemical Structure and Properties
This compound is a white to off-white, water-soluble powder.[3][10] Its chemical identity is well-defined by its molecular formula, weight, and unique identifiers. The molecule consists of a lactose core (Gal(β1-4)Glc) with a sialic acid (Neu5Ac) residue attached to the 3-position of the galactose unit via an α2-3 glycosidic bond.
Below is a summary of the key chemical identifiers for this compound and its commonly used sodium salt form.
| Property | This compound (Free Acid) | This compound (Sodium Salt) |
| Molecular Formula | C₂₃H₃₉NO₁₉[3][11][12] | C₂₃H₃₈NNaO₁₉[4][7][10][13] |
| Molecular Weight | 633.55 g/mol [3][12] | 655.53 g/mol [13] |
| CAS Number | 35890-38-1[1][3][5][11][12] | 1128596-80-5[10], 128596-80-5[5][7][8][13] |
| IUPAC Name | (2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid[11] | N-Acetyl-α-D-neuraminyl-(2→3)-β-D-galactopyranosyl-(1→4)-D-glucose, sodium salt[5] |
| Common Synonyms | 3'-SL, 3'-Monosialyllactose[1][11] | 3'-N-Acetylneuraminyl-D-lactose sodium salt, 3'-SL sodium[3][6][7][13] |
Methodologies for Synthesis and Production
The large-scale production of this compound is crucial for its application in infant formula and as a therapeutic agent. While chemical synthesis is possible, it is often complex and low-yielding.[1] Therefore, biotechnological approaches, including enzymatic synthesis and microbial fermentation, are the preferred methods for industrial-scale production.
Enzymatic Synthesis of this compound
Enzymatic synthesis offers high specificity and milder reaction conditions. A common strategy involves a multi-enzyme cascade reaction.
Experimental Protocol: One-Pot Enzymatic Synthesis of this compound
This protocol describes a whole-cell one-pot biosynthesis approach.[10][11]
1. Objective: To synthesize this compound from N-acetylneuraminic acid (sialic acid, SA) and lactose.
2. Materials:
- Recombinant E. coli cells co-expressing:
- CMP-sialic acid synthetase
- α-2,3-sialyltransferase
- CMP kinase
- Polyphosphate kinase
- Sialic Acid (SA)
- Lactose
- Cytidine monophosphate (CMP)
- Polyphosphate
- MgCl₂
- Triton X-100
- NaOH (4 N) for pH adjustment
- Reaction buffer (e.g., Tris-HCl)
3. Equipment:
- Bioreactor or temperature-controlled shaker
- pH meter and controller
- Centrifuge
- HPLC system for analysis
4. Procedure:
- Prepare the reaction mixture containing: 50 mM SA, 60 mM lactose, 20 mM MgCl₂, 20 mM polyphosphate, and 10-20 mM CMP.[10][11]
- Add the recombinant whole cells to the reaction mixture (e.g., 40 g/L).[10]
- Add a surfactant such as Triton X-100 (e.g., 0.8% v/v) to permeabilize the cells.[10]
- Incubate the reaction at an optimized temperature, typically around 35°C.[10][11]
- Maintain the pH of the reaction at approximately 7.0 using a pH controller with 4 N NaOH.[10][11]
- Take samples at regular intervals (e.g., every 2 hours) to monitor the concentrations of SA and 3'-SL by HPLC.[10]
- Continue the reaction until the conversion of SA to 3'-SL plateaus.
- Terminate the reaction and proceed with purification steps.
5. Expected Outcome: This method can achieve high conversion rates, with reports of up to 98.1% conversion of sialic acid to this compound.[10]
Microbial Fermentation
Microbial fermentation using engineered strains of Escherichia coli is a promising method for the industrial production of 3'-SL.[1] This approach involves genetically modifying the bacteria to produce the necessary enzymes for the de novo synthesis of 3'-SL from simple carbon sources like glycerol or glucose.
Analytical Techniques for Quantification and Characterization
Accurate and reliable analytical methods are essential for the quality control of this compound production and for its quantification in biological samples such as milk.
| Analytical Technique | Purpose | Key Protocol Details |
| High-Performance Liquid Chromatography (HPLC) | Quantification of 3'-SL in synthesis reactions and biological matrices.[1][7][10] | Column: Amide or porous graphitic carbon columns are commonly used. Detection: Refractive index (RID) or mass spectrometry (MS) detectors. Mobile Phase: Gradient elution with acetonitrile and water, often with a modifier like formic acid.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity.[8][10] | Method: 1D ¹H NMR is used to obtain a characteristic spectrum that can be compared to a reference standard for confirmation of the α2,3-linkage. |
| Mass Spectrometry (MS) | Determination of molecular weight and structural confirmation, often coupled with HPLC (LC-MS/MS).[7][8][12] | Ionization: Electrospray ionization (ESI) is typically used. Analysis: Tandem MS (MS/MS) can provide fragmentation patterns for structural confirmation. |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, primarily related to immune modulation and pathogen inhibition. Its mechanisms of action are an active area of research.
Anti-Inflammatory Effects
Recent studies have shown that 3'-SL can attenuate low-grade inflammation. In macrophages, 3'-SL has been found to reduce the expression of pro-inflammatory cytokines such as IL-1β and IL-6 upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[7][10] The mechanism does not appear to involve the direct inhibition of the canonical NF-κB signaling pathway.[7][10] Instead, 3'-SL is thought to influence the recruitment of the liver X receptor (LXR) and sterol regulatory element-binding protein (SREBP) to the enhancers of genes involved in inflammation resolution.[5][8][10]
Pathogen Binding Inhibition
This compound can act as a soluble decoy receptor, preventing the attachment of various pathogens to host cells. This is achieved by mimicking the sialic acid-containing glycans on the cell surface that many viruses and bacteria use for initial binding. For example, 3'-SL has been shown to inhibit the binding of influenza virus hemagglutinin to its target receptors.[2]
Conclusion
This compound is a molecule of significant interest due to its prevalence in human milk and its diverse biological functions. The development of efficient and scalable synthesis methods is key to unlocking its full potential in infant nutrition and as a novel therapeutic agent for inflammatory conditions. Further research into its specific molecular mechanisms of action will undoubtedly open up new avenues for its application in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Sialyllactose-Modified Three-Way Junction DNA as Binding Inhibitor of Influenza Virus Hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of human tolerogenic dendritic cells by 3′-sialyllactose via TLR4 is explained by LPS contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice [escholarship.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]
- 11. 3′‐Sialyllactose as an inhibitor of p65 phosphorylation ameliorates the progression of experimental rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. layerorigin.com [layerorigin.com]
- 13. Binding inhibition of various influenza viruses by sialyllactose-modified trimer DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
3'-Sialyllactose and the Gut Microbiota: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide (HMO), is emerging as a significant modulator of the gut microbiota and host intestinal health. Unlike traditional prebiotics, its mechanism of action is multifaceted, involving selective microbial fermentation, production of key metabolites, and direct interaction with host cells to enhance gut barrier function and modulate immune responses. This technical guide provides an in-depth analysis of the current scientific understanding of 3'-SL's effects on the gut microbiome, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Introduction: The Unique Role of this compound
This compound is a trisaccharide composed of sialic acid linked to lactose.[1] Structurally, it is N-acetylneuraminic acid bound to a lactose molecule at the 3 position.[2] As a key component of human milk, it plays a crucial role in the development of the infant gut microbiome and immune system.[3] Resistant to digestion by human enzymes, 3'-SL reaches the colon intact, where it is selectively utilized by specific gut bacteria.[4] Its benefits extend beyond infancy, with growing evidence supporting its role in maintaining gut homeostasis in adults.[5] This document elucidates the complex mechanisms through which 3'-SL exerts its beneficial effects.
Modulation of the Gut Microbiota Composition
3'-SL selectively promotes the growth of beneficial bacteria, although its effects can differ between infant and adult microbiomes. While traditionally considered bifidogenic, recent studies in adult gut models suggest a more nuanced role.[6][7]
Key Microbial Changes:
-
Increases in SCFA-producing bacteria: In vitro research demonstrates that 3'-SL supplementation increases the abundance of bacteria such as Phascolarctobacterium and members of the Lachnospiraceae family.[4][6][7][8]
-
Promotion of Bacteroides: In some contexts, 3'-SL has been shown to promote the growth of Bacteroides.[9]
-
Synergistic effects with probiotics: When combined with Bifidobacterium infantis, 3'-SL can synergistically enhance the growth of beneficial symbiotic bacteria, including Ligilactobacillus.[1]
Quantitative Data on Microbial Changes
| Study Type | Model | Key Bacterial Changes with 3'-SL | Reference |
| In vitro Fermentation | SHIME® (Simulator of Human Intestinal Microbial Ecosystem) with adult fecal inoculum | Increased abundance of Lachnospiraceae. No significant increase in Bifidobacterium. | [6][7] |
| Animal Study | Mice | Increased abundance of Bacteroides and Akkermansia. | [2] |
| Animal Study (Synbiotic) | Mice (with B. infantis) | Enriched unclassified Clostridia_UCG_014. | [1] |
| In vitro Fermentation | Infant fecal batch cultures | Promoted outgrowth of Bacteroides. | [9] |
Enhancement of Short-Chain Fatty Acid (SCFA) Production
A primary mechanism of 3'-SL's action is its fermentation by gut bacteria into short-chain fatty acids (SCFAs), principally acetate, propionate, and butyrate.[10] These metabolites are crucial for intestinal health.[4][11]
Functions of SCFAs:
-
Energy source for colonocytes: Butyrate is the preferred energy source for cells lining the colon, promoting their health and integrity.[10]
-
Maintenance of gut barrier function: SCFAs contribute to a healthy gut barrier, preventing the translocation of harmful substances.[10]
-
Immune modulation: SCFAs have anti-inflammatory properties and can regulate immune responses.[1]
-
Acidification of the gut environment: SCFAs lower the colonic pH, which inhibits the growth of pathogenic bacteria.[10]
Quantitative Data on SCFA Production
| Study Type | Model | Key SCFA Changes with 3'-SL | Reference |
| In vitro Fermentation | SHIME® with adult fecal inoculum | Increased total SCFAs, particularly propionate and butyrate. | [6][7] |
| In vitro Fermentation | Adult fecal batch cultures | Increased propionate and butyrate levels. | [9][12] |
| Animal Study (Synbiotic) | Mice (with B. infantis) | Elevated levels of acetic acid and butyric acid. | [1] |
Direct Host-Cell Interactions and Signaling Pathways
Beyond its role as a prebiotic, 3'-SL directly interacts with intestinal epithelial cells and immune cells to modulate host responses.[4]
Strengthening the Gut Barrier
3'-SL enhances the integrity of the intestinal barrier, a critical defense against pathogens and toxins.[4][5]
-
Upregulation of tight junction proteins: 3'-SL promotes the expression of proteins like ZO-1 and occludin, which form the seals between intestinal cells.[5][8]
-
Promotion of epithelial cell growth and renewal: Studies have shown that 3'-SL can increase the proliferation of gut epithelial cells, leading to a more resilient intestinal lining.[4][8] In animal models, this is observed as increased crypt depth and villus height.[5]
Immune Modulation
3'-SL exhibits significant anti-inflammatory properties.[4][11]
-
Reduction of pro-inflammatory cytokines: It can suppress the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[4]
-
Inhibition of TLR4 signaling: 3'-SL has been identified as a natural inhibitor of Toll-like receptor 4 (TLR4), a key receptor in inflammatory pathways.[11]
-
Activation of SCFA receptors: The SCFAs produced from 3'-SL fermentation can activate G-protein coupled receptors GPR41 and GPR43, which are involved in regulating immune responses.[1]
Anti-Pathogen Effects
3'-SL can help prevent infections by inhibiting the adhesion of pathogens to the gut lining.[4] It has been shown to reduce the binding of Helicobacter pylori and Escherichia coli to gastrointestinal epithelial cells.[4]
Key Signaling and Mechanistic Pathways
The multifaceted actions of 3'-SL involve several interconnected pathways.
References
- 1. This compound and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prebiotics 3′Sialyllactose and 6′Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. layerorigin.com [layerorigin.com]
- 4. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]
- 5. siallac.com [siallac.com]
- 6. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. siallac.com [siallac.com]
- 9. Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siallac.com [siallac.com]
- 11. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro [frontiersin.org]
The Role of 3'-Sialyllactose in Infant Cognitive Development: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Human milk is a complex biological fluid rich in bioactive components that contribute to infant health and development. Among these, human milk oligosaccharides (HMOs) have garnered significant attention for their diverse physiological functions. 3'-Sialyllactose (3'-SL), a prominent sialylated HMO, is emerging as a key contributor to infant cognitive development. This technical guide provides an in-depth review of the current scientific evidence from preclinical and clinical studies, details key experimental methodologies, and elucidates the proposed mechanisms of action of 3'-SL on the developing brain. Quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of infant nutrition and neurodevelopment.
Introduction to this compound (3'-SL)
This compound is a trisaccharide composed of sialic acid (N-acetylneuraminic acid, Neu5Ac) attached to lactose via an α2-3 linkage.[1] It is one of the most abundant sialylated HMOs in human milk.[1] The sialic acid component of 3'-SL is believed to be the primary driver of its neurodevelopmental effects.[1] Sialic acid is a crucial component of gangliosides and polysialic acid-modified neural cell adhesion molecules (PSA-NCAM), both of which are highly concentrated in the brain and play vital roles in neuronal structure and function, including synaptogenesis, neurite outgrowth, and cell signaling.[2] Given that the endogenous synthesis of sialic acid in infants may be insufficient to meet the demands of rapid brain growth, dietary sources like 3'-SL are considered important for optimal neurodevelopment.[1]
Preclinical Evidence for the Role of 3'-SL in Cognitive Development
Animal models, particularly the domestic piglet due to its brain development similarities to human infants, have provided valuable insights into the effects of 3'-SL on cognition and brain structure.[3]
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative findings from preclinical studies investigating the impact of 3'-SL on cognitive and neurological outcomes.
| Study & Animal Model | Intervention | Key Cognitive/Neurological Outcomes | Results |
| Golden et al. (2024) - Piglets [4] | Supplementation with 3'-SL (0.2673% of diet) from postnatal day (PND) 2 to 61. | Novel Object Recognition (NOR): Recognition Index (RI) at PND 33 and 61. | No significant effect on RI at either time-point (p > 0.05).[4] |
| Magnetic Resonance Imaging (MRI): Brain region volumes and microstructure at PND 30 and 58. | - Main effect of diet on absolute white matter volume and 9 other regions of interest at PND 30 (p < 0.05). - Dietary impacts on brain microstructure (diffusion tensor imaging) observed at PND 58 (p < 0.05).[4][5] | ||
| Jacobi et al. (2016) - Piglets | Supplementation with 2 g/L or 4 g/L 3'-SL for 21 days. | Brain Sialic Acid Content: Ganglioside-bound sialic acid in various brain regions. | - 2 g/L 3'-SL increased ganglioside-bound sialic acid in the corpus callosum by 15% compared to control. - 4 g/L 3'-SL increased ganglioside-bound sialic acid in the cerebellum by 10% compared to control.[6] |
| Pisa et al. (2021) - Mice [2] | Exposure to 3'-SL-poor milk during lactation. | Attention and Memory in Adulthood: Novel Object Recognition (NOR) and other behavioral tests. | - Deficits in attention and impaired recognition memory in mice exposed to 3'-SL-poor milk.[2] |
| Obelitz-Ryom et al. (2019) - Preterm Pigs [7] | Supplementation with oligosaccharide-enriched whey containing 3'-SL and 6'-SL. | Spatial Cognition: T-maze task performance. | - A higher proportion of supplemented preterm pigs reached the T-maze learning criteria compared to control preterm pigs (p < 0.05).[7] |
| Gene Expression in Hippocampus: Genes related to sialic acid metabolism, myelination, and ganglioside biosynthesis. | - Upregulation of genes related to sialic acid metabolism, myelination, and ganglioside biosynthesis in supplemented pigs.[7] |
Experimental Protocols: Preclinical Studies
The NOR task is a widely used behavioral assay to assess recognition memory in rodents and has been adapted for piglets.[8][9]
-
Apparatus: An open-field arena, typically made of non-porous material for easy cleaning. Dimensions can vary, but a common setup is a square arena.
-
Objects: Two sets of identical objects and one novel object. Objects should be of similar size and material but differ in shape and be heavy enough that the piglets cannot displace them.[10]
-
Procedure:
-
Habituation Phase: The piglet is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate to the environment.
-
Sample Phase (Familiarization): The piglet is placed in the arena containing two identical objects and allowed to explore for a defined duration (e.g., 5 minutes).[9]
-
Inter-trial Interval: A delay is introduced between the sample and test phases (e.g., 48 hours).[8]
-
Test Phase: The piglet is returned to the arena where one of the familiar objects has been replaced with a novel object. The piglet is allowed to explore for a set period (e.g., 5 minutes).[8]
-
-
Data Analysis: The primary measure is the Recognition Index (RI) , calculated as the time spent exploring the novel object divided by the total time spent exploring both objects. An RI significantly above 0.5 indicates a preference for the novel object and thus, intact recognition memory.[11] Exploration is typically defined as the pig's snout being within a certain distance of the object (e.g., 2-5 cm) and oriented towards it.
MRI is a non-invasive technique used to assess brain structure and microstructure.
-
Animal Preparation: Piglets are anesthetized to prevent motion artifacts during scanning. Vital signs are monitored throughout the procedure.[12]
-
Imaging Sequence: A common sequence for structural analysis is the T1-weighted Magnetization-Prepared Rapid Gradient-Echo (MPRAGE).[13]
-
Diffusion Tensor Imaging (DTI): This technique is used to assess white matter microstructure by measuring the diffusion of water molecules. Key metrics include Fractional Anisotropy (FA) and Mean Diffusivity (MD).
-
Image Analysis: Specialized software (e.g., FSL, SPM) is used to process the images and quantify brain region volumes, cortical thickness, and DTI metrics.
Clinical Evidence for the Role of 3'-SL in Cognitive Development
Observational studies in human infants are crucial for translating preclinical findings to human populations.
Quantitative Data from Clinical Studies
The following table summarizes key quantitative findings from a significant clinical study investigating the association between human milk 3'-SL concentrations and infant cognitive outcomes.
| Study & Cohort | Assessment Method | Key Cognitive Outcomes | Results |
| Cho et al. (2021) - 99 mother-infant dyads [14][15] | Mullen Scales of Early Learning (MSEL) in infants aged 2-25 months. | MSEL Composite Score: Overall cognitive development. | - Positive association between 3'-SL levels and the MSEL composite score in the A-tetra+ group (P = 0.002; effect size = 13.12).[14][16] |
| MSEL Language Subdomains: Receptive and Expressive Language. | - The association with the composite score was driven by the receptive (adjusted P = 0.015; effect size = 9.95) and expressive (adjusted P = 0.048; effect size = 7.53) language subdomains.[14][15] | ||
| Interaction with Age: | - An interaction between 3'-SL and age was observed for receptive language (adjusted P = 0.03).[15] |
Experimental Protocol: Clinical Studies
The MSEL is a standardized, norm-referenced assessment of cognitive and motor development in infants and young children from birth to 68 months.[17][18]
-
Domains Assessed: The MSEL comprises five scales:
-
Gross Motor: Assesses motor skills like sitting, crawling, and walking.[19]
-
Visual Reception: Measures visual processing and perceptual abilities.[19]
-
Fine Motor: Evaluates hand-eye coordination and manipulation skills.[19]
-
Receptive Language: Assesses comprehension of spoken language.[19]
-
Expressive Language: Measures spoken language production.[19]
-
-
Administration: The test is individually administered by a trained examiner and involves a series of age-appropriate, interactive tasks.[19] The administration time varies with the child's age, from approximately 15 minutes for a one-year-old to 40-60 minutes for a five-year-old.[17]
-
Scoring: Raw scores from each scale are converted to T-scores (mean = 50, SD = 10). An Early Learning Composite score (mean = 100, SD = 15) can be derived from the four cognitive scales (Visual Reception, Fine Motor, Receptive Language, and Expressive Language) to provide an overall measure of cognitive functioning.[17]
Proposed Mechanism of Action: Signaling Pathways
The beneficial effects of 3'-SL on cognitive development are believed to be mediated through the incorporation of its sialic acid moiety into crucial brain glycoconjugates.
Ganglioside Biosynthesis Pathway
Gangliosides are sialic acid-containing glycosphingolipids that are highly abundant in the neuronal plasma membrane and are critical for synaptogenesis and neurotransmission.[20] The major brain gangliosides include GM1, GD1a, GD1b, and GT1b.[21] Dietary 3'-SL is hydrolyzed in the gut, and the released sialic acid can be absorbed and utilized by the brain for the synthesis of these complex gangliosides.[6]
Caption: Proposed pathway of 3'-SL utilization for brain ganglioside synthesis and its impact on neuronal function.
Experimental Workflow for Investigating 3'-SL Effects
The following diagram illustrates a typical experimental workflow for studying the impact of dietary 3'-SL on cognitive development in a preclinical model.
Caption: A generalized experimental workflow for preclinical studies on 3'-SL and cognitive development.
Conclusion and Future Directions
The evidence presented in this technical guide strongly suggests that this compound plays a significant role in infant cognitive development, particularly in the domain of language. Preclinical studies have demonstrated the ability of dietary 3'-SL to increase brain sialic acid content and influence brain structure, while a key clinical study has established a positive association between human milk 3'-SL concentrations and cognitive scores in infants. The proposed mechanism centers on the provision of sialic acid for the synthesis of vital brain gangliosides.
Future research should focus on:
-
Conducting large-scale, randomized controlled trials in human infants to establish a causal link between 3'-SL supplementation in infant formula and improved cognitive outcomes.
-
Elucidating the specific roles of different gangliosides in various cognitive domains.
-
Investigating the potential synergistic effects of 3'-SL with other HMOs and nutrients.
-
Exploring the long-term impact of early-life 3'-SL intake on cognitive function in later childhood and adulthood.
A deeper understanding of the role of 3'-SL will be instrumental in optimizing infant nutrition to support lifelong cognitive health.
References
- 1. layerorigin.com [layerorigin.com]
- 2. Exposure to 3′Sialyllactose-Poor Milk during Lactation Impairs Cognitive Capabilities in Adulthood [mdpi.com]
- 3. karger.com [karger.com]
- 4. Frontiers | Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs [frontiersin.org]
- 5. Dietary supplementation of this compound or 6'-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary Isomers of Sialyllactose Increase Ganglioside Sialic Acid Concentrations in the Corpus Callosum and Cerebellum and Modulate the Colonic Microbiota of Formula-Fed Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validating an updated protocol for the novel object recognition task in young pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining underlying influences of data variability in the novel object recognition paradigm as used with young pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Neonatal Piglet Model for Investigating Brain and Cognitive Development in Small for Gestational Age Human Infants | PLOS One [journals.plos.org]
- 13. Brain growth of the domestic pig (Sus scrofa) from 2 to 24 weeks of age: A longitudinal MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human milk 3’-Sialyllactose is positively associated with language development during infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human milk this compound is positively associated with language development during infancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mullen Scales of Early Learning - TSLAT [txautism.net]
- 18. statisticssolutions.com [statisticssolutions.com]
- 19. statepi.jhsph.edu [statepi.jhsph.edu]
- 20. Frontiers | Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications [frontiersin.org]
- 21. Biosynthesis of the major brain gangliosides GD1a and GT1b - PMC [pmc.ncbi.nlm.nih.gov]
3'-Sialyllactose: A Key Modulator of the Neonatal Immune System
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
3'-Sialyllactose (3'-SL) is a prominent acidic oligosaccharide found in human milk, where it plays a crucial role in shaping the neonatal immune system.[1][2][3][4] Beyond its prebiotic functions that support the growth of beneficial gut bacteria, 3'-SL has been shown to directly interact with immune cells, modulating their activity and influencing the delicate balance of the developing immune response in newborns.[3][5][6] This technical guide provides a comprehensive overview of the current understanding of 3'-SL's impact on the neonatal immune system, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 3'-SL in infant nutrition and immunology.
Data Presentation: Quantitative Effects of this compound on Immune Responses
The immunomodulatory effects of 3'-SL have been quantified in various in vitro and in vivo studies. The following tables summarize key findings on its impact on cytokine production and immune cell responses.
Table 1: In Vitro Effects of this compound on Cytokine Production
| Cell Type | Stimulant | 3'-SL Concentration | Cytokine | Effect | Reference |
| Jurkat T cells | PMA/A23187 | 0 - 250 μM | TNF-α, IL-6, IL-1β | Dose-dependent decrease in mRNA expression and protein secretion | [7] |
| THP-1 human monocytic cells | LPS (10 ng/mL) | 100 μg/mL | IL-6, IL-1β | Attenuation of mRNA levels | [5] |
| Human peripheral blood monocytes (hPBMCs) | LPS + ATP | 100 μg/mL | IL-1β | Attenuation of protein secretion | [5] |
| Murine bone marrow-derived macrophages (BMDMs) | LPS (10 ng/mL) | ~15 μg/mL (IC50) | IL-1β, IL-6, IL-10, TNF | Significant reduction in expression | [5] |
| Caco-2 cells | - | Not specified | TNF-α, IL-8 | Reduced mRNA levels | [8] |
| HEP-2 cells (influenza-infected) | H1N1 virus | 20, 200, 600 μg/mL | TNF-α, IL-6, iNOS | Dose-dependent reduction in mRNA expression | [9] |
Table 2: In Vivo Effects of this compound on the Immune System
| Animal Model | Condition | 3'-SL Administration | Key Findings | Reference |
| Weaned mice | Enteroaggregative E. coli infection | Oral supplementation | Increased ratio of Th1 and Treg cells in the lamina propria, increased serum IgA | [10] |
| Neonatal mice | Hypoxia-induced necrotizing enterocolitis (NEC) | Not specified | Reduced apoptosis and inflammation in intestinal cells | [11] |
| IL-10 null mice | Spontaneous colitis | Present in milk | Increased number of immune cells infiltrating the gut | [5] |
| Mice | DSS-induced colitis | 25 mg/day | Prevention of upregulation of IL-1β, IL-18, and CCL2; prevention of downregulation of IL-10 | [12] |
Signaling Pathways Modulated by this compound
3'-SL exerts its immunomodulatory effects through the modulation of key signaling pathways, most notably the Toll-like Receptor 4 (TLR4) pathway.
The TLR4/NF-κB Signaling Pathway
The TLR4 signaling cascade is a cornerstone of the innate immune response, recognizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) from Gram-negative bacteria.[6] Several studies suggest that 3'-SL can directly interact with the TLR4 receptor complex.[11][13] In silico modeling has indicated that 3'-SL can dock into the binding pocket of the TLR4-MD2 complex, potentially acting as a competitive inhibitor of LPS binding.[13] This inhibition is proposed to block the subsequent downstream signaling, including the activation of the transcription factor NF-κB, which is a master regulator of pro-inflammatory gene expression.[11][13][14]
However, it is crucial to note a point of contention in the literature. Some research suggests that the observed activation of TLR4 by commercially available 3'-SL preparations may be due to contamination with bacterial LPS.[1] One study found that after removing LPS from 3'-SL, it did not induce NF-κB activation via human TLR4.[1] This highlights the critical importance of using highly purified, LPS-free 3'-SL in experimental settings to accurately determine its direct effects on TLR4 signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
In Vitro T-Cell Activation and Cytokine Analysis
This protocol is based on the methodology used to assess the effect of 3'-SL on pro-inflammatory cytokine production in Jurkat T cells.[7]
Objective: To determine the dose-dependent effect of 3'-SL on the expression and secretion of TNF-α, IL-6, and IL-1β in activated Jurkat T cells.
Materials:
-
Jurkat T cells (human T lymphocyte cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (LPS-free)
-
Phorbol 12-myristate 13-acetate (PMA)
-
A23187 (calcium ionophore)
-
WST-1 cell proliferation reagent
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
qPCR master mix and primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)
-
ELISA kits for human TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Culture Jurkat T cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cytotoxicity Assay:
-
Seed Jurkat T cells in a 96-well plate.
-
Treat cells with various concentrations of 3'-SL (e.g., 0, 50, 100, 150, 200, 250 μM) for 24 hours.
-
Add WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm to determine cell viability.
-
-
T-Cell Stimulation and 3'-SL Treatment:
-
Seed Jurkat T cells in appropriate culture plates.
-
Pre-treat cells with different concentrations of 3'-SL (0 to 250 μM) for a specified time (e.g., 1 hour).
-
Stimulate the cells with PMA (e.g., 50 ng/mL) and A23187 (e.g., 1 μM) for 24 hours.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Harvest the cells and extract total RNA using TRIzol reagent.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for TNF-α, IL-6, IL-1β, and the housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the cell culture supernatants after the 24-hour stimulation period.
-
Measure the concentration of secreted TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
Macrophage Stimulation Assay
This protocol is a generalized methodology based on studies investigating the anti-inflammatory effects of 3'-SL on macrophages.[5]
Objective: To evaluate the effect of 3'-SL on pro-inflammatory cytokine production in LPS-stimulated macrophages.
Materials:
-
THP-1 human monocytic cell line or primary human peripheral blood monocytes (hPBMCs)
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
This compound (LPS-free)
-
Lipopolysaccharide (LPS) from E. coli
-
ATP (for inflammasome activation in some protocols)
-
Reagents for RNA extraction, cDNA synthesis, and qPCR (as described above)
-
ELISA kits for human IL-1β and IL-6
Procedure:
-
Macrophage Differentiation (for THP-1 cells):
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Differentiate monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Wash the cells and allow them to rest in fresh medium for 24 hours before stimulation.
-
-
Macrophage Stimulation and 3'-SL Treatment:
-
Pre-treat the differentiated THP-1 cells or primary macrophages with 3'-SL (e.g., 100 μg/mL) for a specified duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 10 ng/mL) for a defined period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).
-
For IL-1β secretion, a second signal like ATP (e.g., 5 mM) may be required to activate the inflammasome.
-
-
Analysis:
-
Perform qRT-PCR to measure the mRNA expression of IL-1β and IL-6.
-
Use ELISA to quantify the secretion of IL-1β and IL-6 in the culture supernatants.
-
Conclusion and Future Directions
This compound is a potent immunomodulatory component of human milk with significant potential for application in infant nutrition and as a therapeutic agent. Its ability to attenuate pro-inflammatory responses, particularly through the modulation of the TLR4/NF-κB pathway, underscores its importance in establishing a balanced immune system in early life. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research in this exciting field.
Future research should focus on:
-
Clarifying the direct interaction of 3'-SL with TLR4: Utilizing highly purified, LPS-free 3'-SL is paramount to definitively elucidate its mechanism of action.
-
In vivo studies in relevant neonatal models: Further animal studies, particularly in models that closely mimic human neonatal physiology, are needed to confirm the in vitro findings and to establish optimal dosages and long-term effects.
-
Clinical trials in human infants: Ultimately, well-controlled clinical trials are necessary to translate the promising preclinical data into evidence-based recommendations for the inclusion of 3'-SL in infant formulas and other pediatric nutritional products.
-
Exploring synergistic effects: Investigating the combined effects of 3'-SL with other human milk oligosaccharides and bioactive components could reveal synergistic interactions that more closely replicate the benefits of breastfeeding.
The continued exploration of this compound holds great promise for improving neonatal health and preventing inflammatory diseases in infancy and beyond.
References
- 1. Induction of human tolerogenic dendritic cells by 3′-sialyllactose via TLR4 is explained by LPS contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Milk Components Modulate Toll-Like Receptor–Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies and Application of Sialylated Milk Components on Regulating Neonatal Gut Microbiota and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human Milk Oligosaccharides Influence Neonatal Mucosal and Systemic Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Determining the safety and efficacy of dietary supplementation with 3ˊ-sialyllactose or 6ˊ-sialyllactose on growth, tolerance, and brain sialic acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
3'-Sialyllactose: A Technical Guide to its Prebiotic Function in Cultivating Beneficial Gut Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Sialyllactose (3'-SL) is a prominent acidic human milk oligosaccharide (HMO) that plays a crucial role in the development of the infant gut microbiome.[1] Unlike many neutral HMOs, 3'-SL exhibits unique prebiotic properties that extend to the adult gut, making it a subject of increasing interest for therapeutic applications. This technical guide provides an in-depth overview of the mechanisms by which 3'-SL selectively promotes the growth and activity of beneficial gut bacteria, enhances gut barrier function, and modulates host immune responses.
Mechanism of Action: A Non-Bifidogenic Prebiotic for the Adult Gut
While many prebiotics are known for their bifidogenic effects, 3'-SL demonstrates a distinct mode of action in the adult gut microbiome.[2] In vitro studies using advanced models of the human gut have shown that 3'-SL does not significantly promote the growth of Bifidobacterium in adult fecal microbiomes.[2][3] Instead, it selectively enriches for other beneficial bacteria, particularly those known for their production of short-chain fatty acids (SCFAs).[2][4][5]
Selective Fermentation by Gut Microbiota
3'-SL travels largely undigested to the colon, where it becomes a substrate for specific bacterial species possessing the necessary enzymes, such as sialidases, for its metabolism.[6] This selective fermentation leads to the proliferation of key beneficial genera.
-
Phascolarctobacterium : Supplementation with 3'-SL has been shown to promote the growth of Phascolarctobacterium, a genus known for its production of propionate.[2]
-
Lachnospiraceae : Members of the Lachnospiraceae family, which are significant butyrate producers, are also enriched by 3'-SL fermentation.[2]
Quantitative Effects on Gut Microbiota and Metabolites
The prebiotic activity of 3'-SL has been quantified in various in vitro and preclinical models. The following tables summarize key findings on the impact of 3'-SL on gut microbiota composition and SCFA production.
| Microbial Group | Model System | 3'-SL Concentration | Change in Relative Abundance | Reference |
| Phascolarctobacterium | SHIME® (adult fecal donors) | Not specified | Increased | [2] |
| Lachnospiraceae | SHIME® (adult fecal donors) | Not specified | Increased | [2] |
| Bifidobacterium | SHIME® (adult fecal donors) | Not specified | No significant change | [2] |
| Bacteroides | In vitro fecal batch cultures (adult) | Not specified | Increased | [7] |
| Faecalibacterium | In vitro fecal batch cultures (adult) | Not specified | Increased | [7] |
Table 1: Effect of this compound on the Relative Abundance of Gut Bacteria.
| Short-Chain Fatty Acid | Model System | 3'-SL Concentration | Change in Concentration | Reference |
| Butyrate | SHIME® (adult fecal donors) | Not specified | Significantly increased | [8] |
| Propionate | SHIME® (adult fecal donors) | Not specified | Increased | [8] |
| Acetate | SHIME® (adult fecal donors) | Not specified | Increased | [8] |
| Total SCFAs | SHIME® (adult fecal donors) | Not specified | Increased | [8] |
| Acetic Acid | Ulcerative Colitis Mouse Model | 25 mg/day | Increased | [9] |
| Butyric Acid | Ulcerative Colitis Mouse Model | 25 mg/day | Increased | [9] |
Table 2: Effect of this compound on Short-Chain Fatty Acid Production.
Signaling Pathways and Host Benefits
The metabolic products of 3'-SL fermentation, particularly SCFAs, mediate a range of beneficial effects on the host through various signaling pathways.
Gut Barrier Enhancement
Butyrate, a primary end-product of 3'-SL fermentation, is a key energy source for colonocytes and plays a vital role in maintaining gut barrier integrity. It enhances the expression of tight junction proteins, such as Zonula Occludens-1 (ZO-1), occludin, and claudin-1, which are critical for sealing the paracellular space between intestinal epithelial cells.[9]
Caption: Signaling pathway for 3'-SL-mediated gut barrier enhancement.
Immune Modulation
SCFAs produced from 3'-SL fermentation can modulate the host immune system by interacting with G-protein coupled receptors (GPRs), such as GPR41 and GPR43, expressed on immune cells and intestinal epithelial cells.[9] This interaction can lead to a reduction in the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.[10]
Caption: 3'-SL-derived SCFAs modulate immune responses via GPRs.
Experimental Protocols
The following section outlines the methodologies for key experiments cited in the study of 3'-SL's prebiotic effects.
In Vitro Gut Fermentation Models (e.g., SHIME®)
The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) is a dynamic in vitro model that simulates the conditions of the human gastrointestinal tract.
-
Inoculation: The model is inoculated with a fecal slurry from healthy human donors.
-
Stabilization: The microbial community is allowed to stabilize over a period of two weeks.
-
Treatment: this compound is added to the nutritional medium of the simulated colon compartments.
-
Sampling: Samples are collected at various time points to analyze changes in microbial composition (via 16S rRNA gene sequencing) and metabolite production (via HPLC or GC).[8][11][12]
Caption: Experimental workflow for the SHIME® model.
Caco-2 Cell Model for Intestinal Barrier Function
The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21 days to allow for differentiation and formation of a monolayer.[13][14][15]
-
Treatment: The apical side of the monolayer is treated with culture supernatants from bacterial fermentation of 3'-SL or with purified SCFAs.
-
Barrier Integrity Measurement: Transepithelial electrical resistance (TEER) is measured to assess the integrity of the tight junctions. A higher TEER value indicates a more intact barrier.
-
Protein Expression Analysis: The expression of tight junction proteins (ZO-1, occludin, claudin-1) is quantified using methods like Western blotting or immunofluorescence.[1][2][16]
16S rRNA Gene Sequencing for Microbiota Analysis
This technique is used to profile the composition of the gut microbiota.
-
DNA Extraction: DNA is extracted from fecal or gut content samples.[17]
-
PCR Amplification: The 16S rRNA gene is amplified using universal primers targeting specific variable regions (e.g., V3-V4).[18][19]
-
Sequencing: The amplicons are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Data Analysis: The sequences are processed and analyzed using bioinformatics pipelines (e.g., QIIME 2, DADA2) to determine the taxonomic composition and relative abundance of different bacterial groups.[17][20]
Caption: Workflow for 16S rRNA gene sequencing analysis.
Conclusion
This compound stands out as a unique prebiotic with a non-bifidogenic mode of action in the adult gut. Its ability to selectively promote the growth of SCFA-producing bacteria, such as Phascolarctobacterium and Lachnospiraceae, leads to a cascade of beneficial effects, including the enhancement of gut barrier function and modulation of the host immune system. The detailed experimental protocols and signaling pathways outlined in this guide provide a solid foundation for further research and development of 3'-SL as a novel therapeutic agent for promoting gut health.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dietary Isomers of Sialyllactose Increase Ganglioside Sialic Acid Concentrations in the Corpus Callosum and Cerebellum and Modulate the Colonic Microbiota of Formula-Fed Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]
- 6. Development of an in vitro Model of Human Gut Microbiota for Screening the Reciprocal Interactions With Antibiotics, Drugs, and Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disruption of NF-κB signalling by ancient microbial molecules: novel therapies of the future? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Fermentation Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cris.biu.ac.il [cris.biu.ac.il]
- 20. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Anti-inflammatory properties of 3'-Sialyllactose in vitro.
An In-depth Technical Guide to the Anti-inflammatory Properties of 3'-Sialyllactose In Vitro
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (3'-SL) is a prominent acidic oligosaccharide found in human milk, increasingly recognized for its potent immunomodulatory and anti-inflammatory activities. Extensive in vitro research has demonstrated its ability to attenuate inflammatory responses in various cell types, including macrophages, monocytes, and chondrocytes. The mechanism of action is multifaceted, extending beyond the simple inhibition of canonical inflammatory pathways. Evidence points towards a sophisticated mode of transcriptional and epigenetic regulation, involving the modulation of histone acetylation and the activation of nuclear receptors like LXR and SREBP. This document provides a comprehensive overview of the current in vitro data, detailed experimental protocols, and the signaling pathways implicated in the anti-inflammatory effects of 3'-SL.
Core Anti-inflammatory Mechanisms of this compound
In vitro studies have established that 3'-SL effectively suppresses the expression of key pro-inflammatory mediators upon stimulation with inflammatory agents like lipopolysaccharide (LPS), Interleukin-1β (IL-1β), or viral infection.
Key Mechanistic Insights:
-
Cytokine and Mediator Suppression: 3'-SL consistently reduces the mRNA and protein expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4] It also downregulates other crucial inflammatory molecules, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]
-
Signaling Pathway Modulation: The effect of 3'-SL on canonical inflammatory signaling pathways appears to be cell-type and stimulus-dependent.
-
In LPS-stimulated macrophages, multiple studies have shown that 3'-SL's anti-inflammatory action occurs without altering the phosphorylation of key signaling molecules in the NF-κB (p65) and MAPK (p-p38) pathways.[1][6] This suggests that 3'-SL does not directly impact the upstream TLR4 signaling cascade.[1][6]
-
Conversely, other research indicates that 3'-SL can abolish LPS-mediated phosphorylation of both NF-κB and STAT1 in RAW 264.7 macrophages.[4] In fibroblast-like synoviocytes, 3'-SL has been shown to completely block the phosphorylation of p65.[7]
-
In IL-1β-stimulated chondrocytic cells, 3'-SL dramatically suppressed the activation of both MAPK and PI3K/AKT/NF-κB signaling pathways.[5]
-
-
Transcriptional and Epigenetic Regulation: A significant mechanism involves the regulation of gene expression at the epigenetic level. In macrophages, 3'-SL's effects are associated with reduced histone H3K27 acetylation (H3K27ac) at a specific subset of LPS-inducible gene enhancers.[1][6][8][9] This prevents the recruitment of transcriptional machinery and subsequent expression of certain inflammatory genes.
-
Metabolic Pathway Activation: Transcriptome analysis reveals that 3'-SL promotes the activity of Liver X Receptor (LXR) and Sterol Regulatory Element-binding Protein (SREBP).[1][6][8][10] These nuclear receptors are master regulators of lipid metabolism and are also involved in the resolution of inflammation.
-
Receptor Independence: The anti-inflammatory effects of 3'-SL in macrophages do not appear to be mediated by direct carbohydrate interactions with LPS or through the sialic acid-binding Siglec receptors (Siglec-1 and Siglec-E).[6][8]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative results from various in vitro studies, demonstrating the efficacy of 3'-SL in reducing inflammatory markers.
Table 1: Effect of 3'-SL on Pro-inflammatory Cytokine Expression
| Cell Type | Stimulant | 3'-SL Conc. | Cytokine | % Reduction (mRNA or Protein) | Reference |
|---|---|---|---|---|---|
| Murine BMDMs | LPS | 100 µg/mL | IL-6 (mRNA) | ~74% | [6] |
| Murine BMDMs | LPS | 100 µg/mL | IL-1β (mRNA) | ~65% | [6] |
| Murine BMDMs | Lipid A | 100 µg/mL | IL-6 (mRNA) | ~90% | [6] |
| Murine BMDMs | Lipid A | 100 µg/mL | IL-1β (mRNA) | ~70% | [6] |
| RAW 264.7 | LPS | 500 µg/mL | IL-6 (mRNA) | ~80% (by pooled HMOs) | [1][6] |
| RAW 264.7 | LPS | 500 µg/mL | IL-1β (mRNA) | ~70% (by pooled HMOs) | [1][6] |
| Human THP-1 | LPS | Not specified | IL-6, IL-1β (mRNA) | Attenuated | [1][6] |
| Human PBMCs | LPS | Not specified | IL-1β (Protein) | Attenuated | [6] |
| Human HEP-2 | H1N1 Virus | 200 µg/mL | TNF-α, IL-6 | Significantly reduced | [2][3] |
| SW1353 Chondrocytes | IL-1β | Not specified | IL-1β, IL-6 | Reversed increase |[5] |
Table 2: Effect of 3'-SL on Other Inflammatory Mediators and Pathways
| Cell Type | Stimulant | 3'-SL Conc. | Target | Effect | Reference |
|---|---|---|---|---|---|
| RAW 264.7 | LPS | Not specified | iNOS, COX-2 (mRNA) | Suppressed | [4] |
| RAW 264.7 | LPS | Not specified | MCP-1 (mRNA) | Suppressed | [4] |
| RAW 264.7 | LPS | Not specified | p-NF-κB, p-STAT1 | Abolished | [4] |
| SW1353 Chondrocytes | IL-1β | Not specified | iNOS, COX-2 | Reversed increase | [5] |
| SW1353 Chondrocytes | IL-1β | Not specified | p-MAPK, p-AKT, p-NF-κB | Suppressed | [5] |
| Human HEP-2 | H1N1 Virus | 200 µg/mL | iNOS (mRNA) | Significantly reduced |[2][3] |
Table 3: Effective Concentrations of this compound
| Cell Type | Parameter | Value | Reference |
|---|---|---|---|
| Murine BMDMs | IC50 | ~15 µg/mL | [1][6] |
| Human HEP-2 | IC50 | 33.46 µM |[2][3][11] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for assessing the anti-inflammatory properties of 3'-SL in vitro.
Cell Culture and Inflammatory Stimulation
-
Cell Lines:
-
Murine Macrophages: RAW 264.7 cells or bone marrow-derived macrophages (BMDMs) are cultured in DMEM.
-
Human Monocytes: THP-1 cells are cultured in RPMI-1640 medium.
-
Human Chondrocytes: SW1353 cells are cultured in DMEM.
-
All media are supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Plating: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of 3'-SL (e.g., 10-500 µg/mL) for a specified duration (e.g., 1-2 hours).
-
Stimulation: An inflammatory stimulus is added to the culture medium. Common stimuli include:
-
LPS: 10 ng/mL to 1 µg/mL for 6-24 hours to model bacterial inflammation via TLR4.
-
IL-1β: 10 ng/mL for 24 hours to model osteoarthritis-related inflammation.
-
-
Harvesting: After the incubation period, cell culture supernatants are collected for protein analysis (ELISA), and cell lysates are prepared for RNA (RT-qPCR) or protein (Western Blot) analysis.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA is isolated from cell lysates using a commercial kit (e.g., TRIzol reagent or column-based kits).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR: The relative expression of target genes (e.g., Il6, Il1b, Tnf, Nos2, Ptgs2) is quantified using a qPCR system with specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalization: Gene expression levels are normalized to a stable housekeeping gene (e.g., Gapdh or Actb). The 2-ΔΔCt method is commonly used for relative quantification.
Protein Quantification (ELISA)
-
Sample Preparation: Cell culture supernatants are collected and centrifuged to remove cellular debris.
-
Assay: The concentration of secreted cytokines (e.g., IL-6, IL-1β, TNF-α) in the supernatants is measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Detection: The absorbance is read on a microplate reader, and concentrations are calculated based on a standard curve.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-p65, p65, p-p38, p38, p-STAT1, STAT1).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Signaling Pathways and Workflows
Caption: General experimental workflow for in vitro analysis of 3'-SL.
Caption: LPS/TLR4 signaling and context-dependent inhibition by 3'-SL.
Caption: Proposed transcriptional regulation mechanism of 3'-SL.
Conclusion and Future Directions
This compound stands out as a significant immunomodulatory component of human milk with demonstrable anti-inflammatory properties in vitro. Its primary mechanism in macrophages appears to be the sophisticated downstream regulation of inflammatory gene expression through the modulation of histone acetylation, rather than direct inhibition of upstream kinases in the TLR4 pathway. Furthermore, its ability to activate LXR and SREBP pathways suggests it may also play a role in promoting the resolution phase of inflammation.
The observed discrepancies in its effect on NF-κB phosphorylation across different studies and cell types highlight the context-dependent nature of its activity. Future research should focus on identifying the specific cell surface receptor(s) and intracellular binding partners for 3'-SL to fully elucidate its molecular mechanism. A deeper understanding of its transcriptional and epigenetic control will be crucial for harnessing its therapeutic potential in the development of novel treatments for chronic inflammatory diseases.
References
- 1. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing immune regulation in vitro: the synergistic impact of 3′-sialyllactose and osteopontin in a nutrient blend following influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Human milk oligosaccharides this compound and 6'-sialyllactose attenuate LPS-induced lung injury by inhibiting STAT1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Sialyllactose Protects SW1353 Chondrocytic Cells From Interleukin-1β-Induced Oxidative Stress and Inflammation. [escholarship.org]
- 6. biorxiv.org [biorxiv.org]
- 7. 3′‐Sialyllactose as an inhibitor of p65 phosphorylation ameliorates the progression of experimental rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The human milk oligosaccharide 3'sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. Frontiers | Enhancing immune regulation in vitro: the synergistic impact of 3′-sialyllactose and osteopontin in a nutrient blend following influenza virus infection [frontiersin.org]
The Intricate Dance: 3'-Sialyllactose and its Interaction with Intestinal Epithelial Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intestinal epithelium, a single-cell layer, forms a critical barrier between the host and the external environment. Its integrity is paramount for nutrient absorption while preventing the translocation of harmful luminal contents. Human Milk Oligosaccharides (HMOs), complex carbohydrates abundant in human milk, are increasingly recognized for their profound impact on infant gut health and development. Among these, 3'-Sialyllactose (3'-SL), a prominent sialylated HMO, has garnered significant attention for its multifaceted interactions with intestinal epithelial cells (IECs). This technical guide delves into the core mechanisms of 3'-SL's engagement with the intestinal epithelium, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Core Interactions of this compound with Intestinal Epithelial Cells
This compound exerts its beneficial effects on IECs through a combination of direct and indirect mechanisms, including the enhancement of the epithelial barrier, modulation of the host immune response, and prevention of pathogen adhesion.
Enhancement of Intestinal Barrier Function
A robust intestinal barrier is characterized by the presence of well-formed tight junctions (TJs) between epithelial cells. 3'-SL has been demonstrated to bolster this barrier by influencing the expression and localization of key TJ proteins.
Quantitative Effects of this compound on Tight Junctions and Epithelial Integrity:
| Parameter Assessed | Cell Line | 3'-SL Concentration | Observed Effect | Citation |
| Tight Junction Protein Expression | Caco-2 | Not specified | Significantly enhanced expression of ZO-1 and occludin. | [1] |
| Tight Junction Protein (ZO-1) Abundance | IPEC-J2 | 5 mg/mL | Increased distribution and abundance of ZO-1 after LPS challenge. | [2] |
| Epithelial Cell Proliferation (Ki67-positive cells) | Piglet model | Not specified | Increased levels of Ki67-positive cells in the intestine. | [3] |
Modulation of Inflammatory Responses
Chronic inflammation can compromise the integrity of the intestinal barrier. 3'-SL exhibits potent anti-inflammatory properties by modulating signaling pathways that govern the production of inflammatory mediators. A key pathway implicated is the Toll-like receptor 4 (TLR4) signaling cascade, which is often activated by bacterial components like lipopolysaccharide (LPS). Evidence suggests that 3'-SL can competitively inhibit the binding of LPS to the TLR4-MD2 complex, thereby dampening the downstream inflammatory cascade mediated by MyD88 and NF-κB.[2]
Quantitative Effects of this compound on Inflammatory Cytokine Expression:
| Cytokine | Cell Line | Challenge | 3'-SL Concentration | Observed Effect | Citation |
| TNF-α, IL-1β, IL-6 | IPEC-J2 | ETEC | 5 mg/mL | Significant suppression of mRNA expression. | [4] |
| TNF-α, IL-1β, IL-6 | IPEC-J2 | LPS | 5 mg/mL | Significant reduction in mRNA expression. | [2] |
Inhibition of Pathogen Adhesion
A crucial mechanism by which 3'-SL protects the intestinal epithelium is by acting as a decoy receptor, preventing the attachment of pathogenic bacteria to the host cell surface. This anti-adhesive property reduces the bacterial load and subsequent pathology.
Quantitative Effects of this compound on Pathogen Adhesion:
| Pathogen | Cell Line | 3'-SL Concentration | Reduction in Adhesion (%) | Citation |
| Enteropathogenic E. coli (EPEC) | Caco-2 | 1 mg/mL | 49% | [5] |
| Enteroaggregative E. coli (EAEC) | Caco-2 | 1 mg/mL | 46% | [5] |
| Diffuse Adhering E. coli (DAEC) | Caco-2 | 1 mg/mL | 37% | [5] |
| Shigella flexneri | Caco-2 | 1 mg/mL | 63% | [5] |
| Salmonella typhimurium | Caco-2 | 1 mg/mL | 55% | [5] |
| Enterotoxigenic E. coli (ETEC) K88 | IPEC-J2 | 5 mg/mL | Significant reduction in adherent CFU (qualitative from graph) |
Signaling Pathways and Visualizations
The interaction of 3'-SL with intestinal epithelial cells involves the modulation of complex signaling networks. The following diagrams, generated using Graphviz, illustrate key pathways.
Detailed Experimental Protocols
The following sections provide an overview of key experimental protocols used to investigate the interaction of 3'-SL with intestinal epithelial cells.
Cell Culture and Treatment
-
Cell Lines:
-
Caco-2 (Human Colorectal Adenocarcinoma): These cells are widely used as they spontaneously differentiate into a polarized monolayer with enterocyte-like characteristics, forming tight junctions and expressing brush border enzymes. They are typically cultured for 21 days to achieve full differentiation.
-
IPEC-J2 (Porcine Jejunal Epithelium): A non-transformed cell line that provides a relevant model for studying intestinal physiology, particularly in the context of livestock.
-
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: 3'-SL is dissolved in the cell culture medium at the desired concentrations (e.g., 1-5 mg/mL). Cells are pre-incubated with 3'-SL for a specified period (e.g., 12-24 hours) before being subjected to a challenge with pathogens or inflammatory stimuli.
Assessment of Intestinal Barrier Function
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Caco-2 or IPEC-J2 cells are seeded on permeable Transwell® inserts.
-
The cell monolayers are allowed to differentiate and form tight junctions, which is monitored by measuring TEER using a voltmeter with "chopstick" electrodes.
-
Once a stable and high TEER is achieved (typically >250 Ω·cm² for Caco-2), the cells are treated with 3'-SL.
-
TEER is measured at various time points after treatment and following any subsequent challenge (e.g., with a pathogen or cytokine) to assess changes in barrier integrity. A decrease in TEER indicates a disruption of the barrier.
-
Pathogen Adhesion Assay
-
Differentiated Caco-2 or IPEC-J2 cell monolayers in multi-well plates are pre-treated with 3'-SL for a defined period.
-
A known concentration of pathogenic bacteria (e.g., Enteropathogenic E. coli) is added to the wells and incubated for a specific duration to allow for adhesion.
-
Non-adherent bacteria are removed by washing the monolayers multiple times with sterile phosphate-buffered saline (PBS).
-
The epithelial cells are then lysed with a detergent (e.g., Triton X-100) to release the adherent bacteria.
-
The number of adherent bacteria is quantified by serial dilution and plating of the cell lysate on appropriate agar plates, followed by colony-forming unit (CFU) counting.
Analysis of Protein and Gene Expression
-
Immunofluorescence Staining for Tight Junction Proteins:
-
Cells grown on coverslips or Transwell® membranes are treated with 3'-SL.
-
The cells are fixed with a fixative such as 4% paraformaldehyde.
-
The cells are permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular proteins.
-
Non-specific antibody binding is blocked using a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
The cells are incubated with a primary antibody specific to a tight junction protein (e.g., rabbit anti-ZO-1 or mouse anti-occludin).
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
The cell nuclei are often counterstained with a fluorescent dye like DAPI.
-
The localization and expression of the tight junction proteins are visualized using a fluorescence microscope.
-
-
Western Blotting: This technique is used to quantify the total amount of a specific protein in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Quantitative Real-Time PCR (qPCR): This method is used to measure the mRNA expression levels of specific genes, such as those encoding for cytokines or tight junction proteins. It involves reverse transcribing RNA into cDNA, followed by amplification of the target cDNA with specific primers in the presence of a fluorescent dye.
Conclusion
This compound demonstrates a remarkable capacity to positively influence the intestinal epithelium through a variety of mechanisms. Its ability to enhance barrier integrity, modulate inflammatory responses, and inhibit pathogen adhesion underscores its potential as a bioactive compound for promoting gut health. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this intriguing human milk oligosaccharide. The continued investigation into the intricate interactions of 3'-SL with intestinal epithelial cells holds great promise for the development of novel strategies to prevent and treat a range of gastrointestinal disorders.
References
- 1. emulatebio.com [emulatebio.com]
- 2. Sialyllactose Attenuates Inflammation and Injury of Intestinal Epithelial Cells upon Enterotoxigenic Escherichia coli Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IPEC-J2 Cells as Reporter System of the Anti-Inflammatory Control Actions of Interferon-Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialyllactose Attenuates Inflammation and Injury of Intestinal Epithelial Cells upon Enterotoxigenic Escherichia coli Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Influence of 3'-Sialyllactose on Brain Development: A Technical Guide for Researchers
Introduction
3'-Sialyllactose (3'-SL) is a prominent acidic oligosaccharide found in human milk, where it serves as a primary source of sialic acid (Sia) for the developing infant.[1][2] Sialic acid is an essential nutrient for neurodevelopment, playing a critical role in the formation of gangliosides and glycoproteins that are fundamental to synaptogenesis, myelination, and overall brain function.[1][2] Consequently, the role of 3'-SL in supporting cognitive development has become a significant area of investigation. While human studies are emerging, animal models, particularly piglets and rodents, provide a crucial platform for elucidating the direct effects and underlying mechanisms of 3'-SL supplementation. The piglet is considered an advantageous model due to its many gastrointestinal and neurological similarities to humans.[3] This technical guide synthesizes the current findings from animal studies, focusing on quantitative outcomes, experimental methodologies, and proposed signaling pathways.
Data Presentation: Quantitative Outcomes of this compound Supplementation
The effects of 3'-SL on brain development have been quantified across behavioral, structural, and molecular levels. The following tables summarize key findings from pertinent animal studies.
Table 1: Cognitive and Behavioral Outcomes
| Animal Model | Cognitive Test | 3'-SL Dosage & Duration | Key Quantitative Findings | Reference |
| C57BL/6 Mice | Behavioral Tests (unspecified) | 350 mg/kg/day for 6 weeks | Promoted cognitive and memory development. | [4][5] |
| Preterm Pigs | Spatial T-Maze | Diet containing 433 mg/L sialic acid (from whey with 3'-SL and 6'-SL) for 19 days | A higher proportion of supplemented pigs reached the learning criteria compared to controls (p < 0.05). | [6][7] |
| Growing Pigs | Novel Object Recognition (NOR) | 0.2673% of diet (as-is basis) from postnatal day (PND) 2 to 61 | No significant effect on learning and memory at PND 33 or 61 (p > 0.05). | [8][9][10] |
| Wild-Type Mice (cross-fostered) | Novel Object Recognition (NOR) | Pups nursed by dams with ~80% reduction in milk 3'-SL | Decreased attention, spatial and working memory; impaired NOR memory. | [1] |
Table 2: Neuroanatomical and Microstructural Changes
| Animal Model | Method | 3'-SL Dosage & Duration | Key Quantitative Findings | Reference |
| Growing Pigs | Magnetic Resonance Imaging (MRI) | 0.2673% of diet from PND 2 to 61 | - PND 30: Main effect of diet on absolute volume of white matter and 9 other regions of interest (p < 0.05).- PND 58: Similar effects on brain volume observed. | [8][9] |
| Growing Pigs | Diffusion Tensor Imaging (DTI) | 0.2673% of diet from PND 2 to 61 | - PND 30: Minimal differences.- PND 58: Several dietary differences observed, indicating impacts on brain microstructure (p < 0.05). | [8][9][10] |
| Growing Pigs | Myelin Water Fraction (MWF) Imaging | 0.2673% of diet from PND 2 to 61 | - PND 30: MWF values in the left superior colliculus were higher in the 3'-SL group vs. control (p = 0.06).- PND 58: 3'-SL group had larger MWF values in the right putamen/globus pallidus vs. 6'-SL group (p = 0.030). | [8] |
Table 3: Molecular and Gene Expression Changes
| Animal Model | Brain Region | 3'-SL Dosage & Duration | Key Quantitative Findings | Reference |
| C57BL/6 Mice | Hippocampus | 350 mg/kg/day for 6 weeks | - Significantly increased sialic acid metabolism.- Increased expression of genes for Neural Cell Adhesion Molecule (NCAM), glutamate receptors, and Fibroblast Growth Factor Receptor (FGFR) (p < 0.05). | [4][5] |
| Preterm Pigs | Hippocampus | Diet containing 433 mg/L sialic acid (from whey with 3'-SL and 6'-SL) for 19 days | Upregulated genes related to sialic acid metabolism, myelination, and ganglioside biosynthesis. | [6][7] |
| Piglets | Corpus Callosum | 2g of 3'-SL or 6'-SL | 15% increase in ganglioside-bound sialic acid compared to controls. | [11] |
| Piglets | Cerebellum | 4g of 3'-SL | 10% increase in ganglioside sialic acid. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. The protocols below are synthesized from the cited literature.
Animal Models and Dietary Intervention
-
Piglet Model:
-
Subjects: Two-day-old male piglets (N=75) are often used.[8][9] Preterm pigs delivered at 90% gestation are also utilized to model neurodevelopment in premature infants.[7]
-
Housing: Piglets are individually housed and provided environmental enrichment.
-
Dietary Groups: Animals are randomly assigned to a control group (e.g., commercial milk replacer) or an experimental group receiving the same diet supplemented with pure 3'-SL.[8][9]
-
Dosage and Administration: 3'-SL is typically added as a powder to the milk replacer. One study used a rate of 0.2673% on an as-is weight basis, which corresponded to 500 mg/L from PND 2-33 and 2.673 g/kg in a mash diet from PND 33-61.[8][10] This dosage was determined by averaging 3'-SL and 6'-SL concentrations across human lactation.[8][10]
-
-
Mouse Model:
-
Subjects: 3-week-old C57BL/6 mice are used to study effects during the growth period.[4][5] In deprivation studies, wild-type pups are cross-fostered to knockout dams that produce milk with significantly reduced 3'-SL content.[1]
-
Dietary Groups: Mice are assigned to a control group (standard laboratory diet) or a 3'-SL group.
-
Dosage and Administration: 3'-SL is administered orally. One study used a dose of 350 mg/kg/day for 6 weeks.[5]
-
Behavioral Testing
-
Novel Object Recognition (NOR) Task:
-
Habituation Phase: Mice or pigs are individually habituated to an empty arena (e.g., 40 cm x 40 cm x 40 cm for mice) for a set period (e.g., 30 minutes).[12]
-
Familiarization/Training Phase: The animal is placed in the arena with two identical objects for a defined duration (e.g., 10 minutes).[12]
-
Testing Phase: After a retention interval (e.g., 1 hour for short-term or 24 hours for long-term memory), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object.[1][12]
-
Metric: The primary metric is the discrimination ratio, calculated as the time spent exploring the novel object divided by the total time spent exploring both objects. A higher ratio indicates better recognition memory.[1][12]
-
Spatial T-Maze Task:
-
Purpose: Assesses spatial learning and memory.[7]
-
Protocol: This task requires the animal to learn the location of a reward (e.g., milk) in one of the arms of a T-shaped maze. The protocol involves multiple trials, and the number of correct choices is recorded.
-
Metric: The proportion of animals in each group that reach a predefined learning criterion (e.g., a certain percentage of correct choices over a block of trials) is compared.[6]
-
Neuroimaging and Molecular Analysis
-
Magnetic Resonance Imaging (MRI): Used to assess structural brain development, including the absolute and relative volumes of various regions of interest (e.g., white matter, pons).[8][9]
-
Diffusion Tensor Imaging (DTI): A specific MRI technique used to evaluate brain microstructure, particularly the integrity of white matter tracts.[8][9]
-
Gene Expression Analysis: Hippocampal tissue is often analyzed to measure the expression of genes related to neurodevelopment. This is typically done using quantitative real-time PCR (qPCR) or RNA sequencing to assess mRNA levels of targets involved in sialic acid metabolism, myelination, and synaptic plasticity (e.g., NCAM, FGFR).[4][6]
Mechanisms and Signaling Pathways
The neurodevelopmental effects of 3'-SL are believed to be mediated through several interconnected pathways, primarily involving the gut-brain axis and direct modulation of synaptic function.
Proposed Gut-Brain Axis Workflow
Dietary 3'-SL is not fully absorbed intact. Instead, it is utilized by the gut microbiota, which releases free sialic acid. This free Sia is then absorbed into circulation, crosses the blood-brain barrier, and is incorporated into neural tissues.
3'-SL Influence on Synaptic Plasticity
Once sialic acid is available in the brain, it influences key molecules involved in neuronal communication and structural plasticity. Studies in mice suggest that 3'-SL supplementation upregulates the expression of NCAM, which can be polysialylated (PSA-NCAM).[4][5] PSA-NCAM is crucial for modulating cell adhesion and is known to interact with receptors like FGFR and glutamate receptors to promote synaptic growth and enhance plasticity.[4][5]
General Experimental Workflow
The investigation of 3'-SL in animal models typically follows a structured workflow, from dietary intervention to multi-level outcome assessment.
Summary and Future Directions
Evidence from animal models suggests that dietary 3'-SL can positively influence brain development, although the effects are not universally observed across all studies and may be dependent on the species, developmental stage, and cognitive tests employed. Supplementation in mice and preterm pigs has been shown to improve learning and memory, accompanied by upregulation of hippocampal genes crucial for myelination and synaptic function.[4][6] In growing pigs, the effects appear more subtle, with 3'-SL influencing brain microstructure and myelination without producing significant changes in learning and memory as measured by the NOR task.[8][9][10] Conversely, the deprivation of 3'-SL during early life in mice leads to clear cognitive impairments in adulthood.[1]
These findings collectively underscore the importance of sialic acid from sources like 3'-SL during critical periods of brain growth. The proposed mechanisms, involving both the gut-brain axis and direct modulation of synaptic plasticity molecules like PSA-NCAM, provide a strong foundation for further research.
Future studies should aim to:
-
Elucidate the reasons for differing outcomes between animal models.
-
Investigate the optimal timing and dosage of 3'-SL supplementation for maximal neurodevelopmental benefit.
-
Explore the synergistic effects of 3'-SL with other human milk oligosaccharides and bioactive components.
-
Further delineate the downstream targets of the NCAM-FGFR and glutamate receptor signaling pathways activated by 3'-SL.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Supplementation of this compound During the Growth Period Improves Learning and Memory Development in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs [frontiersin.org]
- 9. Dietary supplementation of this compound or 6'-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. layerorigin.com [layerorigin.com]
- 12. Exposure to 3′Sialyllactose-Poor Milk during Lactation Impairs Cognitive Capabilities in Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Neuroprotective Effects of 3'-Sialyllactose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Sialyllactose (3'-SL) is a prominent acidic oligosaccharide found in human milk, increasingly recognized for its significant physiological functions beyond basic nutrition. Emerging research highlights its neuroprotective potential, implicating it in crucial aspects of brain development and function. This technical guide provides an in-depth exploration of the current understanding of 3'-SL's neuroprotective effects, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting these claims. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Introduction
Sialic acids are crucial for the development and function of the central nervous system, where they are integral components of gangliosides and polysialylated neural cell adhesion molecules (PSA-NCAMs)[1]. These molecules are involved in neurogenesis, synaptogenesis, and memory formation[1]. This compound, a key human milk oligosaccharide (HMO), serves as a significant dietary source of sialic acid for infants[1][2]. Beyond its role as a sialic acid donor, 3'-SL exhibits direct biological activities, including modulation of the gut microbiota and anti-inflammatory effects, which may contribute to its neuroprotective properties. This guide synthesizes the current knowledge on the neuroprotective mechanisms of 3'-SL, providing a technical foundation for researchers and drug development professionals.
Mechanisms of Neuroprotection
The neuroprotective effects of 3'-SL are multifaceted, involving the enhancement of cognitive functions, modulation of synaptic plasticity, and attenuation of neuroinflammation.
Enhancement of Learning and Memory
Studies in animal models have demonstrated a positive correlation between 3'-SL supplementation and improved cognitive performance. In a study using C57BL/6 mice, oral administration of 3'-SL (350 mg/kg/day for 6 weeks) promoted cognitive and memory development[3][4]. This was associated with an increased metabolism of sialic acid in the hippocampus and the upregulation of genes related to learning and memory, including those for Neural Cell Adhesion Molecule (NCAM), glutamate receptors, and Fibroblast Growth Factor Receptor (FGFR)[3][4]. The proposed mechanism involves 3'-SL elevating PSA-NCAM levels, which then interacts with FGFR and glutamate receptors to enhance synaptic growth and plasticity[3][4].
Modulation of Synaptic Plasticity
Long-term potentiation (LTP), a cellular mechanism underlying learning and memory, is influenced by early-life dietary intake of 3'-SL. A study investigating the effects of neonatal deprivation of 3'-SL in mice found that animals raised on 3'-SL-poor milk exhibited altered hippocampal LTP in adulthood[1][2][5]. Specifically, a significant interaction between offspring and maternal genotype on LTP magnitude was observed (F1,10 = 26.6, p = 0.0004), suggesting that early-life 3'-SL intake is critical for the normal development of synaptic plasticity[2].
Anti-inflammatory Effects
Neuroinflammation is a key contributor to the pathogenesis of various neurodegenerative diseases. 3'-SL has been shown to possess anti-inflammatory properties, primarily through the modulation of Toll-like receptor 4 (TLR4) signaling. In lipopolysaccharide (LPS)-activated macrophages, 3'-SL significantly reduced the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[3]. The half-maximal inhibitory concentration (IC50) for 3'-SL in reducing IL-6 and IL-1β expression in bone marrow-derived macrophages (BMDMs) was found to be approximately 15 μg/mL[3]. However, it is crucial to note that some studies suggest the observed TLR4-mediated effects of commercially available 3'-SL may be due to contamination with LPS[6]. When LPS was removed, 3'-SL did not induce NF-κB activation via human TLR4[6].
Further investigation into the anti-inflammatory mechanism of 3'-SL has revealed its ability to promote the activity of Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein-1 (SREBP1)[7]. This action is associated with reduced histone H3K27 acetylation at a subset of LPS-inducible enhancers, leading to a repressed inflammatory gene expression profile[3][7].
Quantitative Data
The following tables summarize the key quantitative findings from studies on the neuroprotective effects of 3'-SL.
Table 1: Effects of 3'-SL on Gene Expression in Mouse Hippocampus
| Gene/Protein | Treatment | Fold Change/Significance | Reference |
| Learning-related genes | 350 mg/kg/day 3'-SL for 6 weeks | p < 0.05 | [3][4] |
| NCAM | 350 mg/kg/day 3'-SL for 6 weeks | p < 0.05 | [3][4] |
| FGFR | 350 mg/kg/day 3'-SL for 6 weeks | p < 0.05 | [3][4] |
| Glutamate receptors | 350 mg/kg/day 3'-SL for 6 weeks | p < 0.05 | [3][4] |
Table 2: Anti-inflammatory Effects of 3'-SL on Macrophages
| Cytokine | Cell Type | Treatment | Concentration | % Reduction (vs. LPS alone) | Reference |
| IL-6 | BMDMs | LPS + 3'-SL | 100 µg/mL | ~90% | [3] |
| IL-1β | BMDMs | LPS + 3'-SL | 100 µg/mL | ~70% | [3] |
| IL-6 | THP-1 cells | LPS + 3'-SL | 100 µg/mL | Significant attenuation | [3] |
| IL-1β | THP-1 cells | LPS + 3'-SL | 100 µg/mL | Significant attenuation | [3] |
| IL-1β | hPBMCs | LPS + ATP + 3'-SL | 100 µg/mL | Significant attenuation | [3] |
Table 3: Effect of Neonatal 3'-SL Deprivation on Hippocampal LTP
| Experimental Group | LTP Magnitude | Statistical Significance | Reference |
| WT pups on WT dams | Baseline | - | [2] |
| WT pups on KO dams (3'-SL poor) | Higher than control | F1,10 = 26.6, p = 0.0004 | [2] |
Experimental Protocols
In Vivo Assessment of Cognitive Enhancement in Mice
-
Animal Model: 3-week-old C57BL/6 mice[4].
-
Treatment: Oral administration of 3'-SL at a dose of 350 mg/kg/day for 6 weeks[4]. A control group receives a vehicle solution.
-
Behavioral Testing (Morris Water Maze):
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water (20-22°C) containing a hidden escape platform submerged 1 cm below the surface[8][9][10][11][12]. The pool is located in a room with various distal visual cues.
-
Acquisition Phase: Mice undergo four trials per day for five consecutive days. For each trial, the mouse is placed in the water at one of four starting positions and allowed to swim for 60 seconds to find the platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it. The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
Probe Trial: On the sixth day, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
-
Tissue Analysis:
-
Following behavioral testing, mice are euthanized, and hippocampal tissue is dissected.
-
Gene expression analysis for NCAM, FGFR, and glutamate receptors is performed using quantitative real-time PCR (qRT-PCR).
-
Sialic acid levels in the hippocampus are quantified using established biochemical assays.
-
In Vitro Assessment of Anti-inflammatory Activity
-
Cell Culture:
-
Bone Marrow-Derived Macrophages (BMDMs): Bone marrow is flushed from the femurs and tibias of C57BL/6 mice and cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.
-
THP-1 Cells: Human monocytic THP-1 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiation into macrophages can be induced with phorbol 12-myristate 13-acetate (PMA).
-
-
Inflammatory Challenge: Cells are pre-treated with various concentrations of 3'-SL (e.g., 10, 50, 100 µg/mL) for 1 hour, followed by stimulation with LPS (100 ng/mL) for 6-24 hours.
-
Cytokine Measurement:
-
ELISA: Supernatants are collected, and the concentrations of IL-6, IL-1β, and TNF-α are measured using commercially available ELISA kits.
-
qRT-PCR: Cells are lysed, and total RNA is extracted. The mRNA expression levels of inflammatory cytokines are quantified by qRT-PCR.
-
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The phosphorylation status of key signaling proteins in the TLR4 pathway (e.g., p65 NF-κB, p38 MAPK) is assessed using specific antibodies.
Signaling Pathways and Molecular Interactions
Modulation of TLR4-Mediated Inflammatory Signaling
3'-SL has been reported to attenuate TLR4-mediated inflammation. However, the direct interaction of 3'-SL with TLR4 is debated, with evidence suggesting that LPS contamination in commercial preparations may be responsible for the observed effects. The diagram below illustrates the canonical TLR4 signaling pathway and the proposed inhibitory action of 3'-SL, along with the potential confounding role of LPS.
Caption: TLR4 signaling pathway and the potential inhibitory role of 3'-SL.
Activation of LXR/SREBP1 Pathway
3'-SL has been shown to promote the activity of LXR and SREBP1, which are key transcription factors in lipid metabolism and inflammation. The activation of this pathway by 3'-SL leads to a decrease in the expression of inflammatory genes.
Caption: Proposed LXR/SREBP1 activation pathway by this compound.
Experimental Workflow for Cognitive Assessment
The following diagram outlines a typical experimental workflow for assessing the effects of 3'-SL on cognitive function in a rodent model.
Caption: Experimental workflow for in vivo cognitive assessment.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its roles in enhancing cognitive function, modulating synaptic plasticity, and attenuating neuroinflammation position it as a promising candidate for further investigation in the context of neurodevelopmental and neurodegenerative disorders.
Future research should focus on:
-
Clarifying the direct molecular targets of 3'-SL: Differentiating the effects of 3'-SL from those of its sialic acid component and potential contaminants is crucial.
-
Investigating the role of the gut-brain axis: The influence of 3'-SL on the gut microbiome and its subsequent impact on brain health warrants deeper exploration.
-
Translational studies: Well-controlled clinical trials are necessary to validate the neuroprotective effects of 3'-SL in humans.
-
Synergistic effects: Exploring the combination of 3'-SL with other bioactive compounds for enhanced neuroprotective outcomes could open new therapeutic avenues.
The continued exploration of this compound holds significant promise for the development of novel nutritional interventions and therapeutic strategies to support brain health throughout the lifespan.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supplementation of this compound During the Growth Period Improves Learning and Memory Development in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exposure to 3'Sialyllactose-Poor Milk during Lactation Impairs Cognitive Capabilities in Adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of human tolerogenic dendritic cells by 3′-sialyllactose via TLR4 is explained by LPS contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
3'-Sialyllactose's Role in Modulating Host-Microbe Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3'-Sialyllactose (3'-SL) is a prominent human milk oligosaccharide (HMO) that plays a crucial role in shaping the infant gut microbiome and immune system. Beyond infancy, emerging research highlights its potential as a therapeutic agent for modulating host-microbe interactions in various physiological and pathological contexts. This technical guide provides an in-depth overview of the mechanisms through which 3'-SL influences the gut microbiota, modulates the host immune response, enhances gut barrier integrity, and inhibits pathogen adhesion. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to support further research and development in this field.
Modulation of Gut Microbiota Composition
3'-SL is not digested by human enzymes and reaches the colon intact, where it is selectively fermented by specific gut bacteria. This prebiotic activity shapes the composition and function of the gut microbiota.
Promotion of Beneficial Bacteria
3'-SL promotes the growth of beneficial bacteria, including Bifidobacterium species, which are dominant in the gut of breastfed infants.[1][2] In adults, 3'-SL has been shown to have a "nonbifidogenic" effect, instead favoring the growth of short-chain fatty acid (SCFA)-producing bacteria such as Phascolarctobacterium and members of the Lachnospiraceae family.[3][4] Studies in mice have also demonstrated an increase in the abundance of Akkermansia, Bacteroides, and Coprococcus following 3'-SL supplementation.[1]
Enhancement of Short-Chain Fatty Acid (SCFA) Production
By promoting the growth of SCFA-producing bacteria, 3'-SL supplementation leads to increased concentrations of acetate, propionate, and butyrate in the gut.[3] These SCFAs serve as an energy source for colonocytes, contribute to the maintenance of gut barrier integrity, and have immunomodulatory properties.
Table 1: Quantitative Effects of this compound on Gut Microbiota and SCFA Production
| Experimental Model | 3'-SL Concentration/Dose | Key Findings | Reference |
| In vitro SHIME® (adult fecal microbiota) | Not specified | Increased abundance of Lachnospiraceae. Increased production of butyrate. | [3] |
| In vivo mouse model | Not specified | Increased abundance of Akkermansia, Bacteroides, and Coprococcus. | [1] |
| In vivo mouse model (DSS-induced colitis) | 25 mg/day | Promoted the growth of Akkermansia and Bifidobacterium. Increased levels of acetic acid and butyric acid. | [2] |
Immunomodulatory Effects
3'-SL exerts significant immunomodulatory effects, primarily characterized by the attenuation of pro-inflammatory responses.
Anti-inflammatory Properties
In vitro and in vivo studies have consistently demonstrated the anti-inflammatory properties of 3'-SL. It has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[5][6][7][8]
Signaling Pathways
The immunomodulatory effects of 3'-SL are mediated through specific signaling pathways. Evidence suggests that 3'-SL can modulate the Toll-like receptor 4 (TLR4) signaling cascade.[9][10] Furthermore, it has been shown to promote the activity of Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein-1 (SREBP1), which are involved in the regulation of inflammatory and metabolic pathways.[6]
Table 2: Quantitative Effects of this compound on Immune Markers
| Cell/Animal Model | 3'-SL Concentration | Inflammatory Stimulus | Effect on Cytokines | Reference |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | IC50 ~15 µg/mL | LPS | Inhibition of IL-1β, IL-6, IL-10, TNF | [6] |
| Human THP-1 monocytic cells | Not specified | LPS | Attenuated IL-6 and IL-1β mRNA expression | [5][6] |
| Human Peripheral Blood Monocytes (hPBMCs) | Not specified | LPS | Attenuated IL-1β protein secretion | [6] |
| HEP-2 cells | IC50 33.46 µM | Influenza Virus | Reduced TNF-α, IL-6, and iNOS mRNA expression | [7][8] |
Signaling Pathway Diagrams
Caption: Modulation of the TLR4 signaling pathway by this compound.
Caption: Activation of LXR and SREBP-1 pathways by this compound.
Enhancement of Gut Barrier Integrity
A healthy gut barrier is essential for preventing the translocation of harmful substances from the gut lumen into the bloodstream. 3'-SL contributes to the maintenance and enhancement of this barrier.
Upregulation of Tight Junction Proteins
3'-SL has been shown to increase the expression of key tight junction proteins, including zonula occludens-1 (ZO-1), occludin, and claudin-1.[2] These proteins form the seals between intestinal epithelial cells, regulating paracellular permeability.
Promotion of Epithelial Cell Growth and Renewal
Studies in piglet models have demonstrated that 3'-SL supplementation promotes the proliferation of gut epithelial cells, as indicated by increased levels of the proliferation marker Ki67.[4] This contributes to the continuous renewal and repair of the gut lining.
Table 3: Quantitative Effects of this compound on Gut Barrier Function
| Experimental Model | 3'-SL Treatment | Effect on Tight Junctions | Other Effects | Reference |
| In vivo mouse model (DSS-induced colitis) | 25 mg/day | Significantly increased mRNA expression of ZO-1, occludin, and claudin-1. | Restored goblet cell counts and increased glycoprotein content. | [2] |
| In vivo piglet model | Supplementation in diet | Not specified | Increased levels of Ki67-positive cells, wider intestinal crypts. | [4] |
| In vitro Caco-2 cell monolayers | Not specified | Improved intestinal barrier function. | Increased Transepithelial Electrical Resistance (TEER) values. | [3][11][12][13][14][15] |
Inhibition of Pathogen Adhesion
3'-SL can act as a soluble decoy receptor, mimicking the sialylated glycans on the surface of host epithelial cells. By binding to pathogens in the gut lumen, it prevents their adhesion to the intestinal wall, a critical first step in infection.
Decoy Receptor Mechanism
3'-SL has been shown to inhibit the binding of various pathogens, including Helicobacter pylori and Escherichia coli, to gastrointestinal epithelial cells.[4] This anti-adhesive effect reduces the risk of infection.
Antiviral Activity
In addition to its effects on bacteria, 3'-SL has demonstrated antiviral properties. It can inhibit the infectivity of rotavirus, a common cause of gastroenteritis in infants.[16]
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of this compound.
In Vivo Model: DSS-Induced Colitis in Mice
-
Objective: To evaluate the protective effects of 3'-SL against intestinal inflammation.
-
Procedure:
-
Mice are administered 3'-SL (e.g., 25 mg/day) or a vehicle control via oral gavage for a specified period (e.g., 3 weeks).[2]
-
Colitis is induced by providing dextran sulfate sodium (DSS) (e.g., 3-5% w/v) in the drinking water for the final week of the treatment period.[2][17][18]
-
Clinical parameters such as body weight, stool consistency, and rectal bleeding are monitored daily.
-
At the end of the experiment, colon length is measured, and tissue samples are collected for histological analysis, gene expression analysis of tight junction proteins and cytokines (via qRT-PCR), and analysis of gut microbiota composition (via 16S rRNA sequencing).[2]
-
In Vitro Model: Caco-2 Cell Permeability Assay
-
Objective: To assess the effect of 3'-SL on intestinal barrier integrity.
-
Procedure:
-
Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to form a differentiated monolayer.[11][12][13][14][15]
-
The integrity of the monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER).
-
The Caco-2 monolayers are treated with 3'-SL at various concentrations.
-
Barrier function is evaluated by measuring changes in TEER and the permeability to a fluorescent marker (e.g., FITC-dextran).
-
Cell lysates can be collected for analysis of tight junction protein expression by Western blotting or qRT-PCR.
-
Gut Microbiota and SCFA Analysis
-
Objective: To determine the impact of 3'-SL on the composition and metabolic output of the gut microbiota.
-
Procedure:
-
Fecal samples are collected from in vivo studies or from in vitro gut models (e.g., SHIME®).
-
Microbiota Analysis:
-
SCFA Analysis:
-
Pathogen Adhesion Inhibition Assay
-
Objective: To quantify the ability of 3'-SL to prevent pathogen binding to intestinal epithelial cells.
-
Procedure:
-
A monolayer of intestinal epithelial cells (e.g., Caco-2) is grown in a multi-well plate.
-
The pathogen of interest (e.g., fluorescently labeled E. coli) is pre-incubated with varying concentrations of 3'-SL or a control.
-
The pathogen/3'-SL mixture is added to the cell monolayer and incubated.
-
Non-adherent bacteria are washed away.
-
The number of adherent bacteria is quantified by fluorescence measurement or by lysing the cells and plating the lysate to count colony-forming units (CFUs).[24][25][26][27]
-
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is a multi-functional bioactive compound with significant potential for modulating host-microbe interactions. Its ability to promote a healthy gut microbiota, reduce inflammation, strengthen the gut barrier, and inhibit pathogen adhesion makes it a compelling candidate for further investigation as a therapeutic agent for a range of gastrointestinal and inflammatory conditions. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to explore the full potential of this remarkable human milk oligosaccharide.
References
- 1. The prebiotics 3′Sialyllactose and 6′Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Milk oligosaccharide sialyl(α2,3)lactose activates intestinal CD11c+ cells through TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of human tolerogenic dendritic cells by 3′-sialyllactose via TLR4 is explained by LPS contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Various Cell Lines and Three-Dimensional Mucociliary Tissue Model Systems to Estimate Drug Permeability Using an In Vitro Transport Study to Predict Nasal Drug Absorption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. oyc.co.jp [oyc.co.jp]
- 16. Determining the safety and efficacy of dietary supplementation with 3ˊ-sialyllactose or 6ˊ-sialyllactose on growth, tolerance, and brain sialic acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Milk sialyllactose influences colitis in mice through selective intestinal bacterial colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. socmucimm.org [socmucimm.org]
- 19. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 20. mdpi.com [mdpi.com]
- 21. agilent.com [agilent.com]
- 22. What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples? | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Adhesion Inhibition Assay for Helicobacter pylori to Mucin by Lactobacillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development of a visual Adhesion/Invasion Inhibition Assay to assess the functionality of Shigella-specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3'-Sialyllactose: From Discovery to Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-Sialyllactose (3'-SL), a prominent sialylated human milk oligosaccharide (HMO). It delves into the historical discovery of this crucial trisaccharide, details its primary natural sources with quantitative data, and offers in-depth experimental protocols for its isolation, purification, and characterization. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development interested in the biological significance and practical applications of this compound.
Discovery and Historical Context
The journey to understanding this compound is intertwined with the broader history of sialic acid and human milk oligosaccharide research. While Gunnar Blix and Ernst Klenk are credited with the discovery of sialic acids in the 1930s and 1940s from sources like bovine submaxillary mucin and brain glycolipids, the specific identification of individual sialylated oligosaccharides from milk followed.[1]
Pioneering work in the mid-20th century on the carbohydrate fraction of human milk, initially termed "gynolactose," laid the groundwork for the isolation and characterization of numerous human milk oligosaccharides (HMOs).[2][3] Research intensified after 1950, with a focus on identifying the "bifidus factor" in human milk, which was observed to promote the growth of beneficial gut bacteria in infants.[2][3]
While a singular definitive publication marking the "discovery" of this compound is not readily apparent in modern databases, the collective work of researchers like Richard Kuhn and Paul György in the 1950s and 1960s was instrumental in characterizing many HMOs, including sialylated forms.[1] Earlier literature often referred to sialylated lactose compounds as "neuramin-lactose." By the late 1960s, the biosynthesis of "neuramin lactose" in the rat mammary gland was being actively studied, indicating that its existence and basic structure were established by that time.[4][5] The systematic characterization of a multitude of HMOs, including the specific α2-3 linkage of sialic acid to lactose, was a gradual process built upon the foundational work of these early pioneers in glycobiology.
Natural Sources of this compound
This compound is a naturally occurring oligosaccharide, predominantly found in the milk of various mammals. Its concentration can vary significantly depending on the species, lactation stage, and even between individuals of the same species.
Human Milk
Human milk is the most significant natural source of this compound, where it is one of the most abundant sialylated oligosaccharides.[6][7] Its concentration changes throughout lactation, with studies showing different trends. Some research indicates that the concentration of 3'-SL is relatively stable during the initial months of lactation, while other studies suggest an increase with the progression of lactation.[8][9]
Bovine Milk and Colostrum
Bovine milk and, in particular, colostrum, are also important natural sources of this compound.[2] However, the concentration of 3'-SL in bovine milk is generally lower than in human milk.[2] Bovine colostrum, the first milk produced after calving, is significantly richer in sialylated oligosaccharides, including 3'-SL, compared to mature bovine milk.[5]
Other Mammalian Milk
This compound has been identified in the milk of other mammals as well, including goats and mice.[6][10] The concentrations in these sources are also variable.
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in various natural sources. It is important to note that these values can vary based on the analytical methods used, the stage of lactation, and individual differences.
| Natural Source | Stage of Lactation | Concentration of this compound (mg/L) | Reference(s) |
| Human Milk | Colostrum | 76 - 300 | [8] |
| Mature Milk | 76 - 300 | [8] | |
| - | Varies, can increase with lactation | [9] | |
| Bovine Milk | Mature Milk | Lower than human milk | [2] |
| Bovine Colostrum | Early Lactation | Significantly higher than mature milk | [5] |
| Goat Milk | - | Present, concentration varies | [6] |
| Mouse Milk | - | Present, concentration varies | [10] |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and characterization of this compound from natural sources, primarily milk and colostrum.
Isolation and Purification of this compound from Bovine Colostrum
This protocol is a synthesized methodology based on established techniques for the efficient isolation of sialyloligosaccharides.
Objective: To isolate and purify this compound from bovine colostrum.
Materials:
-
Frozen bovine colostrum
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge
-
Rotary evaporator
-
Freeze-dryer
-
Gel filtration chromatography column (e.g., Sephadex G-25)
-
Anion-exchange chromatography column (e.g., Dowex 1x8)
-
Elution buffers (e.g., pyridinium acetate gradient)
-
Thin-layer chromatography (TLC) system for monitoring
Procedure:
-
Defatting and Deproteination:
-
Thaw frozen bovine colostrum at 4°C.
-
Centrifuge the colostrum at 10,000 x g for 30 minutes at 4°C to separate the fat layer.
-
Carefully remove the upper fat layer.
-
To the skimmed milk, add cold ethanol to a final concentration of 60-70% (v/v) while stirring on ice to precipitate proteins.
-
Allow the mixture to stand at 4°C for at least 2 hours.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the oligosaccharides.
-
-
Carbohydrate Fraction Extraction:
-
Concentrate the supernatant using a rotary evaporator at a temperature below 40°C.
-
To the concentrated solution, add four volumes of a chloroform/methanol mixture (2:1, v/v).
-
Mix thoroughly and centrifuge at 4,000 x g for 30 minutes at 4°C to separate the phases.
-
Collect the upper aqueous methanol phase, which contains the oligosaccharides.
-
Remove the methanol by rotary evaporation and dissolve the residue in deionized water.
-
Lyophilize the aqueous solution to obtain a crude carbohydrate powder.
-
-
Gel Filtration Chromatography:
-
Dissolve the crude carbohydrate powder in a minimal amount of the gel filtration mobile phase (e.g., deionized water or a low concentration buffer).
-
Apply the sample to a Sephadex G-25 column pre-equilibrated with the same mobile phase.
-
Elute the oligosaccharides with the mobile phase, collecting fractions.
-
Monitor the fractions for carbohydrate content using a suitable method (e.g., phenol-sulfuric acid assay or TLC).
-
Pool the fractions containing the sialyloligosaccharides.
-
-
Anion-Exchange Chromatography:
-
Apply the pooled sialyloligosaccharide fraction to a Dowex 1x8 (or similar) anion-exchange column in the acetate form.
-
Wash the column with deionized water to remove neutral oligosaccharides.
-
Elute the acidic oligosaccharides using a linear gradient of pyridinium acetate (e.g., 0 to 1 M).
-
Collect fractions and monitor for the presence of this compound using TLC or HPLC.
-
Pool the fractions containing pure this compound.
-
-
Desalting and Lyophilization:
-
Desalt the purified this compound fraction by passing it through a desalting column (e.g., Sephadex G-10) or by repeated lyophilization.
-
Lyophilize the final solution to obtain pure this compound as a white powder.
-
Experimental Workflow for Isolation and Purification of this compound
Caption: Workflow for the isolation and purification of this compound.
Quantitative Analysis of this compound in Human Milk by HPLC-MS/MS
This protocol outlines a validated method for the quantification of this compound in human milk samples.[11]
Objective: To accurately quantify the concentration of this compound in human milk using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
Human milk samples
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
This compound analytical standard
-
Internal standard (e.g., labeled 3'-SL or a suitable structural analog)
-
Centrifuge
-
Vortex mixer
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column
Procedure:
-
Sample Preparation:
-
Thaw frozen human milk samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of human milk, add 400 µL of cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions (Example using a HILIC column):
-
Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 90%), and gradually decrease to elute the polar oligosaccharides.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Example transition for 3'-SL: m/z 632.2 -> m/z 290.1 (corresponding to the loss of the lactose moiety)
-
-
Optimize cone voltage and collision energy for maximum sensitivity.
-
-
-
Quantification:
-
Prepare a calibration curve using the this compound analytical standard at various concentrations.
-
Analyze the calibration standards, quality control samples, and unknown human milk samples using the established HPLC-MS/MS method.
-
Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Workflow for HPLC-MS/MS Quantification of this compound
Caption: Workflow for the quantitative analysis of this compound.
Structural Characterization of this compound by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of oligosaccharides.
Objective: To confirm the structure of purified this compound, including the anomeric configuration and linkage of the sialic acid residue.
Materials:
-
Purified this compound (lyophilized powder)
-
Deuterium oxide (D₂O, 99.9%)
-
NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in 0.5 mL of D₂O.
-
Lyophilize the sample and redissolve in D₂O two to three times to exchange all labile protons with deuterium.
-
After the final dissolution in D₂O, transfer the sample to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the overall proton signals.
-
Acquire two-dimensional (2D) NMR spectra to establish correlations and determine the structure:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each monosaccharide residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., within a single sugar ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for determining the linkages between monosaccharide units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which helps to determine the anomeric configuration and the spatial arrangement of the residues.
-
-
-
Data Analysis and Structural Elucidation:
-
Process the NMR data using appropriate software.
-
Assign the proton and carbon signals for each monosaccharide residue (N-acetylneuraminic acid, galactose, and glucose) using the 2D correlation spectra.
-
The key HMBC correlation to confirm the 3'-linkage will be between the anomeric proton of N-acetylneuraminic acid (H3ax and H3eq) and the C3 of the galactose residue.
-
The NOESY/ROESY spectrum will show correlations between the anomeric proton of sialic acid and protons on the galactose residue, further confirming the linkage and stereochemistry.
-
Compare the obtained chemical shifts and coupling constants with literature values for this compound to confirm the structure.
-
Logical Relationship for NMR Structural Elucidation
Caption: Logical workflow for the structural elucidation of this compound using NMR.
Conclusion
This compound stands out as a key bioactive component of mammalian milk, with a rich history of discovery rooted in the early explorations of milk carbohydrates. Its prevalence in human milk underscores its potential importance in infant nutrition and development. The methodologies outlined in this guide provide a robust framework for the isolation, quantification, and structural verification of 3'-SL, enabling further research into its biological functions and applications in food science and medicine. As our understanding of the profound impact of human milk oligosaccharides on health continues to grow, this compound will undoubtedly remain a subject of intense scientific interest.
References
- 1. History of the study on human milk oligosaccharides in Japan [glycoforum.gr.jp]
- 2. Historical aspects of human milk oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of neuramin lactose by preparations of rat mammary gland and its relation to the synthesis of lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Human milk 3’-Sialyllactose is positively associated with language development during infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Quantification of 3'-Sialyllactose in Milk Samples by HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of 3'-Sialyllactose (3'-SL) in various milk samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). 3'-SL is a significant human milk oligosaccharide (HMO) known for its potential benefits in infant development, including immune support and gut health. Accurate quantification of this compound in dairy products and infant formula is crucial for quality control and nutritional assessment. The described protocol involves a straightforward sample preparation procedure followed by chromatographic separation using a hydrophilic interaction liquid chromatography (HILIC) column and detection by electrospray ionization (ESI) tandem mass spectrometry in negative ion mode. This method has been validated for selectivity, linearity, precision, and accuracy, demonstrating its suitability for routine analysis in research and industrial settings.
Introduction
Human milk oligosaccharides (HMOs) are a complex group of carbohydrates that represent the third most abundant solid component of human milk after lactose and lipids.[1] Among the acidic oligosaccharides, this compound (3'-SL) and 6'-Sialyllactose (6'-SL) are predominant.[1] These compounds are believed to play a vital role in various biological processes, acting as prebiotics, preventing pathogen adhesion, and contributing to brain development. Given the increasing interest in supplementing infant formulas and other dairy products with HMOs, reliable analytical methods for their quantification are essential.
This application note provides a detailed protocol for the extraction and quantification of 3'-SL in milk samples using HPLC-MS/MS. The method is sensitive, specific, and provides accurate quantification, making it an invaluable tool for researchers, scientists, and professionals in drug development and food science.
Experimental Workflow
Caption: Figure 1. Experimental Workflow for this compound Quantification.
Detailed Protocols
Sample Preparation (Protein Precipitation)
This protocol is designed for the extraction of 3'-SL from milk samples.
Materials:
-
Milk sample
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), 0.1% formic acid, HPLC grade[2]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow milk samples to thaw at room temperature if previously frozen.
-
Vortex the milk sample to ensure homogeneity.
-
Pipette 100 µL of the milk sample into a microcentrifuge tube.
-
Add 400 µL of cold acetonitrile (or 0.1% formic acid in methanol) to the milk sample for protein precipitation.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at 4°C for 10 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.[3]
-
Carefully collect the supernatant, which contains the oligosaccharides, and transfer it to a clean autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 50 mm × 2.1 mm, 3 µm).[4][5][6]
-
Mobile Phase A: 10 mM Ammonium Acetate in water (pH 4.5).[4][5][6]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 17 | 83 |
| 1.0 | 17 | 83 |
| 1.1 | 50 | 50 |
| 3.0 | 50 | 50 |
| 3.1 | 17 | 83 |
| 10.0 | 17 | 83 |
Note: This gradient is an example and may require optimization based on the specific column and system used.[4]
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).[4]
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C[3]
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 632.4 | 290.0 | 0.1 | 40 | 20 |
| This compound (Qualifier) | 632.4 | 572.2 | 0.1 | 40 | 15 |
| Internal Standard (if used) | - | - | - | - | - |
Note: The characteristic fragment at m/z 290 corresponds to the loss of the sialic acid moiety (NeuAc).[3][4] MS parameters should be optimized for the specific instrument.
Data Presentation
The following tables summarize typical quantitative data and method validation parameters for the analysis of this compound in milk.
Table 1: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.99 | ≥ 0.99 |
| LLOQ (µg/mL) | 0.1 | Signal-to-Noise ≥ 10 |
| Accuracy (%) | 85-115 | 85-115% |
| Precision (RSD %) | < 15 | ≤ 15% |
| Recovery (%) | 91.6 - 98.4[2] | 80-120% |
| Stability | Stable for 24h at RT, 7 days at 4°C | < 15% deviation |
Table 2: Typical Concentrations of this compound in Different Milk Types
| Milk Type | Concentration Range (µg/mL) | Reference |
| Human Colostrum | 205.8 - 252.4 | [2] |
| Mature Human Milk | 134.9 - 208.8 | [2] |
| Bovine Milk | Lower than human milk | [7] |
Note: Concentrations can vary significantly based on lactation stage, genetics, and other factors.
Conclusion
The HPLC-MS/MS method presented in this application note provides a reliable and sensitive tool for the quantification of this compound in milk samples. The simple sample preparation, coupled with the specificity of tandem mass spectrometry, allows for high-throughput and accurate analysis. This method is well-suited for quality control in the infant formula industry, as well as for research investigating the role of HMOs in health and nutrition.
References
- 1. Quantitative analysis of 3'- and 6'-sialyllactose in human milk samples by HPLC-MS/MS: A validated method for the comparison of two consecutive lactation periods in the same woman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and Validation of a Bioanalytical Method for 3′- and 6′-Sialyllactose in Minipig Liver and Kidney Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Analysis of Tissue Distribution - ProQuest [proquest.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Models to Study 3'-Sialyllactose Effects on Gut Health
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-Sialyllactose (3'-SL) is a prominent human milk oligosaccharide (HMO) that plays a crucial role in infant gut health and development. Its benefits are attributed to its prebiotic activity, anti-adhesive properties against pathogens, and modulation of the host immune system. As interest in the therapeutic potential of 3'-SL for a broader population grows, robust and reproducible in vitro models are essential to elucidate its mechanisms of action on gut health.
These application notes provide detailed protocols for utilizing common in vitro models, primarily the Caco-2 intestinal epithelial cell line, to investigate the effects of 3'-SL on gut barrier function, inflammation, and pathogen interaction. The provided methodologies are designed to be implemented in a standard cell culture laboratory.
Key Applications and Experimental Protocols
Assessment of Intestinal Barrier Enhancement by this compound
A key function of the gut is to act as a selective barrier. The integrity of this barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. 3'-SL has been shown to enhance this barrier function. This can be assessed by measuring the Transepithelial Electrical Resistance (TEER) of a Caco-2 cell monolayer.
Protocol 1: Caco-2 Cell Culture and Barrier Function Assessment
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (0.4 µm pore size) for 24-well plates
-
This compound (3'-SL)
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
-
Hank's Balanced Salt Solution (HBSS)
Procedure:
-
Cell Seeding:
-
Culture Caco-2 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and seed them onto the apical side of the Transwell® inserts at a density of 5 x 10^4 cells/well.
-
Culture the cells for 18-21 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.
-
-
TEER Measurement for Monolayer Integrity:
-
Before the experiment, ensure the Caco-2 monolayer has formed a tight barrier by measuring the TEER. Monolayers with TEER values between 400 and 500 Ω·cm² are suitable for experiments.
-
To measure TEER, add fresh pre-warmed HBSS to both the apical (400 µL) and basolateral (750 µL) chambers.
-
Sterilize the electrodes with 70% ethanol and rinse with sterile HBSS.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
-
Record the resistance once the reading stabilizes.
-
Subtract the resistance of a blank Transwell® insert (without cells) and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².
-
-
3'-SL Treatment:
-
Prepare different concentrations of 3'-SL (e.g., 0.5 mM, 1 mM) in cell culture medium.
-
Replace the medium in the apical chamber of the Transwell® inserts with the 3'-SL-containing medium. Use medium without 3'-SL as a control.
-
Incubate the cells for a desired period (e.g., 24, 48 hours).
-
-
Post-Treatment TEER Measurement:
-
At the end of the incubation period, measure the TEER again as described in step 2.
-
An increase in TEER in the 3'-SL treated groups compared to the control indicates an enhancement of the intestinal barrier function.
-
Quantitative Data Summary:
| Treatment | Concentration | Incubation Time | Change in TEER | Reference |
| This compound | 0.5 mM | 20-120 min | Significant increase (p < 0.001) | [1] |
| This compound | 1 mM | 20-120 min | Significant increase (p < 0.001) | [1] |
Experimental Workflow for Barrier Function Assessment
References
Application Notes and Protocols: Assessing the Immunomodulatory Impact of 3'-Sialyllactose on Immune Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Sialyllactose (3'-SL) is a prominent acidic oligosaccharide found in human milk, where it is thought to play a crucial role in shaping the neonatal immune system.[1] Emerging research suggests that 3'-SL possesses immunomodulatory properties that extend beyond infancy, with potential therapeutic applications in inflammatory diseases.[2][3][4] These application notes provide a detailed protocol for assessing the impact of 3'-SL on immune cell activation, with a focus on dendritic cells, macrophages, and T cells.
A critical consideration when studying the effects of 3'-SL is the potential for contamination with lipopolysaccharide (LPS), a potent activator of Toll-like receptor 4 (TLR4).[1] Some studies have suggested that the observed effects of 3'-SL on immune cells are due to this contamination.[1] Therefore, it is imperative to use LPS-free 3'-SL or to implement a protocol for LPS removal from commercially available preparations.
Key Immune Cells and Signaling Pathways
3'-SL has been shown to interact with various immune cells and modulate key signaling pathways:
-
Dendritic Cells (DCs): Initial studies in mice suggested that 3'-SL could directly activate mesenteric lymph node-derived CD11c+ DCs in a TLR4-dependent manner, leading to the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α.[5] However, subsequent research on human monocyte-derived DCs (moDCs) indicated that LPS-free 3'-SL did not induce maturation or cytokine production, suggesting that the previously observed effects might be attributable to LPS contamination.[1]
-
Macrophages: In contrast to the findings in DCs, 3'-SL has been shown to attenuate TLR4-induced inflammation in both murine and human macrophages.[3][6] It reduces the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in LPS-activated macrophages.[3][6] This anti-inflammatory effect appears to be independent of direct TLR4 antagonism or NF-κB inhibition.[3][6] Instead, it may involve the modulation of other signaling pathways, such as those involving Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP).[3][6][7]
-
T Cells: 3'-SL has been demonstrated to suppress the activation of Jurkat T cells, a human T cell line.[8] In a dose-dependent manner, it decreases the production of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α upon stimulation.[8] Furthermore, in vivo studies in mouse models of atopic dermatitis have shown that oral administration of 3'-SL can promote the differentiation of regulatory T cells (Tregs).[2][9]
Experimental Protocols
Preparation of LPS-Free this compound
Given the confounding effects of LPS contamination, it is crucial to use LPS-free 3'-SL in all experiments.[1]
Protocol: Triton X-114 based LPS Removal (Adapted from Teodorowicz et al.) [1]
-
Prepare a 1% (v/v) solution of Triton X-114 in pyrogen-free water.
-
Chill the Triton X-114 solution on ice for 10 minutes.
-
Dissolve the commercial 3'-SL in the chilled Triton X-114 solution to a final concentration of 1 mg/mL.
-
Incubate the solution on ice for 30 minutes with gentle agitation.
-
Transfer the solution to a 37°C water bath for 10 minutes to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 37°C. The upper aqueous phase contains the 3'-SL, while the lower detergent phase contains the LPS.
-
Carefully collect the upper aqueous phase.
-
Repeat the phase separation (steps 4-7) at least two more times to ensure complete removal of LPS.
-
To remove residual Triton X-114, perform a final extraction with a pyrogen-free organic solvent (e.g., ether) or use a detergent-removing column.
-
Validate the removal of LPS using a Limulus Amebocyte Lysate (LAL) assay. The final LPS concentration should be below 0.1 EU/mg of 3'-SL.[1]
-
Confirm the concentration of 3'-SL after the cleaning procedure using a suitable method like HPLC.[1]
Immune Cell Culture and Stimulation
a. Generation of Human Monocyte-Derived Dendritic Cells (moDCs)
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate monocytes from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.
-
Culture the purified monocytes (1 x 10^6 cells/mL) in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4.
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator for 6 days to differentiate into immature moDCs.
-
On day 6, treat the immature moDCs with LPS-free 3'-SL (e.g., 100-1000 µg/mL) for 24-48 hours. Include a positive control (e.g., 100 ng/mL LPS) and a negative control (medium alone).
b. Culture of Macrophage Cell Line (e.g., RAW 264.7)
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with LPS-free 3'-SL (e.g., 10-500 µg/mL) for 1-2 hours.[3][6]
-
Stimulate the cells with a low dose of LPS (e.g., 10 ng/mL) for the desired time period (e.g., 6-24 hours).[3][6]
c. Culture of T Cell Line (e.g., Jurkat)
-
Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells at a density of 1 x 10^6 cells/mL.
-
Treat the cells with various concentrations of LPS-free 3'-SL (e.g., 0-250 µM) in the presence of a stimulant like PMA (50 ng/mL) and ionomycin (1 µM) or anti-CD3/CD28 beads for 24 hours.[8]
Assessment of Immune Cell Activation
a. Flow Cytometry for Surface Marker Expression
This protocol allows for the quantification of cell surface markers indicative of immune cell activation and maturation.[1][10]
-
Harvest the cultured immune cells after stimulation.
-
Wash the cells twice with ice-cold PBS containing 2% FBS (FACS buffer).
-
Resuspend the cells in FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.
-
Add fluorochrome-conjugated antibodies against specific surface markers (e.g., CD80, CD86, CD40, PD-L1 for DCs; F4/80, CD11b, CD86, CD206 for macrophages) at the manufacturer's recommended concentration.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI).
b. ELISA for Cytokine Quantification
This protocol is for measuring the concentration of cytokines secreted into the culture supernatant.[11][12][13][14]
-
Collect the cell culture supernatants after the stimulation period.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cells or debris.
-
Perform a sandwich ELISA for the cytokines of interest (e.g., IL-6, IL-10, TNF-α, IL-1β) according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Data Presentation
Table 1: Effect of LPS-free this compound on Cytokine Production by Immune Cells
| Cell Type | Stimulant | 3'-SL Concentration | Cytokine | Change | Reference |
| Human moDCs | None | 1 mg/mL | IL-6, TNF-α, IL-10 | No significant change | [1] |
| Murine RAW 264.7 Macrophages | LPS (10 ng/mL) | 500 µg/mL | IL-1β, IL-6 | ↓ | [3][6] |
| Murine BMDMs | LPS (10 ng/mL) | 100 µg/mL | IL-1β, IL-6, IL-10, TNF-α | ↓ | [3][6] |
| Human THP-1 Monocytes | LPS | 100 µg/mL | IL-6, IL-1β | ↓ | [3][6] |
| Human Jurkat T cells | PMA/Ionomycin | 250 µM | IL-1β, IL-6, TNF-α | ↓ | [8] |
BMDM: Bone Marrow-Derived Macrophage; moDC: Monocyte-Derived Dendritic Cell; ↓: Decrease
Table 2: Effect of LPS-free this compound on Surface Marker Expression on Dendritic Cells
| Cell Type | 3'-SL Concentration | Surface Marker | Change | Reference |
| Human moDCs | 1 mg/mL | CD80, PD-L1 | No significant change | [1] |
| Murine Mesenteric Lymph Node DCs | Increasing concentrations | CD40, CD80, CD86 | ↑ | [5] |
Note: The study by Kurakevich et al. did not explicitly state the use of LPS-free 3'-SL and the observed increase in surface markers on murine DCs could be due to LPS contamination.[1][5]
Visualizations
Caption: Proposed anti-inflammatory signaling pathway of this compound in macrophages.
Caption: General experimental workflow for assessing the immunomodulatory effects of 3'-SL.
References
- 1. Induction of human tolerogenic dendritic cells by 3′-sialyllactose via TLR4 is explained by LPS contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prebiotics prevents skin inflammation via regulatory T cell differentiation in atopic dermatitis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. layerorigin.com [layerorigin.com]
- 5. Milk oligosaccharide sialyl(α2,3)lactose activates intestinal CD11c+ cells through TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The human milk oligosaccharide 3'sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.skku.edu [pure.skku.edu]
- 10. Differential effects of lactobacilli on activation and maturation of mouse dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atlantisbioscience.com [atlantisbioscience.com]
- 14. Cytokine ELISA Kits for Quantifying Cytokine Release: R&D Systems [rndsystems.com]
Application of 3'-Sialyllactose in Infant Formula Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Sialyllactose (3'-SL) is a prominent acidic oligosaccharide found in human milk. It is composed of sialic acid linked to lactose and plays a crucial role in infant development. As a key bioactive component of human milk, 3'-SL is the subject of extensive research for its potential benefits when included in infant formula. These benefits span cognitive development, gut health, and immune function. This document provides detailed application notes and experimental protocols for researchers investigating the role of 3'-SL in infant nutrition.
Application Notes
Cognitive and Language Development
Preclinical and clinical studies suggest a positive correlation between 3'-SL intake and enhanced cognitive and language development in infants. The proposed mechanism involves the provision of sialic acid, an essential nutrient for brain growth and synaptogenesis.
-
Key Findings:
-
Studies have shown a positive association between the concentration of 3'-SL in human milk and higher scores on language development scales in infants.[1]
-
Animal models, such as the piglet, are utilized to study the impact of 3'-SL supplementation on brain development and cognitive function.[2][3][4][5][6] While some studies show minimal influence, others suggest positive effects on spatial cognition.[2][3][4][5][6]
-
Gut Microbiota Modulation
3'-SL acts as a prebiotic, selectively promoting the growth of beneficial bacteria in the infant gut, particularly Bifidobacterium. A healthy gut microbiome in early life is critical for immune development and overall health.
-
Key Findings:
-
Infant formula supplemented with a mixture of milk-derived oligosaccharides including 3'-SL has been shown to shift the gut microbiota of formula-fed infants to be more similar to that of breastfed infants, with a notable increase in Bifidobacterium abundance.[7][8]
-
In vitro models like the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) are valuable tools for studying the dose-dependent effects of 3'-SL on the infant gut microbiota composition and metabolic activity.[9][10]
-
Immune System Modulation
3'-SL exhibits immunomodulatory properties, helping to shape the developing infant immune system. It can influence immune cell responses and protect against pathogens.
-
Key Findings:
-
3'-SL has been shown to modulate the production of cytokines by immune cells.[11]
-
The interaction of 3'-SL with Toll-like receptor 4 (TLR4) has been investigated, although some studies suggest that this interaction may be influenced by lipopolysaccharide (LPS) contamination in commercially available 3'-SL preparations.[12]
-
In vitro co-culture models using intestinal epithelial cells (e.g., Caco-2) and immune cells (e.g., THP-1) are employed to study the anti-inflammatory effects of 3'-SL.
-
Data Presentation
Clinical Trials on 3'-SL Supplemented Infant Formula and Cognitive Outcomes
| Study Population | 3'-SL Concentration in Formula | Assessment Tool | Key Cognitive/Language Outcomes | Reference |
| Healthy term infants | Part of a 5-HMO blend (0.11-0.18 g/L) | - | Formula supported normal growth and was well-tolerated. | [13] |
| Healthy term infants | Not specified | Mullen Scales of Early Learning (MSEL) | Positive association between human milk 3'-SL and receptive and expressive language scores. | [1] |
Preclinical and In Vitro Studies on 3'-SL and Gut Microbiota
| Model System | 3'-SL Concentration | Key Microbiota Changes | Reference |
| SHIME® model (toddler microbiota) | Not specified | Synbiotic treatment with B. crudilactis and 3'-SL showed a bifidogenic effect. | [9] |
| Infant formula with bovine milk-derived oligosaccharides (including 3'-SL) | Not specified | Increased relative abundance of Bifidobacterium. | [7] |
| SHIME® model (adult microbiota) | Not specified | Increased short-chain fatty acid production; promoted Phascolarctobacterium and Lachnospiraceae, but not Bifidobacterium. | [14] |
Experimental Protocols
Quantification of this compound in Infant Formula by HPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of 3'-SL. Specific parameters may need to be optimized based on the instrumentation and sample matrix.
Objective: To accurately quantify the concentration of this compound in infant formula.
Materials:
-
Infant formula sample
-
This compound analytical standard
-
Maltotriose (internal standard)
-
Formic acid
-
Methanol
-
Acetonitrile
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
Porous graphitic carbon column
Procedure:
-
Sample Preparation: a. Reconstitute powdered infant formula according to the manufacturer's instructions. b. Precipitate proteins by adding an organic solvent (e.g., methanol with 0.1% formic acid). c. Centrifuge the sample to pellet the precipitated proteins. d. Collect the supernatant containing the oligosaccharides. e. Perform solid-phase extraction (SPE) to clean up the sample and enrich the oligosaccharide fraction. A graphitized carbon cartridge is often used for this purpose. f. Elute the oligosaccharides from the SPE cartridge. g. Evaporate the eluate to dryness and reconstitute in the initial mobile phase. h. Add the internal standard (maltotriose).
-
Chromatographic Separation: a. Inject the prepared sample onto a porous graphitic carbon column. b. Use a gradient elution with a mobile phase consisting of (A) water with a low concentration of formic acid (e.g., 0.05%) and (B) acetonitrile with a low concentration of formic acid (e.g., 0.1%). c. The gradient should be optimized to achieve good separation of 3'-SL from other oligosaccharides.
-
Mass Spectrometric Detection: a. Operate the mass spectrometer in negative ion mode. b. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify 3'-SL and the internal standard. Select appropriate precursor and product ions for each compound.
-
Quantification: a. Generate a calibration curve using the 3'-SL analytical standard at various concentrations. b. Calculate the concentration of 3'-SL in the infant formula sample by comparing its peak area ratio to the internal standard against the calibration curve.[15][16]
Caption: Workflow for a clinical trial using MSEL.
In Vitro Infant Gut Microbiota Simulation using SHIME®
Objective: To investigate the effect of 3'-SL on the composition and metabolic activity of the infant gut microbiota.
Materials:
-
Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) apparatus
-
Fecal inoculum from a healthy infant
-
Nutrient medium simulating infant gut conditions
-
This compound
-
Analytical equipment for Short-Chain Fatty Acid (SCFA) analysis (e.g., Gas Chromatography)
-
Equipment for 16S rRNA gene sequencing
Procedure:
-
SHIME® Setup: a. Assemble the SHIME® system, which typically consists of a series of reactors simulating the stomach, small intestine, and different regions of the colon (ascending, transverse, descending). [17] b. Inoculate the colon reactors with a fecal slurry from a healthy infant.
-
Stabilization Phase: a. Operate the SHIME® for a period (e.g., two weeks) to allow the microbial community to stabilize under simulated infant gut conditions. b. Monitor key parameters such as pH and SCFA production to confirm stabilization.
-
Treatment Phase: a. Introduce 3'-SL into the system at a physiologically relevant concentration. b. The treatment can be administered as a single dose or continuously over a period of time.
-
Sampling and Analysis: a. Collect samples from the different colon reactors at various time points during the treatment phase. b. Analyze the samples for: i. Microbiota Composition: Perform 16S rRNA gene sequencing to determine changes in the relative abundance of different bacterial taxa, with a focus on Bifidobacterium species. ii. Metabolic Activity: Measure the concentrations of SCFAs (e.g., acetate, propionate, butyrate) using gas chromatography.
-
Data Analysis: a. Use bioinformatics tools to analyze the 16S rRNA sequencing data. b. Apply statistical tests to identify significant changes in microbiota composition and SCFA production following 3'-SL treatment.
SHIME® Experimental Workflow:
Caption: Workflow for a SHIME® experiment with 3'-SL.
Signaling Pathways
Immunomodulation via Toll-like Receptor 4 (TLR4) and NF-κB Signaling
3'-SL has been implicated in modulating immune responses through the TLR4 and NF-κB signaling pathways. However, it is crucial to note that some studies suggest the observed TLR4 activation by commercial 3'-SL preparations may be due to contamination with bacterial lipopolysaccharide (LPS), a potent TLR4 agonist. Therefore, the direct interaction of pure 3'-SL with TLR4 is still a subject of investigation.
The diagram below illustrates the potential, though debated, involvement of 3'-SL in the TLR4/NF-κB signaling cascade in an intestinal epithelial cell.
Caption: Potential involvement of 3'-SL in the TLR4/NF-κB pathway.
Conclusion
The addition of this compound to infant formula holds significant promise for enhancing infant health and development. Its roles in promoting cognitive function, shaping a healthy gut microbiome, and modulating the immune system are supported by a growing body of scientific evidence. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in this dynamic field. Further investigation, utilizing robust and standardized methodologies, is crucial to fully elucidate the mechanisms of action and optimize the application of 3'-SL in infant nutrition.
References
- 1. Human milk 3’-Sialyllactose is positively associated with language development during infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary supplementation of this compound or 6'-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Formula supplementation with human and bovine milk oligosaccharides modulates blood IgG and T-helper cell populations, and ex vivo LPS-stimulated cytokine production in a neonatal preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of human tolerogenic dendritic cells by 3′-sialyllactose via TLR4 is explained by LPS contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Infant Formula Supplemented with Five Human Milk Oligosaccharides Shifts the Fecal Microbiome of Formula-Fed Infants Closer to That of Breastfed Infants | Semantic Scholar [semanticscholar.org]
- 14. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of 3'- and 6'-sialyllactose in human milk samples by HPLC-MS/MS: A validated method for the comparison of two consecutive lactation periods in the same woman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simulator of Human Intestinal Microbial Ecosystem (SHIME®) - WUR [wur.nl]
Application Notes and Protocols: 3'-Sialyllactose as a Standard for Analytical Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Sialyllactose (3'-SL) is a prominent acidic oligosaccharide found in human milk, playing a crucial role in infant nutrition and immune development.[1][2] Composed of sialic acid linked to lactose, it is increasingly utilized as an active ingredient in infant formulas and dietary supplements due to its beneficial biological effects.[1][2] Accurate quantification of 3'-SL in various matrices is therefore essential for quality control, formulation development, and research. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in various analytical techniques.
Physicochemical Properties of this compound Standard
A thorough understanding of the physicochemical properties of the this compound standard is critical for its proper handling, storage, and use in analytical testing.
| Property | Description |
| IUPAC Name | N-Acetyl-α-D-neuraminyl-(2→3)-β-D-galactopyranosyl-(1→4)-D-glucose |
| Synonyms | 3'-SL, 3SL, α-NeuNAc-(2→3)-β-D-Gal-(1→4)-D-Glc |
| Molecular Formula | C23H39NO19 |
| Molecular Weight | 633.55 g/mol |
| Appearance | White to off-white powder or agglomerate |
| Solubility | Readily soluble in water. |
| Storage | Store at -20°C, protected from light and moisture. |
Analytical Methodologies and Protocols
The quantification of this compound is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with various detectors, most notably Mass Spectrometry (MS) and Pulsed Amperometric Detection (PAD).
HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
This is a highly sensitive and selective method for the quantification of 3'-SL in complex matrices such as human milk, infant formula, and biological tissues.
Experimental Protocol: Quantification of this compound in Human Milk
a) Sample Preparation
-
Thaw frozen human milk samples at room temperature.
-
To 100 µL of human milk, add 400 µL of ethanol to precipitate proteins.
-
Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
b) Chromatographic Conditions
-
Column: Porous graphitized carbon column (e.g., Hypercarb, 100 x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
c) Mass Spectrometry Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: m/z 632.2 → 290.1
-
Qualifier: m/z 632.2 → 87.0
-
-
Internal Standard: Isotope-labeled this compound or a structurally similar oligosaccharide.
d) Calibration Curve Prepare a series of calibration standards of this compound in the mobile phase, typically ranging from 1 to 160 µg/L.[3] The linearity of the method should be assessed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Workflow for HPLC-MS/MS Analysis of this compound
Caption: Workflow for the quantification of this compound in human milk using HPLC-MS/MS.
Method Validation Data (HPLC-MS/MS)
The following table summarizes typical validation parameters for the HPLC-MS/MS method for this compound quantification.
| Parameter | Typical Value |
| **Linearity (R²) ** | > 0.99 |
| Limit of Detection (LOD) | 0.3 µg/kg[3] |
| Limit of Quantification (LOQ) | 1.0 µg/kg[3] |
| Accuracy (% Recovery) | 91.6% - 98.4%[3] |
| Precision (RSD) | 1.5% - 2.2%[3] |
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a robust and reliable method for the analysis of carbohydrates, including this compound, in food matrices like infant formula.
Experimental Protocol: Quantification of this compound in Infant Formula
a) Sample Preparation
-
Accurately weigh approximately 5 grams of infant formula powder into a 50 mL volumetric flask.
-
Add 40 mL of deionized water and sonicate for 15 minutes to dissolve the powder.
-
Bring the solution to volume with deionized water and mix thoroughly.
-
For products containing interfering substances like fructans, enzymatic hydrolysis may be necessary.[4]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions
-
Column: High-performance anion-exchange column (e.g., CarboPac™ PA20).
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
c) Detection
-
Detector: Pulsed Amperometric Detector with a gold working electrode.
-
Waveform: A carbohydrate-specific waveform should be applied.
d) Calibration Prepare a series of this compound standards in deionized water. The concentration range will depend on the expected levels in the samples.
Method Validation Data (HPAEC-PAD)
| Parameter | Typical Value |
| Precision (RSDr) | 0.0068% - 4.8%[4] |
| Accuracy (% Spike Recovery) | 89.4% - 109%[4] |
Biological Relevance and Signaling Pathway
This compound is not only a nutrient but also a bioactive molecule that can modulate the immune system. Studies have shown that 3'-SL can interact with Toll-like receptor 4 (TLR4) on immune cells, such as dendritic cells, leading to the activation of the NF-κB signaling pathway.[5] This interaction can influence cytokine production and the overall immune response.
This compound and the NF-κB Signaling Pathway
References
- 1. Quantitative analysis of 3'- and 6'-sialyllactose in human milk samples by HPLC-MS/MS: A validated method for the comparison of two consecutive lactation periods in the same woman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (3'SL) Production Service - CD BioGlyco [bioglyco.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), this compound (3'-SL), Lacto-N-Tetraose (LNT), and Lacto-N-neoTetraose (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Milk oligosaccharide sialyl(α2,3)lactose activates intestinal CD11c+ cells through TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Antiviral Properties of 3'-Sialyllactose in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Sialyllactose (3'-SL) is a prominent human milk oligosaccharide (HMO) that has garnered significant scientific interest for its potential health benefits, including its role in antiviral defense. As a structural analog of sialic acid-containing cell surface receptors, 3'-SL can act as a soluble decoy, competitively inhibiting the attachment of various viral pathogens to host cells, a critical first step in the infection cycle. This mechanism of action has been particularly noted against influenza viruses, where 3'-SL binds to the viral hemagglutinin protein, preventing its interaction with sialic acid on the host cell surface.[1] Furthermore, emerging evidence suggests that 3'-SL may also modulate the host immune response to viral infections by attenuating the production of pro-inflammatory cytokines.
These application notes provide detailed protocols for a panel of cell culture-based assays to rigorously evaluate the antiviral efficacy of this compound. The described methods are essential for researchers in virology, immunology, and drug development seeking to characterize the antiviral spectrum and mechanism of action of 3'-SL and other potential antiviral compounds.
Data Presentation: Summary of this compound Antiviral Activity
The following tables summarize quantitative data from various studies on the in vitro antiviral activity of this compound against different viruses.
| Virus Strain(s) | Cell Line | Assay Type | Key Findings | Reference(s) |
| Influenza A (H1N1, H1N2, H3N2 subtypes) | MDCK | Hemagglutination Inhibition (HI) | 3'-SL exhibited promising antiviral activity against almost all tested avian influenza virus subtypes, with MIC values of 15.62 mM or less for more than half of the viruses. | [1] |
| Influenza A (H9N2) | MDCK | Cell-based inactivation assay | 3'-SL effectively inactivated the H9N2 Korean isolate at a concentration of 12.5 mM. | [1] |
| Influenza A (H1N1) | HEP-2 | Antiviral Assay | 3'-SL demonstrated antiviral activity with an IC50 value of 33.46 μM. A combination of 3'-SL (10 μM) and Osteopontin (4 μM) achieved 75% inhibition. | [2] |
| Influenza A (H1N1) | HEP-2 | Cytokine mRNA Expression | The combination of 3'-SL and Osteopontin reduced the levels of TNF-α, IL-6, and iNOS mRNA. | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the antiviral properties of this compound are provided below.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus and assessing the ability of a compound to inhibit viral replication, observed as a reduction in the number or size of plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
TPCK-treated trypsin
-
This compound (3'-SL)
-
Virus stock (e.g., Influenza A virus)
-
Semi-solid overlay medium (e.g., Avicel or Agarose)
-
Crystal Violet staining solution
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/mL for a 12-well plate).[3] Incubate overnight at 37°C with 5% CO2.
-
Compound and Virus Preparation: Prepare serial dilutions of 3'-SL in serum-free DMEM. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection:
-
Wash the confluent MDCK cell monolayer twice with PBS.
-
In separate tubes, pre-incubate the virus dilution with an equal volume of each 3'-SL dilution (and a no-compound control) for 1 hour at 37°C.
-
Add 200 µL of the virus/compound mixture to each well in duplicate.[4]
-
Incubate for 1 hour at 37°C with 5% CO2, gently rocking the plates every 15 minutes to ensure even distribution and prevent the monolayer from drying out.[5][6]
-
-
Overlay:
-
After the adsorption period, aspirate the inoculum.
-
Gently wash the monolayer once with PBS.
-
Overlay the cells with 2 mL of semi-solid overlay medium containing the corresponding concentration of 3'-SL and TPCK-treated trypsin (e.g., 1 µg/mL).[5]
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Staining and Quantification:
-
Data Analysis: Calculate the percentage of plaque reduction for each 3'-SL concentration compared to the virus control (no compound). The 50% inhibitory concentration (IC50) can be determined by non-linear regression analysis.
50% Tissue Culture Infectious Dose (TCID50) Assay
The TCID50 assay determines the virus titer by identifying the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures. It can be adapted to assess the inhibitory effect of a compound.
Materials:
-
MDCK cells or other susceptible cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (serum-free DMEM with TPCK-trypsin)
-
This compound (3'-SL)
-
Virus stock
-
96-well tissue culture plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will form a confluent monolayer within 24 hours (e.g., 1 x 10^4 cells/well).[7]
-
Virus and Compound Dilutions:
-
Prepare ten-fold serial dilutions of the virus stock in infection medium.
-
Prepare two-fold serial dilutions of 3'-SL in infection medium.
-
-
Infection:
-
Pre-incubate each virus dilution with an equal volume of each 3'-SL concentration for 1 hour at 37°C.
-
Remove the growth medium from the cell plate and add 100 µL of the virus/compound mixtures to replicate wells (e.g., 8 wells per dilution). Include a cell control (medium only) and a virus control (virus dilutions without compound).
-
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 3-5 days.
-
CPE Observation: Observe the wells daily for the presence of cytopathic effect (CPE) under a microscope.
-
Data Analysis:
-
For each dilution, score the number of wells positive for CPE.
-
The TCID50 titer is calculated using the Reed-Muench or Spearman-Kärber method.
-
The reduction in viral titer in the presence of 3'-SL is used to determine its antiviral activity.
-
Hemagglutination Inhibition (HAI) Assay
The HAI assay is used to measure the ability of a compound to inhibit the agglutination (clumping) of red blood cells (RBCs) by a virus, typically influenza virus. This directly assesses the inhibition of viral attachment.
Materials:
-
Virus stock with a known hemagglutination (HA) titer (e.g., 4 HAU/25 µL)
-
This compound (3'-SL)
-
Phosphate Buffered Saline (PBS)
-
0.5% or 1.0% suspension of chicken or turkey red blood cells (RBCs)
-
V-bottom 96-well microtiter plates
Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of 3'-SL in PBS in a V-bottom 96-well plate (25 µL per well).
-
Virus Addition: Add 25 µL of the standardized virus suspension (containing 4 HAU) to each well containing the 3'-SL dilutions.[8] Include a virus control (virus + PBS) and an RBC control (PBS only).
-
Incubation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.[8][9]
-
RBC Addition: Add 50 µL of the RBC suspension to all wells.[8][10]
-
Incubation: Gently mix and incubate at room temperature for 30-60 minutes, or until the RBCs in the control wells have settled.[8][10]
-
Reading Results:
-
Hemagglutination (Positive Control): A mat or shield of RBCs covering the bottom of the well.
-
Inhibition (Positive Result): A sharp button of RBCs at the bottom of the well.
-
The HAI titer is the reciprocal of the highest dilution of 3'-SL that completely inhibits hemagglutination.
-
Microneutralization (MN) Assay
The MN assay measures the ability of a compound to neutralize viral infectivity, which is then typically quantified by an ELISA-based readout.
Materials:
-
MDCK cells
-
Complete and infection media
-
This compound (3'-SL)
-
Virus stock (e.g., 100 TCID50/50 µL)
-
Fixation solution (e.g., 80% acetone)
-
Primary antibody against a viral protein (e.g., anti-influenza nucleoprotein)
-
HRP-conjugated secondary antibody
-
TMB substrate solution and stop solution
-
96-well tissue culture plates
Protocol:
-
Cell Seeding: Seed MDCK cells in a 96-well plate and grow to confluency.[7]
-
Compound and Virus Incubation:
-
Prepare serial dilutions of 3'-SL.
-
Mix equal volumes of each 3'-SL dilution with the virus suspension (100 TCID50).
-
Incubate for 1 hour at 37°C.[7]
-
-
Infection: Add the virus/compound mixtures to the confluent MDCK cell monolayers and incubate for 24 hours at 37°C.[7]
-
ELISA Readout:
-
Data Analysis: The reduction in absorbance in the presence of 3'-SL corresponds to the neutralization of the virus. The IC50 can be calculated from the dose-response curve.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflows and the proposed mechanism of action of this compound.
Caption: Workflow for the Plaque Reduction Assay.
Caption: Workflow for the Hemagglutination Inhibition (HAI) Assay.
References
- 1. Broad-spectrum neutralization of avian influenza viruses by sialylated human milk oligosaccharides: in vivo assessment of 3′-sialyllactose against H9N2 in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing immune regulation in vitro: the synergistic impact of 3′-sialyllactose and osteopontin in a nutrient blend following influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza virus plaque assay [protocols.io]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Influenza Virus Plaque Assay in MDCK Cells. [bio-protocol.org]
- 6. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza virus microneutralization assay [bio-protocol.org]
- 8. cdn.who.int [cdn.who.int]
- 9. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
Application Notes and Protocols for Studying the Cognitive Benefits of 3'-Sialyllactose in Animal Models
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of animal models to investigate the cognitive enhancing effects of 3'-Sialyllactose (3'-SL), a key human milk oligosaccharide. Detailed protocols for behavioral and molecular assays are provided to facilitate the design and execution of preclinical studies in this area.
Introduction
This compound (3'-SL) is a major acidic oligosaccharide found in human milk that is believed to play a crucial role in infant brain development and cognitive function.[1][2] Animal studies are critical for elucidating the mechanisms by which 3'-SL confers these benefits and for evaluating its potential as a therapeutic or nutritional supplement for cognitive enhancement. The following sections detail the common animal models, experimental designs, and key findings from preclinical research on 3'-SL.
Animal Models and Experimental Design
Rodent and porcine models are the most frequently used systems for studying the cognitive effects of 3'-SL.
-
Mouse Models: C57BL/6 mice are a common choice for these studies. Typically, 3-week-old mice are administered 3'-SL orally at a dose of 350 mg/kg/day for 6 weeks to assess its impact on learning and memory development.[1][2]
-
Piglet Models: Piglets are considered a valuable translational model due to the similarities in their brain development and gastrointestinal physiology to human infants.[3] In these studies, two-day-old piglets are often fed a commercial milk replacer supplemented with 3'-SL.[3][4][5][6]
Quantitative Data Summary
The cognitive benefits of 3'-SL supplementation have been quantified through various biochemical and behavioral measures in animal models.
| Animal Model | Dosage of 3'-SL | Duration | Key Quantitative Findings | Reference |
| Piglets | 2 g | 59 days | 15% increase in ganglioside-bound sialic acid in the corpus callosum. | [3] |
| Piglets | 4 g | 59 days | 10% increase in ganglioside sialic acid in the cerebellum. | [3] |
| C57BL/6 Mice | 350 mg/kg/day | 6 weeks | Significant increase in the expression of learning-related genes (p < 0.05), including those for Neural Cell Adhesion Molecule (NCAM) and Fibroblast Growth Factor Receptor (FGFR) (p < 0.05). | [1][2] |
Signaling Pathways
The cognitive benefits of this compound are believed to be mediated through its influence on neuronal structure and function, primarily through the action of its sialic acid component.[3] The proposed mechanism involves the gut-brain axis and direct effects on synaptic plasticity. In the gut, 3'-SL modulates the intestinal microbiota, leading to the increased production of free sialic acid.[1][2] This sialic acid then becomes available for incorporation into brain gangliosides and for the polysialylation of Neural Cell Adhesion Molecule (NCAM).[1][2] Polysialylated NCAM (PSA-NCAM) plays a crucial role in synaptic plasticity by interacting with Fibroblast Growth Factor Receptor (FGFR) and glutamate receptors, thereby promoting synaptic growth and enhancing cognitive functions like learning and memory.[1][2]
References
- 1. Supplementation of this compound During the Growth Period Improves Learning and Memory Development in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. layerorigin.com [layerorigin.com]
- 4. Frontiers | Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs [frontiersin.org]
- 5. Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary supplementation of this compound or 6'-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracking the Journey of a Key Glycan: Techniques for Labeling 3'-Sialyllactose in Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Sialyllactose (3'-SL) is a prominent acidic oligosaccharide found in human milk, playing a crucial role in infant development, including gut health, immune modulation, and cognitive function. Its biological significance extends to various pathological processes, making it a molecule of interest in drug development and disease research. To elucidate its mechanisms of action, metabolic fate, and cellular interactions, effective tracking of 3'-SL is paramount. This document provides detailed application notes and protocols for the chemical labeling of 3'-SL with fluorescent tags and biotin, enabling its detection and quantification in a variety of experimental settings.
Labeling Strategies for this compound
The primary strategies for labeling 3'-SL involve the chemical modification of its functional groups. The most common approaches target the carboxyl group of the terminal sialic acid residue or the reducing end of the lactose moiety.
1. Fluorescent Labeling: This technique introduces a fluorescent molecule (fluorophore) onto 3'-SL, allowing for its visualization and quantification using fluorescence-based methods such as fluorescence microscopy, flow cytometry, and high-performance liquid chromatography (HPLC) with fluorescence detection.
2. Biotinylation: This method involves the covalent attachment of biotin to 3'-SL. The high-affinity interaction between biotin and streptavidin (or avidin) can then be exploited for detection, purification, and immobilization of the labeled glycan.
Quantitative Data Summary
The choice of labeling technique can influence the efficiency, stability, and downstream applications of the labeled 3'-SL. The following table summarizes key quantitative parameters for common labeling methods.
| Labeling Method | Reagent | Target Functional Group | Typical Labeling Efficiency | Detection Limit | Key Advantages | Key Disadvantages |
| Fluorescent Labeling | ||||||
| Amidation | 2-(2-pyridilamino)ethylamine (PAEA) | Carboxyl group of sialic acid | 45-60%[1] | pmol range[1] | Stable linkage, enhances mass spectrometry signal[1] | Requires activation of carboxyl group. |
| Reductive Amination | Fluorescein isothiocyanate (FITC) | Reducing end of lactose | Variable | Dependent on fluorophore | Targets the reducing end, preserving the sialic acid for interactions. | Ring opening of the reducing sugar. |
| Enzymatic Labeling | Fluorophore-conjugated CMP-Sialic Acid | Termini of glycan chains | High specificity | Dependent on fluorophore | Site-specific labeling, gentle reaction conditions.[2] | Requires specific sialyltransferases, can be costly. |
| Biotinylation | ||||||
| Reductive Amination | Biotin-LC-Hydrazide | Reducing end of lactose | High | Dependent on detection method | Stable linkage, versatile for various assays.[3] | Ring opening of the reducing sugar. |
| Amidation | Biotin-PEG-Amine | Carboxyl group of sialic acid | Variable | Dependent on detection method | Preserves the reducing end, PEG linker can reduce steric hindrance. | Requires activation of carboxyl group. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound via Amidation
This protocol describes the labeling of the carboxyl group of the sialic acid moiety of 3'-SL with a fluorescent amine-containing dye, such as 2-(2-pyridilamino)ethylamine (PAEA), using a carbodiimide-mediated coupling reaction.
Materials:
-
This compound (3'-SL)
-
2-(2-pyridilamino)ethylamine (PAEA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M MES buffer, pH 6.0
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Solvents for HPLC (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)
-
Lyophilizer
Procedure:
-
Activation of 3'-SL:
-
Dissolve 1 mg of 3'-SL in 200 µL of 0.1 M MES buffer (pH 6.0).
-
Add a 10-fold molar excess of EDC and a 5-fold molar excess of NHS.
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring.
-
-
Coupling Reaction:
-
Dissolve a 20-fold molar excess of PAEA in 100 µL of anhydrous DMF.
-
Add the PAEA solution to the activated 3'-SL mixture.
-
Allow the reaction to proceed for 4-6 hours at room temperature in the dark.
-
-
Purification of Labeled 3'-SL:
-
Quench the reaction by adding 500 µL of water.
-
Inject the entire reaction mixture onto a semi-preparative C18 reverse-phase HPLC column.
-
Elute the labeled product using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5-60% acetonitrile over 30 minutes.
-
Monitor the elution profile using a fluorescence detector (e.g., excitation at 320 nm and emission at 400 nm for PAEA).
-
Collect the fluorescent peak corresponding to the labeled 3'-SL.
-
-
Lyophilization and Storage:
-
Lyophilize the collected fraction to obtain the purified, fluorescently labeled 3'-SL as a powder.
-
Store the labeled product at -20°C, protected from light.
-
Protocol 2: Biotinylation of this compound via Reductive Amination
This protocol details the labeling of the reducing end of 3'-SL with biotin-LC-hydrazide.
Materials:
-
This compound (3'-SL)
-
Biotin-LC-Hydrazide
-
Sodium cyanoborohydride (NaCNBH₃)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Size-exclusion chromatography column (e.g., Sephadex G-10)
-
Deionized water
-
Lyophilizer
Procedure:
-
Reaction Setup:
-
Dissolve 1 mg of 3'-SL in 100 µL of deionized water.
-
In a separate tube, dissolve a 10-fold molar excess of Biotin-LC-Hydrazide in 100 µL of DMSO.
-
Add the biotin solution to the 3'-SL solution.
-
Add 5 µL of glacial acetic acid to catalyze the reaction.
-
-
Reductive Amination:
-
Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture.
-
Incubate the reaction at 50°C for 24 hours in a sealed vial.
-
-
Purification of Biotinylated 3'-SL:
-
Cool the reaction mixture to room temperature.
-
Apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-10) using deionized water as the mobile phase.
-
Collect fractions and analyze for the presence of biotinylated 3'-SL using a suitable method (e.g., HABA assay or mass spectrometry).
-
Pool the fractions containing the purified product.
-
-
Lyophilization and Storage:
-
Lyophilize the pooled fractions to obtain the biotinylated 3'-SL as a white powder.
-
Store the product at -20°C.
-
Visualizations
Signaling Pathways Involving this compound
3'-SL has been shown to modulate several key signaling pathways, influencing cellular processes such as inflammation and metabolism.
Caption: 3'-SL modulation of the TLR4 signaling pathway.
Caption: Activation of the PI3K/Akt signaling pathway by 3'-SL.
Experimental Workflow Diagrams
Caption: Workflow for fluorescent labeling of 3'-SL.
Caption: Workflow for biotinylation of 3'-SL.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers to effectively label this compound for a variety of tracking studies. The choice between fluorescent labeling and biotinylation will depend on the specific experimental goals, required sensitivity, and available detection instrumentation. By enabling the visualization and tracking of this important glycan, these techniques will facilitate a deeper understanding of its biological roles and therapeutic potential.
References
One-Pot Biosynthesis of 3'-Sialyllactose in Engineered E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot biosynthesis of 3'-Sialyllactose (3'-SL), a crucial human milk oligosaccharide (HMO), using metabolically engineered Escherichia coli. The methodologies outlined below are based on successful strategies reported in peer-reviewed scientific literature, offering a guide for the efficient and scalable production of 3'-SL for applications in infant nutrition, pharmaceuticals, and beyond.
Introduction
This compound is a prominent acidic oligosaccharide in human milk, playing a significant role in infant health, including the development of the immune system and gut microbiome. Its complex structure makes chemical synthesis challenging and expensive. Microbial fermentation using engineered E. coli has emerged as a promising and cost-effective alternative for large-scale production. This document details two primary one-pot strategies: a whole-cell multi-enzyme cascade and a de novo biosynthesis approach.
The whole-cell catalysis method utilizes engineered E. coli to overexpress a series of enzymes that convert externally supplied precursors into 3'-SL. The de novo synthesis strategy involves more extensive metabolic engineering to enable the cells to produce 3'-SL from simple carbon sources like glycerol and lactose.
Data Presentation: Comparative Production of 3'-SL
The following tables summarize quantitative data from various studies on one-pot 3'-SL biosynthesis, providing a comparative overview of different engineering strategies and their outcomes.
| Strategy | E. coli Strain | Key Genes Modified | Scale | 3'-SL Titer | Conversion Rate/Yield | Reference |
| Multi-Enzyme Cascade | E. coli BL21 Star (DE3) ΔlacZ | Overexpression of CMP-sialic acid synthetase, sialyltransferase, CMP kinase, polyphosphate kinase | 25 mL & 4 L | 53 mM (in 25 mL) & 52.8 mM (in 4L) | 97.9% & 98.1% from Sialic Acid | [1] |
| Multi-Enzyme Cascade | E. coli BL21 Star (DE3) ΔlacZ | Overexpression of four key enzymes for 3'-SL synthesis and CTP regeneration | Lab Scale | 38.7 mM | 97.1% molar yield from N-acetylneuraminic acid | [2][3] |
| De Novo Synthesis | E. coli BL21(DE3)ΔlacZ | Introduction of CMP-Neu5Ac synthesis pathway genes and α2,3-sialyltransferase; deletion of nanA and nanK | 5 L Bioreactor | 23.1 g/L | Not Reported | [4][5] |
| De Novo Synthesis | E. coli BL21star(DE3)ΔlacZ | Deletion of nanA, nanK, nanE, nanT; introduction of neuBCA and nST; modular metabolic engineering and cofactor regeneration | 5 L Bioreactor | 56.8 g/L | Not Reported | [6][7] |
| De Novo Synthesis | E. coli JM109 (DE3) ΔnanA | Overexpression of CMP-NeuAc synthase and α2,3-SiaT from Neisseria meningitidis | Not Specified | 2.6 g/L | Not Reported | [6] |
| De Novo Synthesis | E. coli K12 derivative | Knockout of nanAKET, lacZ, lacA; overexpression of neuC, neuB, neuA, and α2,3-SiaT | Not Specified | 25.5 g/L | Not Reported | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the one-pot biosynthesis of 3'-SL.
Protocol 1: Engineering of E. coli for Whole-Cell Multi-Enzyme Cascade
This protocol describes the genetic modification of E. coli for the overexpression of the enzymatic machinery required for 3'-SL synthesis from sialic acid and lactose.
1. Host Strain Selection and Modification:
-
Base Strain: E. coli BL21 Star (DE3) is a suitable host.
-
Gene Knockout: Inactivate the lacZ gene to prevent the degradation of lactose, a key substrate. This can be achieved using methods like homologous recombination. A 3.3-fold increase in 3'-SL production has been observed after lacZ knockout[3][8]. Similarly, deleting the nanETKA gene cluster, involved in sialic acid catabolism, is crucial for preventing the degradation of the sialic acid substrate[1].
2. Plasmid Construction:
-
Construct compatible expression plasmids (e.g., pETDuet-1 and pCOLADuet-1) to co-express the following key enzymes[1]:
-
CMP-sialic acid synthetase (CSS)
-
α2,3-sialyltransferase (ST)
-
CMP kinase (CMK)
-
Polyphosphate kinase (PPK) for CTP regeneration.
-
-
Optimize gene expression by testing different gene arrangements within the plasmids[1].
3. Transformation and Strain Verification:
-
Transform the engineered E. coli BL21 Star (DE3) ΔlacZΔnanETKA with the expression plasmids.
-
Verify successful transformation and gene integration through PCR and DNA sequencing.
Protocol 2: De Novo Biosynthesis of 3'-SL
This protocol outlines the metabolic engineering of E. coli to produce 3'-SL from basic carbon sources.
1. Host Strain and Initial Modifications:
-
Base Strain: E. coli BL21star(DE3) is a preferred host[6][9].
-
Gene Knockouts: To minimize competing metabolic pathways, delete the following genes[4][6][9]:
-
nanA, nanK, nanE, nanT: Involved in N-acetylneuraminic acid (sialic acid) degradation.
-
lacZ: Prevents lactose hydrolysis.
-
2. Pathway Integration:
-
Introduce the genes for the de novo synthesis of CMP-N-acetylneuraminic acid (CMP-Neu5Ac) and the final sialylation step. This typically involves the integration of[6][9]:
-
The neuBCA gene cluster from a suitable donor organism (e.g., Campylobacter jejuni) for CMP-Neu5Ac synthesis.
-
An α2,3-sialyltransferase (nST) gene (e.g., from Neisseria meningitidis).
-
-
These genes can be introduced via plasmids or integrated into the chromosome for stable expression[4][5].
3. Optimization of Enzyme Expression and Cofactor Regeneration:
-
Employ modular metabolic engineering to balance the expression of key enzymes in the synthesis pathway[6][7].
-
Implement a cofactor regeneration strategy to enhance the availability of CTP, a critical precursor. This can involve overexpressing genes related to CTP synthesis[6][7].
Protocol 3: Fermentation and 3'-SL Production
This protocol details the cultivation of the engineered E. coli for 3'-SL production.
1. Biocatalyst Preparation (for Whole-Cell Cascade):
-
Culture the recombinant E. coli BL21 Star (DE3) ΔlacZΔnanETKA in a fermenter (e.g., 5 L)[1].
-
Fermentation Medium: Use a rich medium containing peptone (12 g/L), yeast extract (8 g/L), K₂HPO₄ (4 g/L), NaCl (3 g/L), (NH₄)₂SO₄ (2.5 g/L), glycerin (10 g/L), and citric acid (2.1 g/L)[1].
-
Feeding Substrates: During fed-batch fermentation, supply a feeding solution of glycerol (400 g/L), peptone (30 g/L), and yeast extract (50 g/L)[1].
-
Induction: Grow cells at 37 °C. After initiating feeding, induce protein expression with 0.2 mM IPTG at a lower temperature (e.g., 20 °C) for 18 hours[1].
-
Harvesting: Harvest the recombinant wet cells by centrifugation (8000 rpm, 10 min, 4 °C)[1].
2. One-Pot Biotransformation (Whole-Cell Cascade):
-
Prepare the reaction mixture in a suitable buffer (e.g., pH 7.0).
-
Optimal Reaction Conditions: [1]
-
Temperature: 35 °C
-
pH: 7.0
-
Polyphosphate: 20 mM
-
Cytidine monophosphate (CMP): 10 mM
-
MgCl₂: 20 mM
-
-
Add the harvested cells and substrates (sialic acid and lactose) to the reaction mixture.
-
Monitor the production of 3'-SL over time using a suitable analytical method.
3. Fed-Batch Fermentation (for De Novo Synthesis):
-
Cultivate the engineered E. coli strain in a bioreactor (e.g., 5 L) using a defined mineral medium with glycerol as the primary carbon source.
-
Maintain optimal fermentation parameters (pH, temperature, dissolved oxygen).
-
Induce the expression of the synthesis pathway genes at an appropriate cell density.
-
Feed lactose and other necessary nutrients throughout the fermentation to sustain cell growth and product formation.
-
This strategy has been shown to achieve high titers, with reports of up to 23.1 g/L and 56.8 g/L of extracellular 3'-SL[4][5][9].
Protocol 4: Product Analysis
This protocol describes a method for the quantification of 3'-SL.
1. Sample Preparation:
-
Treat the sample with a 0.1% formic acid methanol solution[10].
2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
-
Column: Use a hydrophilic liquid chromatographic column[10].
-
Mobile Phase: Employ a gradient elution with 0.05% formic acid in water and 0.1% formic acid in acetonitrile[10].
-
Detection: Use tandem mass spectrometry for sensitive and specific quantification of 3'-SL.
-
Standard Curve: Prepare a standard curve with known concentrations of 3'-SL for accurate quantification[10].
Visualizations
Biosynthetic Pathway and Experimental Workflow
The following diagrams illustrate the key pathways and workflows described in the protocols.
Caption: Multi-enzyme cascade for one-pot 3'-SL biosynthesis.
Caption: Workflow for de novo biosynthesis of 3'-SL.
References
- 1. Efficient Production of 3′-Sialyllactose by Single Whole-Cell in One-Pot Biosynthesis [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Multi-Enzymatic Cascade One-Pot Biosynthesis of this compound Using Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Production of a Functional Human Milk Oligosaccharide this compound in Genetically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Production of 3′-Sialyllactose Using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Production of this compound Using Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Application Notes & Protocols: Solid-Phase Synthesis of 3'-Sialyllactose Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the solid-phase synthesis of 3'-Sialyllactose derivatives. This approach offers significant advantages over traditional solution-phase synthesis by simplifying purification and enabling automation, which is crucial for the rapid generation of analogs for drug discovery and glycobiology research.
Introduction
This compound is a vital human milk oligosaccharide (HMO) known for its significant biological roles, including promoting infant gut health, preventing pathogen adhesion, and modulating the immune system.[1][2] The development of synthetic routes to this compound and its derivatives is of great interest for therapeutic applications. Solid-phase synthesis provides a robust platform for the systematic assembly of such complex oligosaccharides.[3][4][5]
This document outlines a chemo-enzymatic strategy, a prominent and effective method, which combines the precision of solid-phase synthesis for creating a scaffold or a lactose-based acceptor, followed by enzymatic sialylation to introduce the terminal sialic acid.[6][7][8][9] This approach leverages the high stereoselectivity of enzymes, overcoming a significant challenge in chemical sialylation.
Synthesis Strategy Overview
The general strategy involves three main stages:
-
Solid-Phase Assembly of a Lactose Acceptor: A glucose monosaccharide is first attached to a solid support. A galactose unit is then coupled to the immobilized glucose to form a resin-bound lactose acceptor.
-
Enzymatic Sialylation: The resin-bound lactose is subjected to enzymatic sialylation using a sialyltransferase to install the α(2,3)-linked sialic acid.
-
Cleavage and Deprotection: The fully assembled this compound derivative is cleaved from the solid support, and all protecting groups are removed to yield the final product.
A visual representation of this workflow is provided below.
Caption: General workflow for the solid-phase synthesis of this compound derivatives.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Assembly of Lactose Acceptor
This protocol describes the assembly of a lactose acceptor on a solid support, which will subsequently be sialylated.
Materials:
-
Merrifield resin or other suitable solid support
-
Fmoc-protected glucose building block with a linker-compatible functional group
-
Protected galactose building block (e.g., thioglycoside or glycosyl phosphate)
-
Coupling reagents (e.g., NIS, TfOH for thioglycosides; TMSOTf for glycosyl phosphates)
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
Procedure:
-
Resin Swelling and Initial Deprotection: Swell the resin in DCM for 30 minutes. If the resin is pre-functionalized with an Fmoc-protected linker, treat with 20% piperidine in DMF for 20 minutes to deprotect the amine group. Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Coupling of the First Monosaccharide (Glucose):
-
Dissolve the Fmoc-protected glucose building block and a suitable activating agent in anhydrous DCM.
-
Add the solution to the swollen and deprotected resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin extensively with DCM, DMF, and MeOH to remove excess reagents.
-
-
Capping (Optional but Recommended): To block any unreacted functional groups on the resin, treat with a capping solution (e.g., acetic anhydride and pyridine in DCM) for 30 minutes. Wash the resin as in the previous step.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the coupled glucose unit by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly.
-
Coupling of the Second Monosaccharide (Galactose):
-
Activate the protected galactose building block. For a thioglycoside, use NIS and a catalytic amount of TfOH in a mixture of DCM and dioxane at -40°C to -20°C.[10] For a glycosyl phosphate, use TMSOTf in DCM at 0°C.[11]
-
Add the activated galactose donor to the resin and allow the glycosylation to proceed for 1-2 hours.[10]
-
Wash the resin extensively with DCM, DMF, and MeOH. The resin now carries the protected lactose acceptor.
-
Protocol 2: Chemo-Enzymatic Sialylation
This protocol details the enzymatic transfer of sialic acid to the resin-bound lactose acceptor.
Materials:
-
Resin-bound lactose acceptor from Protocol 1
-
CMP-N-acetylneuraminic acid (CMP-Neu5Ac)
-
Sialyltransferase (e.g., PmST1 from Pasteurella multocida)[7][8]
-
CMP-sialic acid synthetase (e.g., NmCSS from Neisseria meningitidis) for in situ generation of CMP-Neu5Ac[7][8]
-
N-acetylneuraminic acid (Neu5Ac) and Cytidine 5'-triphosphate (CTP) if generating CMP-Neu5Ac in situ
-
Buffer: Tris-HCl buffer (pH 8.0-8.8) containing MgCl₂[7]
-
Alkaline phosphatase
Procedure:
-
Resin Preparation: Wash the resin-bound lactose acceptor with the reaction buffer to equilibrate.
-
Enzymatic Reaction Setup (One-Pot):
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, Neu5Ac, and CTP.[7]
-
Add the CMP-sialic acid synthetase (NmCSS) and the sialyltransferase (PmST1) to the mixture.[7][8]
-
Add the resin-bound lactose acceptor to the enzymatic cocktail.
-
Incubate the reaction at 25-37°C with gentle shaking for 3-24 hours.[6]
-
Monitor the reaction progress by taking small aliquots of the supernatant and analyzing by NMR or HPLC to observe the consumption of CMP-Neu5Ac.
-
-
Reaction Quenching and Washing:
-
Add alkaline phosphatase to the reaction mixture to degrade any remaining nucleotide sugars.
-
Filter the resin and wash it extensively with water, followed by MeOH and DCM, to remove all enzymes and buffer components.
-
Caption: Chemical pathway for the solid-phase synthesis of this compound.
Protocol 3: Cleavage, Deprotection, and Purification
This protocol covers the final steps to release the desired compound from the solid support and remove protecting groups.
Materials:
-
Trifluoroacetic acid (TFA) for cleavage from acid-labile linkers
-
Sodium methoxide (NaOMe) in MeOH for deacetylation
-
Ammonium hydroxide for base-labile protecting groups
-
Palladium on carbon (Pd/C) and H₂ gas for debenzylation
-
Purification system: Size-exclusion chromatography (SEC) or reversed-phase HPLC
Procedure:
-
Cleavage from Resin:
-
Treat the dry resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Evaporate the TFA under a stream of nitrogen.
-
-
Global Deprotection:
-
Deacetylation: Dissolve the crude product in anhydrous MeOH and add a catalytic amount of NaOMe. Stir at room temperature until TLC or Mass Spectrometry indicates complete removal of acetyl groups. Neutralize with Amberlite IR-120 (H⁺ form) resin.
-
Debenzylation: If benzyl ethers were used as protecting groups, dissolve the product in a suitable solvent (e.g., MeOH/water) and hydrogenate in the presence of Pd/C catalyst under H₂ atmosphere.
-
-
Purification:
-
Purify the crude this compound derivative using an appropriate chromatographic method, such as size-exclusion chromatography (e.g., Sephadex G-25) or reversed-phase HPLC.
-
Combine fractions containing the pure product and lyophilize to obtain a white powder.
-
Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its structure and purity.
-
Quantitative Data Summary
The efficiency of solid-phase and enzymatic synthesis steps can vary based on the specific building blocks, linkers, and enzymes used. The following tables summarize representative quantitative data from the literature.
Table 1: Glycosylation and Overall Synthesis Yields
| Synthesis Stage | Product | Overall Yield | Reference |
| Automated 4-step synthesis on solid support | α(2,3)-Sialylated Trisaccharide | 40% | [11] |
| Automated 4-step synthesis on solid support | α(2,6)-Sialylated Trisaccharide | 30% | [11] |
| Automated 6-step synthesis on solid support | α(2,3)-Sialylated Tetrasaccharide | 22% | [11] |
Table 2: Enzymatic Sialylation Efficiency
| Acceptor Substrate | Enzyme System | Conversion | Product Yield | Reference |
| Glucosylated-lactose | Trypanosoma cruzi trans-sialidase (TcTS) | 47.6% | - | [1] |
| Lactose (in solution) | Co-expression of CSS and SiaT in E. coli | ~70% | 40 ± 4 g/L | [6] |
Conclusion
The combination of solid-phase oligosaccharide synthesis and enzymatic sialylation provides a powerful and efficient platform for producing this compound and its derivatives. The protocols and data presented here offer a comprehensive guide for researchers in glycochemistry and drug development to synthesize these complex molecules for further biological investigation. The adaptability of the solid-phase approach allows for the creation of diverse libraries of sialylated oligosaccharides, which is essential for exploring their therapeutic potential.
References
- 1. Synthesis and Characterization of Sialylated Lactose- and Lactulose-Derived Oligosaccharides by Trypanosoma cruzi Trans-sialidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Research progress in the synthesis of 3'- and 6'-sialactose by Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid phase synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Principles of modern solid-phase oligosaccharide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Enzymatic Sialylation of Synthetic Multivalent Scaffolds: From this compound Glycomacromolecules to Novel Neoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Automated synthesis of sialylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3'-Sialyllactose (3'-SL) Solution Stability
Welcome to the technical support center for 3'-Sialyllactose (3'-SL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of 3'-SL in solution during experimental work. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound (3'-SL) in solution is primarily influenced by three main factors: pH, temperature, and the presence of enzymes.
-
pH: 3'-SL is most stable in neutral to slightly acidic conditions (pH 4.0-7.0). In highly acidic solutions (pH < 3.0), it is susceptible to hydrolysis, which involves the cleavage of the sialic acid moiety.[1] Conversely, in alkaline conditions (pH > 9.0), 3'-SL can undergo isomerization to form 3'-sialyl-lactulose.[1]
-
Temperature: Elevated temperatures accelerate the degradation of 3'-SL. It is recommended to store 3'-SL solutions at refrigerated (2-8°C) or frozen temperatures to minimize degradation over time. Long-term storage in a solid, dry state at room temperature or below is generally recommended.[2]
-
Enzymatic Degradation: The presence of certain enzymes can lead to the degradation of 3'-SL. Sialidases (also known as neuraminidases) can cleave the sialic acid residue from the lactose backbone.[3][4] Additionally, in production environments using microbial systems like E. coli, contaminating enzymes such as β-galactosidase can degrade the lactose portion of the molecule if the host strain is not appropriately engineered.
Q2: What are the typical degradation products of this compound in solution?
A2: The degradation products of 3'-SL depend on the degradation pathway:
-
Acid Hydrolysis: Under acidic conditions, the primary degradation products are sialic acid (N-acetylneuraminic acid) and lactose.
-
Alkaline Isomerization: In alkaline solutions, 3'-SL can isomerize to form 3'-sialyl-lactulose.[1]
-
Enzymatic Degradation: Sialidases will yield sialic acid and lactose. If other enzymes like β-galactosidase are present, further degradation of lactose into glucose and galactose can occur.
Q3: How can I monitor the stability of my this compound solution?
A3: The stability of 3'-SL solutions can be monitored by various analytical techniques that can separate and quantify the parent molecule and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or charged aerosol detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.[2][5][6][7][8] These techniques allow for the accurate measurement of the remaining 3'-SL concentration and the appearance of degradation products over time.
Q4: Are there any recommended storage conditions for this compound solutions to ensure long-term stability?
A4: For optimal long-term stability, it is recommended to store this compound as a dry powder in a tightly sealed container, protected from light and moisture, at room temperature or below.[2] If a solution is required for experimental use, it should be freshly prepared. For short-term storage of solutions, refrigeration at 2-8°C is advisable. For longer-term storage of solutions, freezing at -20°C or -80°C is recommended. However, it is important to be aware that freeze-thaw cycles can potentially impact the stability of the solution, so it is best to aliquot the solution into single-use volumes before freezing.
Troubleshooting Guides
Issue 1: Rapid loss of 3'-SL concentration in my buffered solution.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the buffer | Verify the pH of your buffer. 3'-SL is unstable at pH below 3.0 and above 9.0.[1] Adjust the pH to a neutral or slightly acidic range (pH 4.0-7.0) for better stability. |
| High storage temperature | Store your 3'-SL solution at refrigerated (2-8°C) or frozen temperatures. Avoid leaving the solution at room temperature for extended periods. |
| Enzymatic contamination | If your 3'-SL is produced in-house or from a source that may have enzymatic impurities, consider potential contamination with sialidases or other glycosidases. If possible, use a source of 3'-SL with high purity. You can test for enzymatic activity using a fluorometric sialidase assay. |
| Microbial contamination | Microbial growth in the solution can lead to enzymatic degradation of 3'-SL. Ensure that your solution is sterile, especially for long-term storage. Consider sterile filtering the solution. |
Issue 2: Appearance of unexpected peaks in my chromatogram during stability analysis.
| Possible Cause | Troubleshooting Step |
| Degradation of 3'-SL | Based on the retention time and mass-to-charge ratio (if using MS), identify the unexpected peaks. Peaks corresponding to sialic acid and lactose suggest acid hydrolysis. A peak corresponding to 3'-sialyl-lactulose suggests alkaline isomerization.[1] |
| Interaction with excipients | If your formulation contains other excipients, there might be interactions leading to the formation of new products. Analyze a placebo formulation (without 3'-SL) to identify any peaks originating from the excipients themselves. |
| Contamination of the analytical system | Run a blank injection (mobile phase only) to ensure that the unexpected peaks are not coming from carryover in the HPLC or LC-MS/MS system. |
Quantitative Data on 3'-SL Degradation
| Condition | Degradation Pathway | Primary Degradation Products | Relative Rate of Degradation |
| pH < 3.0 | Acid Hydrolysis | Sialic Acid, Lactose | Increases as pH decreases |
| pH 4.0 - 7.0 | - | - | Minimal degradation |
| pH > 9.0 | Isomerization | 3'-Sialyl-lactulose | Increases as pH increases |
| Elevated Temperature | Accelerates all degradation pathways | Dependent on pH | Increases with temperature |
| Presence of Sialidase | Enzymatic Hydrolysis | Sialic Acid, Lactose | Dependent on enzyme concentration and activity |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol provides a general method for the analysis of 3'-SL stability. The exact conditions may need to be optimized for your specific instrument and sample matrix.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good separation of 3'-SL and its degradation products (e.g., Waters ACQUITY UPLC BEH Amide column, or similar).[5][7]
-
Mobile Phase:
-
Gradient Elution: A gradient from high organic to high aqueous mobile phase is typically used. An example gradient is:
-
0-2 min: 80% B
-
2-5 min: Ramp to 40% B
-
5-6 min: Hold at 40% B
-
6-7 min: Ramp back to 80% B
-
7-10 min: Re-equilibration at 80% B
-
-
Flow Rate: 0.3 mL/min.[9]
-
Column Temperature: 30°C.
-
Detection: UV detection at a low wavelength, typically around 195-210 nm, as sialic acid has a weak chromophore.
-
Sample Preparation: Dilute the 3'-SL solution to an appropriate concentration within the linear range of the assay using the initial mobile phase composition.
-
Procedure:
-
Prepare a standard curve of 3'-SL of known concentrations.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area of 3'-SL.
-
Quantify the concentration of 3'-SL in the samples by comparing their peak areas to the standard curve.
-
Monitor the decrease in the 3'-SL peak area and the appearance of new peaks over time to assess stability.
-
Protocol 2: Sialidase Activity Assay
This protocol can be used to test for the presence of contaminating sialidase activity in your 3'-SL solution.
-
Principle: This is a fluorometric assay based on the cleavage of a fluorogenic sialic acid substrate, 4-Methylumbelliferyl-α-D-N-acetylneuraminic acid (4-MU-NANA).
-
Reagents:
-
4-MU-NANA substrate solution (e.g., 100 µM in assay buffer).
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5.[4]
-
Stop Solution: 0.5 M Sodium Carbonate, pH 10.7.
-
Sialidase (positive control).
-
Your 3'-SL solution (test sample).
-
-
Procedure:
-
In a 96-well black microplate, add 50 µL of your 3'-SL solution to a well.
-
Prepare a positive control (sialidase in assay buffer) and a negative control (assay buffer only).
-
Add 50 µL of the 4-MU-NANA substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the fluorescence using a microplate reader with excitation at ~365 nm and emission at ~445 nm.
-
-
Interpretation: An increase in fluorescence in the well containing your 3'-SL solution compared to the negative control indicates the presence of sialidase activity.
Visualizations
References
- 1. escholarship.org [escholarship.org]
- 2. WO2019229118A1 - A simple method for the purification of a sialyllactose - Google Patents [patents.google.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Enzyme assay for mammalian sialidases - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development and validation of a bioanalytical method of analyzing 3'- and 6'-sialyllactose using liquid chromatography-tandem mass spectrometry in minipig plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of 3′-Sialyllactose in Edible Bird’s Nests and the Effect of Stewing Conditions on the 3′-Sialyllactose Content of Edible Bird’s Nest Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orbit.dtu.dk [orbit.dtu.dk]
Troubleshooting low signal intensity in 3'-Sialyllactose mass spectrometry.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low signal intensity and other common issues encountered during the mass spectrometry analysis of 3'-Sialyllactose.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low signal intensity of this compound in ESI-MS?
A1: Low signal intensity in Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound can stem from several factors:
-
Suboptimal Ionization Mode: While this compound can be detected in both positive and negative ion modes, the signal intensity can vary significantly. Negative ion mode is often preferred due to the acidic nature of the sialic acid moiety.[1][2][3]
-
Poor Desolvation: Inefficient removal of solvent molecules from the analyte ions in the ESI source can lead to reduced signal.
-
In-source Fragmentation: The sialic acid linkage is labile and can break apart within the ion source, leading to a decrease in the precursor ion signal.[4]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[5]
-
Adduct Formation: In positive ion mode, the formation of various adducts (e.g., [M+Na]+, [M+K]+) can split the signal across multiple species, reducing the intensity of the primary protonated molecule ([M+H]+).[6]
Q2: Which ionization technique is better for this compound, ESI or MALDI?
A2: Both ESI and MALDI can be used for the analysis of this compound, and the choice depends on the specific experimental goals and sample complexity.
-
ESI-MS is often coupled with liquid chromatography (LC) for quantitative analysis and the separation of isomers like 3'- and 6'-Sialyllactose.[1][5][7] It is generally considered a "softer" ionization technique, which can help minimize the loss of the labile sialic acid group compared to MALDI.[8][9]
-
MALDI-MS is a high-throughput technique suitable for rapid screening. However, sialic acid can be labile and may be lost due to in-source or metastable decay.[4] The choice of matrix is critical for successful MALDI analysis of sialylated oligosaccharides.[10][11]
Q3: Why is chromatographic separation important for this compound analysis?
A3: Chromatographic separation, typically using Hydrophilic Interaction Liquid Chromatography (HILIC), is crucial for several reasons:
-
Isomer Separation: It allows for the separation of linkage isomers, such as this compound and 6'-Sialyllactose, which have the same mass but different biological activities.[1][5][7]
-
Removal of Matrix Interferences: Separation helps to remove salts, proteins, and other matrix components that can suppress the ionization of this compound.[2][3]
-
Improved Signal-to-Noise Ratio: By concentrating the analyte into a narrow chromatographic peak, the signal-to-noise ratio is enhanced, leading to better sensitivity.
Q4: What are the characteristic fragment ions of this compound in tandem MS (MS/MS)?
A4: In tandem mass spectrometry, this compound exhibits characteristic fragmentation patterns that can be used for its identification and to distinguish it from its 6'-isomer. In negative ion mode CID, a unique fragment at m/z 408 (B2-CO2) and a fragment at m/z 468 (2,4A3-CO2) are indicative of the α2-3 linkage.[12] In positive ion mode, a prominent B2 or B3 fragment is often observed for the α2-3 linkage, which is absent for the α2-6 linkage.[13]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound in ESI-MS
This guide provides a systematic approach to troubleshooting low or absent signal intensity for this compound when using Electrospray Ionization Mass Spectrometry.
Step-by-Step Troubleshooting:
-
Verify MS Instrument Performance:
-
Action: Infuse a known standard of this compound directly into the mass spectrometer to confirm instrument functionality.
-
Expected Outcome: A strong and stable signal for the analyte. If no signal is observed, check for fundamental instrument issues such as a blocked capillary, incorrect gas flows, or electronic problems.[14][15]
-
-
Review Sample Preparation:
-
Problem: The presence of salts, detergents, or other contaminants can suppress the ionization of this compound.
-
Action: Implement a sample cleanup step. Solid-phase extraction (SPE) with a graphitized carbon or HILIC stationary phase is effective for desalting and enriching oligosaccharides.[2][3]
-
Protocol: See "Experimental Protocol 1: Solid-Phase Extraction (SPE) of this compound."
-
-
Evaluate LC Separation:
-
Problem: Poor chromatographic peak shape or retention can lead to a diffuse signal and low intensity.
-
Action: Optimize the HILIC method. Ensure proper column equilibration and mobile phase composition. A common mobile phase consists of acetonitrile and an aqueous ammonium formate or acetate buffer.[5][7]
-
Data Comparison:
-
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) |
| Column | C18 | HILIC |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 10 min | 83-50% B in 1 min, hold 2 min |
| Peak Shape | Broad, tailing | Sharp, symmetric |
| Signal Intensity | Low | High |
-
Optimize MS Parameters:
-
Problem: Inefficient ionization or in-source fragmentation can significantly reduce the signal.
-
Action:
-
Ionization Mode: Compare signal intensity in both positive and negative ion modes. Negative mode is often more sensitive for sialylated compounds.[1][2][3]
-
Desolvation: Increase the drying gas temperature and flow rate to improve desolvation.
-
In-source Fragmentation: Reduce the fragmentor or capillary voltage to minimize the loss of the sialic acid group.
-
-
Issue 2: Poor Signal Intensity in MALDI-MS
This guide outlines steps to improve the signal intensity of this compound in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry.
Step-by-Step Troubleshooting:
-
Evaluate MALDI Matrix:
-
Problem: The choice of matrix is critical for the analysis of carbohydrates. An inappropriate matrix will result in poor ionization.
-
Action: Use a matrix known to be effective for glycans. 2,5-Dihydroxybenzoic acid (DHB) is a common choice for carbohydrates.[10] For sialylated oligosaccharides, ionic liquid matrices can suppress the loss of the sialic acid group.[16]
-
Data Comparison:
-
| Matrix | Common Application | Suitability for this compound |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides | Moderate, can cause fragmentation |
| Sinapinic Acid (SA) | Proteins | Low |
| 2,5-Dihydroxybenzoic Acid (DHB) | Glycans, Glycopeptides | High[10][17] |
| 3-Hydroxypicolinic Acid (3-HPA) | Nucleic Acids | Low |
| Ionic Liquid Matrix (e.g., G3CA) | Sulfated/Sialylated Oligosaccharides | Very High, reduces fragmentation[16] |
-
Assess Sample/Matrix Co-crystallization:
-
Problem: Inhomogeneous co-crystallization of the sample and matrix on the target plate leads to "hot spots" and inconsistent signal.
-
Action:
-
Dried-Droplet Method: Ensure the sample and matrix solutions are thoroughly mixed before spotting. Allow the spot to dry slowly to promote uniform crystal formation.
-
Overlay Method: First, create a thin layer of matrix crystals and then apply the analyte solution on top.
-
-
-
Optimize Laser Parameters:
-
Problem: Excessive laser power can cause fragmentation and loss of the sialic acid moiety, while insufficient power will result in poor desorption/ionization.
-
Action: Adjust the laser fluence to the minimum level required to obtain a good signal. Start with low laser power and gradually increase it until an optimal signal-to-noise ratio is achieved.
-
Experimental Protocols
Experimental Protocol 1: Solid-Phase Extraction (SPE) of this compound
This protocol is designed for the cleanup and enrichment of this compound from a biological matrix, such as milk or plasma, prior to MS analysis.
-
Materials:
-
Graphitized Carbon Cartridge (e.g., 150 mg)
-
Methanol
-
Acetonitrile
-
Deionized Water
-
0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
-
Elution Buffer: 50% (v/v) Acetonitrile in Water containing 0.1% (v/v) TFA
-
-
Procedure:
-
Conditioning: Wash the SPE cartridge with 3 mL of the elution buffer, followed by 3 mL of 0.1% TFA in water.
-
Equilibration: Equilibrate the cartridge with 3 mL of deionized water.
-
Loading: Dilute the sample (e.g., 1 mL of milk) with 1 mL of deionized water and load it onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other unretained components.
-
Elution: Elute the sialylated oligosaccharides with 3 mL of the elution buffer.
-
Drying: Dry the eluted fraction under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent for LC-MS analysis (e.g., 100 µL of 80% acetonitrile in water).
-
Experimental Protocol 2: HILIC-LC-MS/MS for this compound Quantification
This protocol describes a typical HILIC-LC-MS/MS method for the separation and quantification of this compound.[5][7]
-
LC System:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 83% B
-
1-3 min: 83% to 50% B
-
3-5 min: 50% B
-
5-5.1 min: 50% to 83% B
-
5.1-10 min: 83% B
-
-
Injection Volume: 5 µL
-
-
MS System:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 8 L/min
-
MRM Transitions:
-
This compound: m/z 632.4 → 290.0 (Quantifier), 632.4 → 572.2 (Qualifier)[5]
-
Internal Standard (e.g., 13C-labeled 3'-SL): Adjust m/z values accordingly.
-
-
References
- 1. Development and validation of a bioanalytical method of analyzing 3'- and 6'-sialyllactose using liquid chromatography-tandem mass spectrometry in minipig plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Profiling of Sialylated Oligosaccharides in Mammalian Milk Using Online Solid Phase Extraction-Hydrophilic Interaction Chromatography Coupled with Negative-Ion Electrospray Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of 3′-Sialyllactose in Edible Bird’s Nests and the Effect of Stewing Conditions on the 3′-Sialyllactose Content of Edible Bird’s Nest Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of nonderivatized neutral and sialylated oligosaccharides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. covachem.com [covachem.com]
- 11. Matrix Materials (for MALDI-TOF-MS) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of sialyl oligosaccharides by high-performance liquid chromatography-electrospray ionisation-mass spectrometry with differentiation of alpha2-3 and alpha2-6 sialyl linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. Ionic liquid matrixes optimized for MALDI-MS of sulfated/sialylated/neutral oligosaccharides and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cosmobio.co.jp [cosmobio.co.jp]
Technical Support Center: Overcoming Challenges in 3'-Sialyllactose (3'-SL) Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3'-Sialyllactose (3'-SL).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during 3'-SL purification?
A1: The most common impurities in 3'-SL preparations, particularly those produced by microbial fermentation, include:
-
Other Carbohydrates: Lactose, monosaccharides, and other oligosaccharides such as disialyllactose are frequent contaminants due to their structural similarity to 3'-SL.[1]
-
Biomass: In fermentation-based production, remnants of the microbial cells used for synthesis must be removed.[2]
-
Proteins and Nucleic Acids: These cellular components from the host organism are common impurities in fermentation broths.[2]
-
Salts and Small Molecules: Components from the culture medium or buffers used during processing can be present in the final product.
Q2: What are the primary methods for purifying 3'-SL?
A2: The primary methods for purifying 3'-SL include:
-
Chromatography: Techniques like ion-exchange chromatography and gel filtration are commonly used.[3][4] Ion-exchange chromatography is particularly effective for separating acidic oligosaccharides like 3'-SL from neutral impurities.[4]
-
Nanofiltration: This membrane-based technique separates molecules based on size and charge, offering a scalable and cost-effective alternative to chromatography for separating 3'-SL from lactose.[5][6]
-
Crystallization: This method can be used to obtain high-purity 3'-SL, often as a final polishing step.[4][7]
-
Electrodialysis: This technique is sometimes used for desalting the 3'-SL solution.[2]
Q3: How can I assess the purity of my 3'-SL sample?
A3: Several analytical techniques are used to determine the purity of 3'-SL:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with detectors like evaporative light scattering (ELSD) or coupled with mass spectrometry (MS), is a standard method for quantifying 3'-SL and detecting impurities.[8][9] Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for good separation of 3'-SL and its isomers.[10][11]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS and flow-injection analysis-mass spectrometry can provide rapid and sensitive quantification of 3'-SL.[8][12]
-
Nuclear Magnetic Resonance (NMR): Quantitative 1H-NMR is a powerful tool for structural confirmation and purity assessment.[8]
Troubleshooting Guides
Ion-Exchange Chromatography (IEC) Troubleshooting
| Problem | Potential Cause | Suggested Solution | Citation |
| Low 3'-SL Recovery | Poor binding to the resin. | Ensure the pH of the sample and start buffer are correctly adjusted (at least 0.5 pH unit difference from the pI of interfering proteins if they are the issue). The ionic strength of the sample should be low enough to allow binding. Consider a buffer exchange step if the sample's ionic strength is too high. | [13] |
| 3'-SL eluting in the flow-through. | The ionic strength of the sample or start buffer may be too high. Decrease the ionic strength. For anion exchangers, ensure the pH is appropriately high to deprotonate the sialic acid moiety of 3'-SL, promoting binding. | [14] | |
| Poor Resolution of Peaks | Incorrect elution gradient. | Optimize the salt gradient. A shallower gradient can improve the separation of closely eluting compounds. | |
| Column overloading. | Reduce the amount of sample loaded onto the column. | ||
| Column contamination. | Regularly clean the column according to the manufacturer's instructions to remove any precipitated proteins or other contaminants. | [15] | |
| High Backpressure | Clogged column frit or contaminated resin. | Clean the column and filter the sample before loading. | |
| Column packing has compressed. | Repack the column at a lower flow rate. |
Nanofiltration Troubleshooting
| Problem | Potential Cause | Suggested Solution | Citation |
| Low 3'-SL Retention | Membrane pore size is too large. | Select a membrane with an appropriate molecular weight cut-off (MWCO). For separating 3'-SL from smaller molecules, a tighter membrane is needed. | [5][6] |
| Unfavorable electrostatic interactions. | Adjust the pH of the feed solution. At higher pH, both the 3'-SL and many nanofiltration membranes are negatively charged, which can enhance retention due to electrostatic repulsion. However, be aware of potential pore swelling at high pH which can counteract this effect. | [5][6] | |
| Poor Separation of 3'-SL and Lactose | Similar retention of both molecules. | Optimize the operating pressure and pH. The separation can be improved by finding a balance between charge repulsion and size exclusion. Some membranes show better separation at specific pH values. | [5][6] |
| Membrane fouling. | Pre-treat the feed solution to remove larger molecules like proteins that can foul the membrane. Implement a regular cleaning protocol for the membrane. | ||
| Low Permeate Flux | Membrane fouling or concentration polarization. | Increase the cross-flow velocity to reduce concentration polarization. Clean the membrane to remove foulants. The decline in water permeability can be lower at high pH due to electrostatic repulsion of 3'-SL from the membrane. | [5][6] |
Data Presentation
Table 1: Comparison of Nanofiltration Membranes for 3'-SL and Lactose Separation
| Membrane | Key Characteristics | Performance Notes | Citation |
| NP010 | Polyamide | Showed significant difference in retention between 3'-SL and lactose. | [5][6] |
| NTR-7450 | Sulfonated polyethersulfone | Also demonstrated a significant difference in retention between 3'-SL and lactose. | [5][6] |
| NF45 | Polyamide | Exhibited too high lactose retention, leading to insufficient separation. | [5][6] |
| DSS-ETNA01PP | Polyamide | Showed too low 3'-SL retention, resulting in loss of the target compound. | [5][6] |
Table 2: Purity and Yield Data from a Patented Purification Process
| Purification Stage | Purity of 3'-SL | Notes | Citation |
| Aqueous solution prior to purification | Can be as low as < 5% to < 70% | Starting material from microbial fermentation. | [2] |
| Aqueous solution after purification | > 80%, preferably > 85%, more preferably > 90% | Achieved through a two-step membrane filtration process. | [2] |
Experimental Protocols
Protocol 1: General Ion-Exchange Chromatography for 3'-SL Purification
-
Resin Selection: Choose an appropriate anion exchange resin.
-
Column Equilibration: Equilibrate the column with a low ionic strength start buffer at a pH that ensures the sialic acid moiety of 3'-SL is negatively charged.
-
Sample Preparation: Adjust the pH and ionic strength of the 3'-SL sample to match the start buffer. Filter the sample to remove any particulates.[13]
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Washing: Wash the column with the start buffer to remove any unbound neutral impurities.
-
Elution: Elute the bound 3'-SL using a salt gradient (e.g., increasing NaCl concentration) or a pH gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze them for 3'-SL content and purity using methods like HPLC.
Protocol 2: Nanofiltration for 3'-SL and Lactose Separation
-
Membrane Selection: Choose a nanofiltration membrane with an appropriate MWCO, such as the NP010 or NTR-7450, which have shown good separation performance.[5][6]
-
Feed Solution Preparation: Prepare an aqueous solution of the 3'-SL and lactose mixture. Adjust the pH to an optimal level to enhance the negative charge on the 3'-SL and potentially the membrane surface.
-
Filtration: Perform the nanofiltration in a cross-flow setup. The operating pressure should be optimized to maximize the separation factor.
-
Diafiltration (Optional): To further increase the purity of the 3'-SL in the retentate, diafiltration can be performed by adding fresh water to the feed tank.[6][16] Multiple rounds of diafiltration can be employed for total separation.[5][6]
-
Analysis: Analyze the permeate and retentate streams to determine the retention of 3'-SL and lactose and to assess the purity of the final product.
Visualizations
Caption: A generalized experimental workflow for the purification of this compound from a fermentation broth.
Caption: A troubleshooting decision tree for low this compound yield in Ion-Exchange Chromatography.
Caption: The principle of separating this compound and lactose using nanofiltration based on charge repulsion.
References
- 1. CN112203519A - A simple method for purification of sialyllactose - Google Patents [patents.google.com]
- 2. WO2019229118A1 - A simple method for the purification of a sialyllactose - Google Patents [patents.google.com]
- 3. A convenient method for the isolation of this compound from normal human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The current manufacturing process and business development of human milk oligosaccharide products [glycoforum.gr.jp]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. US20190135846A1 - Crystal of this compound sodium salt n-hydrate, and process for producing same - Google Patents [patents.google.com]
- 8. This compound (3'SL) Analytical Reference [elicityl-oligotech.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. - Ask this paper | Bohrium [bohrium.com]
- 12. Rapid, quantitative analysis of 3'- and 6'-sialyllactose in milk by flow-injection analysis-mass spectrometry: screening of milks for naturally elevated sialyllactose concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 15. uni-onward.com.tw [uni-onward.com.tw]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of 3'-Sialyllactose (3'-SL) During Storage
Welcome to the Technical Support Center for 3'-Sialyllactose (3'-SL). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 3'-SL during storage and throughout their experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions related to the storage and stability of this compound.
Q1: I've stored my solid this compound, but I'm concerned about its stability. What are the primary degradation pathways I should be aware of?
A1: The two main degradation pathways for this compound are hydrolysis and isomerization.
-
Hydrolysis: The glycosidic bond linking sialic acid to lactose can be cleaved, resulting in the formation of free sialic acid and lactose. This is more likely to occur in aqueous solutions, especially under acidic or strongly alkaline conditions.
-
Isomerization: 3'-SL can convert to its isomer, 3'-sialyllactulose. This transformation is influenced by both pH and temperature.[1]
It is crucial to control the storage conditions to minimize these degradation pathways.
Q2: What are the recommended storage conditions for solid this compound?
A2: For optimal stability, solid this compound should be stored in a tightly sealed container in a dry and cool place. Exposure to humidity should be minimized as moisture can accelerate degradation.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Low temperatures significantly slow down the rates of both hydrolysis and isomerization. |
| Humidity | Store in a desiccated environment. | Moisture can lead to caking of the powder and facilitate hydrolytic degradation. |
| Light | Protect from light. | While specific data on the photostability of 3'-SL is limited, it is good practice to protect all sensitive reagents from light to prevent potential photodegradation. |
Q3: I need to prepare a stock solution of this compound. What is the best way to store it to prevent degradation?
A3: The stability of 3'-SL in solution is highly dependent on pH and temperature.
| Storage Condition | Recommendation | Rationale |
| pH of Solution | Prepare and store solutions in a buffer with a pH around 7.0. | 3'-SL shows optimal stability at neutral pH. Both acidic and strongly alkaline conditions can accelerate hydrolysis and isomerization. |
| Temperature | Store stock solutions at -20°C for short-term (weeks) and -80°C for long-term (months) storage. | Freezing the solution minimizes molecular mobility and slows down chemical reactions. |
| Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use volumes. | Repeated freeze-thaw cycles can potentially impact the stability of the molecule and introduce contaminants. |
Q4: I am seeing an unexpected peak in my HPLC analysis of a stored 3'-SL sample. What could it be?
A4: An unexpected peak could be a degradation product. The most common degradation products of 3'-SL are:
-
Sialic Acid and Lactose: Resulting from hydrolysis.
-
3'-Sialyllactulose: An isomer of 3'-SL.
To confirm the identity of the unexpected peak, you can run commercially available standards of these potential degradation products. A stability-indicating HPLC method, as detailed in the experimental protocols section, can be used to resolve 3'-SL from its degradation products.
Q5: How does humidity affect the stability of powdered this compound?
A5: Humidity is a critical factor for the stability of powdered 3'-SL. Increased water activity can lead to:
-
Caking and Clumping: Making the powder difficult to handle and weigh accurately.
-
Increased Degradation: The presence of water can facilitate hydrolysis, even in the solid state, leading to a decrease in the purity of 3'-SL over time.
It is essential to store powdered 3'-SL in a desiccator or a controlled low-humidity environment.
Experimental Protocols
This section provides a detailed methodology for a key experiment to assess the stability of this compound.
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its primary degradation products, sialic acid, lactose, and 3'-sialyllactulose.
1. Materials and Reagents:
-
This compound reference standard
-
Sialic acid reference standard
-
Lactose reference standard
-
3'-Sialyllactulose reference standard (if available)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Formic acid (or Acetic Acid, HPLC grade)
-
Ultrapure water
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV or a Charged Aerosol Detector (CAD)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | HILIC, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 85% B to 65% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or Charged Aerosol Detector |
4. Sample Preparation:
-
Reference Standards: Prepare individual stock solutions of 3'-SL, sialic acid, and lactose in ultrapure water at a concentration of 1 mg/mL. Prepare a mixed standard solution by diluting the stock solutions to a final concentration of 100 µg/mL for each component.
-
Test Samples: Dissolve the 3'-SL sample to be tested in ultrapure water to a final concentration of approximately 100 µg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
5. Analysis:
-
Inject the mixed standard solution to determine the retention times of 3'-SL and its potential degradation products.
-
Inject the test sample.
-
Quantify the amount of 3'-SL and any degradation products by comparing the peak areas to a calibration curve generated from the reference standards.
Visualizing Degradation and Experimental Workflow
To provide a clearer understanding of the processes involved in 3'-SL degradation and its analysis, the following diagrams have been generated.
This technical support guide provides a foundational understanding of the factors affecting this compound stability and the methods to assess it. For further inquiries or specific application support, please contact our technical service team.
References
Optimizing fermentation conditions for microbial production of 3'-Sialyllactose.
Welcome to the technical support center for the microbial production of 3'-Sialyllactose (3'-SL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: Which microbial host is recommended for this compound (3'-SL) production?
A1: Escherichia coli is the most commonly used and well-documented microbial host for 3'-SL production. Several strains have been successfully engineered, with the BL21 series, particularly BL21(DE3) and BL21star(DE3), often showing superior performance in terms of high-level protein expression and stability.[1][2] It is crucial to use a strain with a knockout of the lacZ gene to prevent the hydrolysis of lactose, a key precursor for 3'-SL synthesis.[1][2][3]
Q2: What are the key genes that need to be overexpressed for efficient de novo synthesis of 3'-SL in E. coli?
A2: For efficient de novo synthesis of 3'-SL, a multi-enzyme cascade needs to be established. This typically involves the overexpression of genes for the synthesis of the precursor CMP-N-acetylneuraminic acid (CMP-Neu5Ac) and the final sialylation step. Key genes include:
-
neuBCA from Campylobacter jejuni or similar genes for the synthesis of N-acetylneuraminic acid (Neu5Ac).[1][2]
-
nST from Neisseria gonorrhoeae or another α2,3-sialyltransferase to catalyze the transfer of Neu5Ac to lactose.[1][2]
-
Genes involved in the UDP-GlcNAc synthesis pathway, such as glmS , glmM , and glmU , to enhance the precursor pool.[1][2][4]
-
Genes for CTP regeneration, such as cmk (cytidylate kinase) and ppk (polyphosphate kinase), are crucial for providing the necessary cofactor CTP.[3][5]
Q3: Why is it important to knock out certain native genes in the E. coli host?
A3: Knocking out specific native genes is a critical metabolic engineering strategy to prevent the degradation of precursors and the final product, thereby redirecting the carbon flux towards 3'-SL synthesis. Key gene knockouts include:
-
lacZ : This gene encodes for β-galactosidase, which hydrolyzes lactose. Its removal is essential to maintain the lactose acceptor pool.[1][2][3]
-
nanA, nanK, nanE, nanT : This gene cluster is involved in the catabolism of Neu5Ac. Deleting these genes prevents the degradation of the sialic acid precursor.[1][2][6][7]
Q4: What are the optimal fermentation conditions for 3'-SL production?
A4: Optimal fermentation conditions can vary depending on the specific engineered strain and process (whole-cell biotransformation vs. fed-batch fermentation). However, some generally recommended starting points are:
-
Temperature: Around 35°C has been found to be optimal for the biotransformation process.[5] For fed-batch fermentation, a growth phase at 37°C followed by a production phase at a lower temperature (e.g., 29.5°C) after induction is common.[1][2]
-
pH: A pH of approximately 7.0 is generally optimal for the enzymatic reactions involved in 3'-SL synthesis.[5] In fed-batch fermentations, pH is often maintained around 6.8.[1][2]
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG) is commonly used to induce the expression of the target genes under the control of the T7 promoter, typically at a final concentration of 0.2 mM.[1][2][5]
Q5: How can I quantify the concentration of 3'-SL in my fermentation broth?
A5: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a reliable and widely used method for the accurate quantification of 3'-SL.[8][9] This technique allows for the separation and specific detection of 3'-SL from other components in the culture medium.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no 3'-SL production | 1. Inefficient expression of key enzymes. 2. Degradation of precursors (lactose, Neu5Ac) or final product. 3. Insufficient supply of the cofactor CTP. 4. Suboptimal fermentation conditions (pH, temperature). | 1. Optimize codon usage of heterologous genes for E. coli. Verify protein expression via SDS-PAGE and/or Western blot. Consider screening different α2,3-sialyltransferases.[7] 2. Ensure that genes like lacZ and the nan operon (nanA, nanK, nanE, nanT) are knocked out in the host strain.[1][2][6][7] 3. Overexpress genes involved in CTP regeneration, such as cmk and ppk.[2][5] Add CMP to the medium.[5] 4. Monitor and control pH and temperature throughout the fermentation. Refer to the optimal conditions mentioned in the FAQs.[1][2][5] |
| Low cell growth | 1. Metabolic burden from overexpression of multiple heterologous proteins. 2. Toxicity of accumulated intermediates. 3. Suboptimal medium composition. | 1. Use lower induction temperatures (e.g., 20°C) and a lower concentration of the inducer (e.g., 0.2 mM IPTG).[5] Balance the expression of different enzymes using plasmids with different copy numbers or promoters of varying strengths. 2. Investigate the accumulation of potential toxic intermediates and engineer the pathway to reduce their buildup. 3. Optimize the fermentation medium, including carbon and nitrogen sources.[5] |
| High variability between experimental runs | 1. Inconsistent inoculum preparation. 2. Fluctuations in fermentation parameters (pH, temperature, dissolved oxygen). | 1. Standardize the seed culture preparation protocol, ensuring consistent cell density and growth phase. 2. Implement robust monitoring and control systems for all critical fermentation parameters. |
| Product degradation | 1. Presence of native degradative enzymes. 2. Instability of 3'-SL under the experimental conditions. | 1. Confirm the knockout of relevant genes (lacZ, nanA, etc.). 2. Analyze the stability of 3'-SL at the given pH and temperature of your process. |
Quantitative Data Summary
Table 1: Comparison of Different E. coli Host Strains for 3'-SL Production
| Host Strain | 3'-SL Titer (g/L) after 48h | Reference |
| BL21star(DE3)ΔlacZ | 1.88 | [1][2] |
| BL21(DE3)ΔlacZ | ~1.33 | [1][2] |
| BW25113 | ~1.29 | [1][2] |
| MG1655ΔlacZ | ~1.36 | [1][2] |
Strains were transformed with chromosomally integrated neuBCA and nST.[1][2]
Table 2: Optimized Conditions for Whole-Cell Biotransformation
| Parameter | Optimal Value | Reference |
| Temperature | 35 °C | [5] |
| pH | 7.0 | [5] |
| Polyphosphate | 20 mM | [5] |
| Cytidine Monophosphate (CMP) | 10 mM | [5] |
| MgCl₂ | 20 mM | [5] |
| Triton X-100 | 0.8% | [5] |
Under these conditions, a maximum production of 53 mM 3'-SL was achieved from 54.2 mM of sialic acid.[5]
Table 3: Fed-Batch Fermentation Parameters and Results
| Parameter | Value | Reference |
| Bioreactor Scale | 5 L | [1][2] |
| Initial Carbon Source | Glycerol | [1][2] |
| Feed | Glucose (800 g/L) at 3.8 g/L/h | [1][2] |
| Induction | 0.2 mM IPTG and 30 g/L lactose | [1][2] |
| pH | Maintained at 6.80 | [1][2] |
| Temperature | Growth at 37°C, Induction at 29.5°C | [1][2] |
| Final 3'-SL Titer | 56.8 g/L | [1][2] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalyst Preparation and Biotransformation
-
Strain Cultivation: Culture the recombinant E. coli strain (e.g., BL21 Star (DE3) ΔlacZΔnanETKA harboring the necessary plasmids) in a fermenter. A typical medium contains peptone (12 g/L), yeast extract (8 g/L), K₂HPO₄ (4 g/L), NaCl (3 g/L), (NH₄)₂SO₄ (2.5 g/L), and glycerin (10 g/L).[5]
-
Induction: Grow the cells at 37°C. Once the culture reaches a suitable density, start feeding with a glycerol-based feed and induce protein expression with 0.2 mM IPTG at a lower temperature, for instance, 20°C, for 18 hours.[5]
-
Cell Harvesting: Harvest the cells by centrifugation at 8000 rpm for 10 minutes at 4°C.[5]
-
Biotransformation Reaction: Set up the reaction in a suitable buffer at pH 7.0. The reaction mixture should contain the harvested wet cells, lactose, sialic acid (or rely on de novo synthesis), 20 mM polyphosphate, 10 mM CMP, and 20 mM MgCl₂.[5]
-
Incubation: Incubate the reaction mixture at 35°C with agitation.[5]
-
Sampling and Analysis: Take samples at regular intervals and analyze the 3'-SL concentration using HPLC-MS/MS.
Protocol 2: High-Yield Fed-Batch Fermentation
-
Seed Culture: Prepare a seed culture by growing the engineered E. coli strain in LB medium at 37°C with shaking at 230 rpm.[1][2]
-
Bioreactor Inoculation: Inoculate a 5 L bioreactor containing fermentation medium. Maintain the culture at 37°C with a stirring rate of 900 rpm and an aeration rate of 2 VVM.[1][2]
-
Fed-Batch Phase: Once the initial carbon source (e.g., glycerol) is depleted, start a constant feed of a concentrated glucose solution (e.g., 800 g/L) at a rate of approximately 3.8 g/L/h. Reduce the temperature to 29.5°C.[1][2]
-
Induction: After about 4 hours of feeding, induce the culture with 0.2 mM IPTG and add an initial dose of lactose (30 g/L).[1][2]
-
pH Control and Further Feeding: Maintain the pH at 6.8 using a base like 28% ammonia. Supplement with additional lactose (e.g., another 30 g/L) after 12 hours of induction.[1][2]
-
Monitoring: Regularly monitor cell density (OD₆₀₀), lactose concentration, and 3'-SL production.[1][2]
Visualizations
Diagram 1: Metabolic Pathway for de novo this compound Production in Engineered E. coli
Caption: De novo biosynthesis pathway of 3'-SL in engineered E. coli.
Diagram 2: Experimental Workflow for Host Strain Optimization
Caption: Workflow for selecting an optimal E. coli host strain.
Diagram 3: Troubleshooting Logic for Low 3'-SL Yield
Caption: A logical guide for troubleshooting low 3'-SL production yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Production of 3′-Sialyllactose Using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Metabolic Engineering of Escherichia coli for High-Titer Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Production of this compound Using Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Production of a Functional Human Milk Oligosaccharide this compound in Genetically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Bioanalytical Method for 3'- and 6'-Sialyllactose in Minipig Liver and Kidney Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Analysis of Tissue Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in 3'-Sialyllactose quantification and how to avoid them.
Welcome to the technical support center for 3'-Sialyllactose (3'-SL) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of 3'-SL analysis.
Troubleshooting Guides
This section addresses common problems encountered during 3'-SL quantification, offering potential causes and solutions.
Issue 1: Poor or No Chromatographic Separation of 3'-SL and 6'-SL Isomers
-
Question: My chromatogram shows a single peak for sialyllactose, but I expect to see separate peaks for the 3'-SL and 6'-SL isomers. What could be the issue?
-
Answer: Co-elution of 3'-SL and its isomer, 6'-sialyllactose (6'-SL), is a frequent challenge due to their structural similarity.[1][2][3] The key to resolving them lies in the choice of chromatographic technique and column chemistry.
-
Potential Causes & Solutions:
-
| Cause | Recommended Solution |
| Inadequate Column Chemistry | For HPLC-based methods, porous graphitized carbon (PGC) columns are highly effective for separating sialyllactose isomers.[2][3][4] HILIC columns can also provide good separation.[5][6][7] |
| Suboptimal Mobile Phase | Optimize the gradient elution profile. For PGC columns, a gradient of acetonitrile in an aqueous buffer (e.g., ammonium bicarbonate) is often used.[4] For HILIC, a gradient of acetonitrile in an aqueous buffer like ammonium acetate is common.[6][7] |
| Inappropriate Analytical Technique | Consider alternative techniques like Capillary Electrophoresis-Mass Spectrometry (CE-MS), which can effectively separate sialyl linkage isomers.[8] |
Issue 2: Low Recovery of 3'-SL from Complex Matrices (e.g., Milk, Plasma)
-
Question: I'm experiencing low and inconsistent recovery of 3'-SL when extracting it from milk/plasma samples. How can I improve my sample preparation?
-
Answer: Complex biological matrices can interfere with 3'-SL extraction and lead to significant signal suppression in mass spectrometry. A robust sample preparation protocol is crucial for accurate quantification.
-
Potential Causes & Solutions:
-
| Cause | Recommended Solution |
| Protein Interference | For plasma or milk samples, protein precipitation is a critical first step. Methanol is a commonly used and effective precipitating agent.[3][7][9] |
| High Lactose Content (in milk) | High concentrations of lactose can interfere with the analysis. Solid-phase extraction (SPE) using graphitized carbon cartridges can be used to remove excess lactose and other neutral oligosaccharides.[10] |
| Matrix Effects in MS | The use of a surrogate matrix for calibration can help to compensate for matrix effects when analyzing endogenous compounds like 3'-SL in plasma.[6][7][11] An internal standard should also be used to normalize for variations in extraction efficiency and instrument response.[2][3] |
Issue 3: Suspected Degradation of 3'-SL During Sample Processing
-
Question: I'm concerned that my sample handling and preparation might be causing the hydrolysis of the sialic acid linkage in 3'-SL, leading to inaccurate quantification. How can I prevent this?
-
Answer: this compound is susceptible to hydrolysis under certain conditions, particularly acidic pH and high temperatures. Careful control of these parameters during sample processing is essential.
-
Potential Causes & Solutions:
-
| Cause | Recommended Solution |
| Acidic Conditions | Avoid strongly acidic conditions during sample preparation and storage. If acidification is necessary, use mild acids and keep the exposure time to a minimum. |
| High Temperatures | Prolonged exposure to high temperatures can lead to degradation. For instance, while heat treatment can sometimes increase the measurable content in certain matrices, excessive heat should be avoided.[9] Enzymatic reactions should be carried out at their optimal, non-destructive temperatures.[12] |
| Enzymatic Degradation | If samples contain endogenous sialidases, it is important to inactivate these enzymes quickly, for example, by heat treatment or addition of specific inhibitors. |
Frequently Asked Questions (FAQs)
1. What are the most common analytical techniques for 3'-SL quantification?
The most prevalent methods for the quantification of 3'-SL include:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a robust method for the direct detection of underivatized carbohydrates with high sensitivity.[13][14][15][16]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This technique requires derivatization of the oligosaccharides with a fluorescent tag but offers excellent sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method, particularly useful for complex matrices.[2][3][4][6][7] Porous graphitized carbon (PGC) and HILIC columns are commonly used for separation.[2][3][4][6][7]
2. How can I differentiate between 3'-SL and 6'-SL in my analysis?
Chromatographic separation is the most common approach. As mentioned in the troubleshooting section, using a PGC or a well-optimized HILIC column can achieve baseline separation of these isomers.[1][2][3][5][6][7] Mass spectrometry alone cannot distinguish between these isomers as they have the same mass. However, fragmentation patterns in MS/MS can sometimes provide clues, though chromatographic separation is the definitive method.
3. What are typical concentrations of 3'-SL found in biological samples?
The concentration of 3'-SL can vary significantly depending on the species and the specific biological fluid.
| Sample Matrix | Species | Reported Concentration Range |
| Milk | Human | 205.8 to 252.4 µg/mL (colostrum)[3] |
| Milk | Bovine | Mean of 112 µM (peak lactation)[5] |
| Plasma | Mini-pig | 153.2 to 226.5 ng/mL[4] |
| Plasma | Rat | Endogenous levels of 483 ng/mL[11] |
4. What quality control measures should I implement in my 3'-SL quantification assay?
-
Use of an Internal Standard: An appropriate internal standard (e.g., a structurally similar oligosaccharide not present in the sample) should be used to correct for variations in sample preparation and instrument response.[2][3]
-
Calibration Curve: A calibration curve with a sufficient number of points covering the expected concentration range of 3'-SL in the samples should be prepared.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations and analyze them with each batch of samples to assess the accuracy and precision of the assay.[11]
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to relevant guidelines.[2][3]
Experimental Protocols & Visualizations
Protocol: Quantification of 3'-SL in Milk using HPLC-MS/MS
This protocol is a generalized example based on common practices.[2][3]
-
Sample Preparation:
-
Thaw frozen milk samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of milk, add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Chromatographic Separation:
-
Column: Porous Graphitized Carbon (PGC) column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water.
-
Mobile Phase B: Acetonitrile with 10 mM Ammonium Bicarbonate.
-
Gradient: A linear gradient from 5% to 40% B over 15 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for 3'-SL and 6'-SL: m/z 632.4 → 290.0.
-
Collision Energy: Optimize for your specific instrument.
-
Diagrams
Caption: Experimental workflow for 3'-SL quantification in milk.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. Isomeric Separation of Permethylated Glycans by Extra-Long Reversed-Phase Liquid Chromatography (RPLC)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of 3'- and 6'-sialyllactose in human milk samples by HPLC-MS/MS: A validated method for the comparison of two consecutive lactation periods in the same woman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Temporal quantitative profiling of sialyllactoses and sialic acids after oral administration of sialyllactose to mini-pigs with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantification of 3'- and 6'-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fractionation and Characterization of Sialyl Linkage Isomers of Serum N-Glycans by CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of 3′-Sialyllactose in Edible Bird’s Nests and the Effect of Stewing Conditions on the 3′-Sialyllactose Content of Edible Bird’s Nest Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 14. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), this compound (3'-SL), Lacto-N-Tetraose (LNT), and Lacto-N-neoTetraose (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. tools.thermofisher.cn [tools.thermofisher.cn]
Addressing variability in cell-based assays with 3'-Sialyllactose.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability when using 3'-Sialyllactose (3'-SL) in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected biological effect of this compound on our cells. What are the common causes?
A1: Several factors can contribute to a lack of response. Consider the following troubleshooting steps:
-
Cell Type and Receptor Expression: The effects of 3'-SL are often cell-type specific and depend on the expression of specific receptors like Siglecs (e.g., CD33) or growth factor receptors (e.g., VEGFR-2).[1][2][3] Confirm that your cell line expresses the relevant receptors for your intended assay.
-
3'-SL Concentration: The optimal concentration of 3'-SL can vary significantly depending on the cell type and the biological endpoint being measured. A dose-response experiment is crucial to determine the effective concentration for your specific assay. For example, concentrations around 0.5 mM have been used to inhibit NCAM polysialylation, while concentrations as high as 100 mM have been used to induce apoptosis in K562 cells.[4][5]
-
Purity and Contamination of 3'-SL: Commercially available 3'-SL can sometimes be contaminated with substances like lipopolysaccharide (LPS), which can trigger unintended inflammatory responses, particularly through Toll-like receptor 4 (TLR4).[6][7] This can mask or confound the specific effects of 3'-SL. Ensure you are using a high-purity, low-endotoxin grade of 3'-SL. If you suspect LPS contamination, consider using an endotoxin removal kit or sourcing from a different supplier.
-
Stability and Handling: While 3'-SL is generally stable, repeated freeze-thaw cycles or improper storage can lead to degradation. Prepare fresh stock solutions and aliquot for single use where possible. Store according to the manufacturer's recommendations.
Q2: We are observing high variability and poor reproducibility in our cell-based assays with this compound. How can we minimize this?
A2: Variability in cell-based assays is a common challenge.[8][9][10] Here are key areas to focus on for improving reproducibility:
-
Standardize Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[11]
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments. Uneven cell distribution is a major source of variability.
-
Media and Supplements: Use the same batch of media and supplements for the duration of an experiment to avoid lot-to-lot variation.
-
-
Assay Protocol Consistency: Adhere strictly to a standardized protocol, paying close attention to incubation times, washing steps, and reagent concentrations.
-
Plate and Edge Effects: Be mindful of "edge effects" in microplates, where wells on the periphery can behave differently due to temperature and evaporation gradients. Consider leaving the outer wells empty and filling them with sterile PBS or media.
-
Thaw-and-Use Frozen Stocks: To minimize variability from continuous cell culture, consider creating a large, quality-controlled batch of frozen cells. Thawing a fresh vial for each experiment can improve consistency.[11]
Q3: How does this compound influence cell signaling pathways, and how can I assay for these changes?
A3: this compound has been shown to modulate several key signaling pathways:
-
MAPK/Erk and NF-κB Pathways: 3'-SL can inhibit the phosphorylation of Erk and the degradation of IκB, which is an inhibitor of NF-κB.[12] This is particularly relevant in inflammatory and cartilage homeostasis models. You can assay for these changes using Western blotting or ELISA to detect phosphorylated forms of Erk and IκB levels.
-
PI3K/Akt Pathway: In some contexts, such as promoting osteogenesis, 3'-SL can activate the PI3K/Akt signaling pathway.[13] This can be assessed by measuring the phosphorylation of Akt.
-
Siglec-3 (CD33) Signaling: 3'-SL can bind to CD33, leading to its internalization and the recruitment of downstream signaling molecules like SHP-1, which in turn can activate Erk to induce differentiation and apoptosis in certain leukemia cell lines.[1]
Below is a diagram illustrating the general workflow for investigating 3'-SL's effect on a signaling pathway.
Caption: Workflow for analyzing cell signaling changes induced by this compound.
Q4: Can this compound affect cell viability or proliferation?
A4: Yes, the effect of 3'-SL on cell viability is context-dependent. In some cancer cell lines, such as K562, HCT116, and A549, high concentrations of 3'-SL can induce apoptosis and reduce cell viability.[5][14] Conversely, in other cell types like human bone marrow stromal cells, it can promote differentiation without negatively impacting viability.[13] It is recommended to perform a cell viability assay (e.g., MTT, resazurin, or ATP-based assays) in parallel with your primary functional assay to rule out any confounding effects of cytotoxicity.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies involving this compound. These values should be used as a starting point for optimization in your specific experimental system.
Table 1: Effective Concentrations of this compound in Different Assays
| Cell Type/Model | Assay | Effective Concentration | Observed Effect | Reference |
| Human Chronic Myeloid Leukemia (K562) | Apoptosis Induction | 100 mM | Increased apoptotic cell death | [5] |
| Human Colon Carcinoma (HCT116) | Cell Viability (MTT) | 50 - 150 mM | Dose-dependent decrease in viability | [14] |
| Human Lung Carcinoma (A549) | Cell Viability (MTT) | 50 - 150 mM | Dose-dependent decrease in viability | [14] |
| Mouse Articular Chondrocytes | Inhibition of IL-1β effects | Dose-dependent | Blocked IL-1β-induced Erk phosphorylation and IκB degradation | [12] |
| Human Bone Marrow Stromal Cells | Osteogenesis | Not specified | Promoted differentiation into osteoblasts | [13] |
| Cancer Cell Lines | Inhibition of NCAM Polysialylation | ~0.5 mM | Inhibition of interactions between PSTD and CMP-Sia/polySia | [4] |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of 3'-SL on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of 3'-SL (and a vehicle control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Caption: Workflow for a standard MTT cell viability assay.
2. Neuraminidase Activity Assay
This protocol describes a general method for measuring neuraminidase activity using a fluorescent substrate, which can be adapted to assess the inhibitory potential of 3'-SL.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM imidazole-malate, pH 6.15, 150 mM NaCl, 10 mM CaCl2).[15] Prepare solutions of the neuraminidase enzyme and the fluorescent substrate 4-methylumbelliferyl-N-acetylneuraminic acid (4-MU-NANA).
-
Reaction Setup: In a 96-well plate, add the neuraminidase enzyme to the reaction buffer. If testing for inhibition, pre-incubate the enzyme with 3'-SL.
-
Initiate Reaction: Add the 4-MU-NANA substrate to initiate the reaction. Incubate at 37°C for a defined period (e.g., 10-30 minutes).[15]
-
Stop Reaction: Stop the reaction by adding a high pH stop solution (e.g., 1 M Na2CO3).
-
Measurement: Measure the fluorescence of the released 4-methylumbelliferone using a microplate reader with excitation at ~365 nm and emission at ~450 nm.[15]
3. Receptor Binding Assay
This is a generalized protocol for a competitive binding assay to investigate the interaction of 3'-SL with a specific cell surface receptor.
-
Cell/Membrane Preparation: Prepare either whole cells expressing the receptor of interest or isolated cell membranes.
-
Assay Setup: In a filter plate, combine the cells/membranes with a constant concentration of a labeled ligand (e.g., radiolabeled or fluorescently labeled) known to bind the receptor.
-
Competitive Binding: Add increasing concentrations of unlabeled 3'-SL to compete with the labeled ligand for binding to the receptor.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Washing and Filtration: Wash the wells to remove unbound ligand and collect the bound ligand on the filter.
-
Detection: Quantify the amount of bound labeled ligand using an appropriate detection method (e.g., scintillation counting for radioligands or fluorescence measurement).[16]
Signaling Pathway Diagrams
Inhibition of IL-1β-Induced MAPK/Erk and NF-κB Signaling by this compound
Caption: 3'-SL inhibits inflammatory signaling by blocking Erk phosphorylation and IκB degradation.
Binding of this compound to Siglec-3 (CD33) and Induction of Apoptosis
Caption: 3'-SL induces apoptosis in certain leukemia cells via CD33-mediated Erk activation.
References
- 1. This compound targets cell surface protein, SIGLEC-3, and induces megakaryocyte differentiation and apoptosis by lipid raft-dependent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction of human tolerogenic dendritic cells by 3′-sialyllactose via TLR4 is explained by LPS contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 9. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 10. mt.com [mt.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. 3′‐Sialyllactose protects against osteoarthritic development by facilitating cartilage homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. layerorigin.com [layerorigin.com]
- 14. researchgate.net [researchgate.net]
- 15. Influenza Virus Neuraminidases with Reduced Enzymatic Activity That Avidly Bind Sialic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
How to select the appropriate internal standard for 3'-Sialyllactose analysis.
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and utilizing the appropriate internal standard for the accurate quantification of 3'-Sialyllactose (3'-SL) in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an internal standard in this compound analysis?
An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to this compound. It is added at a known concentration to all samples, calibrators, and quality controls before sample preparation. The primary purpose of an IS is to correct for variations that can occur during the analytical process, such as sample extraction, instrument response, and matrix effects. By comparing the signal of 3'-SL to the signal of the IS, a more accurate and precise quantification can be achieved.
Q2: What are the key characteristics of a good internal standard for 3'-SL analysis?
An ideal internal standard for 3'-SL analysis should:
-
Be structurally and chemically similar to 3'-SL to ensure similar behavior during sample preparation and analysis.
-
Not be naturally present in the sample matrix being analyzed.
-
Be clearly resolved chromatographically from 3'-SL and other matrix components.
-
Have a similar ionization efficiency to 3'-SL when using mass spectrometry.
-
Be stable throughout the entire analytical procedure.
Q3: What are the most common types of internal standards used for 3'-SL analysis?
The two main types of internal standards used for this compound analysis are:
-
Stable Isotope-Labeled (SIL) this compound: This is considered the "gold standard" as its chemical and physical properties are nearly identical to the analyte, leading to the most accurate correction for matrix effects and other variations. An example is [1,2,3-¹³C₃]3′-sialyl[3-¹³Cglc]lactose sodium salt.[1]
-
Structurally Related Oligosaccharides: These are non-labeled compounds that are not present in the sample but have similar chemical properties to 3'-SL. A common example is Maltotriose, a neutral trisaccharide.[2][3]
Q4: Can I use the same internal standard for different analytical techniques like HPLC, LC-MS, and CE?
While it is possible, the optimal internal standard may vary depending on the analytical technique and the detector used. For mass spectrometry-based methods (LC-MS), a stable isotope-labeled internal standard is highly recommended. For HPLC with UV or fluorescence detection, a structurally similar compound that does not co-elute and has a good detector response is suitable. For Capillary Electrophoresis (CE), an internal standard should have a similar electrophoretic mobility to 3'-SL but be adequately resolved. While a specific, universally accepted internal standard for 3'-SL in CE is not well-documented, other labeled or unlabeled oligosaccharides could be evaluated for suitability.
Troubleshooting Guide
This guide addresses common issues encountered when using internal standards in this compound analysis.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Internal Standard Peak Area | Inconsistent sample preparation (e.g., extraction recovery). | Ensure consistent and precise execution of all sample preparation steps. Consider automating liquid handling steps if possible. |
| Matrix effects (ion suppression or enhancement in MS). | A stable isotope-labeled internal standard is the best solution to compensate for matrix effects. If using a structural analog, ensure it co-elutes as closely as possible with 3'-SL. Further sample cleanup may be necessary. | |
| Inconsistent injection volume. | Ensure the autosampler is functioning correctly and is properly calibrated. | |
| Poor Peak Shape of Internal Standard | Column degradation or contamination. | Flush the column with appropriate solvents or replace it if necessary. |
| Inappropriate mobile phase composition. | Optimize the mobile phase pH and organic solvent content. | |
| Internal Standard Co-elutes with 3'-SL or Interferences | Inadequate chromatographic separation. | Optimize the chromatographic method (e.g., gradient, column chemistry, temperature). |
| The internal standard is naturally present in the sample. | Select an alternative internal standard that is not endogenous to the sample matrix. | |
| Low Recovery of Internal Standard | Inefficient extraction from the sample matrix. | Optimize the sample preparation method, including the choice of extraction solvent and pH. |
| Degradation of the internal standard during sample processing. | Ensure the stability of the internal standard under all experimental conditions. |
Internal Standard Selection and Validation Workflow
The following diagram illustrates a logical workflow for selecting and validating an appropriate internal standard for this compound analysis.
Caption: A flowchart outlining the key steps for selecting and validating an internal standard for this compound analysis.
Quantitative Data Summary
The following tables summarize key validation parameters for commonly used internal standards in this compound analysis by LC-MS/MS.
Table 1: Stable Isotope-Labeled this compound ([1,2,3-¹³C₃]3′-sialyl[3-¹³Cglc]lactose) as Internal Standard
| Parameter | Matrix | Value | Reference |
| Linearity Range | Rat Plasma | 20 - 10,000 ng/mL | [1][2] |
| Correlation Coefficient (r²) | Rat Plasma | ≥ 0.999 | [2] |
| Lower Limit of Quantification (LLOQ) | Rat Plasma | 20 ng/mL | [2] |
| Recovery | Rat Plasma | 88.6 - 94.7% | [2] |
| Matrix Effect | Rat Plasma | 103.1 - 113.9% | [2] |
| Precision (CV%) | Rat Plasma | Intra-day: 1.4 - 2.2%Inter-day: 2.7 - 7.6% | [1] |
| Accuracy (RE%) | Rat Plasma | Intra-day: -7.8 to -5.4%Inter-day: -7.4 to 2.8% | [1] |
Table 2: Maltotriose as Internal Standard
| Parameter | Matrix | Value | Reference |
| Linearity Range | Human Milk | 0.1 - 10 µg/mL | [2][3] |
| Correlation Coefficient (r²) | Human Milk | > 0.99 | [2][3] |
| Lower Limit of Quantification (LLOQ) | Human Milk | 0.1 µg/mL | [2][3] |
| Recovery | Human Milk | Not explicitly reported for IS, but method recovery for 3'-SL was within acceptable limits. | [2][3] |
| Matrix Effect | Human Milk | Method validated to account for matrix effects. | [2][3] |
| Precision (CV%) | Human Milk | Intra-day: < 10%Inter-day: < 15% | [2][3] |
| Accuracy (RE%) | Human Milk | Within ±15% | [2][3] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound using a Stable Isotope-Labeled Internal Standard
This protocol is adapted from a method for the analysis of 3'-SL in rat plasma.[1][2]
1. Materials:
-
This compound analytical standard
-
[1,2,3-¹³C₃]3′-sialyl[3-¹³Cglc]lactose sodium salt (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Plasma samples
2. Preparation of Solutions:
-
Stock Solution of 3'-SL (1 mg/mL): Dissolve 10 mg of 3'-SL in 10 mL of ultrapure water.
-
Stock Solution of IS (1 mg/mL): Dissolve 1 mg of the SIL-IS in 1 mL of ultrapure water.
-
Working Standard Solutions: Serially dilute the 3'-SL stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.
3. Sample Preparation:
-
To 50 µL of plasma sample, add 50 µL of the IS working solution.
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of a 50:50 mixture of acetonitrile and water.
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC Column: HILIC column (e.g., 2.1 x 50 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate 3'-SL and the IS.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
3'-SL: Monitor appropriate precursor and product ions (e.g., m/z 632.4 → 290.0).[2]
-
SIL-IS: Monitor the corresponding mass-shifted precursor and product ions.
-
Protocol 2: HPLC-MS/MS Analysis of this compound using Maltotriose as an Internal Standard
This protocol is based on a method for analyzing 3'-SL in human milk.[2][3]
1. Materials:
-
This compound analytical standard
-
Maltotriose (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Ammonium bicarbonate
-
Ultrapure water
-
Human milk samples
2. Preparation of Solutions:
-
Stock Solution of 3'-SL (1 mg/mL): Dissolve 10 mg of 3'-SL in 10 mL of ultrapure water.
-
Stock Solution of Maltotriose (IS, 1 mg/mL): Dissolve 10 mg of maltotriose in 10 mL of ultrapure water.
-
Working Standard Solutions: Prepare calibration standards of 3'-SL in a suitable solvent.
-
IS Working Solution (e.g., 5 µg/mL): Dilute the maltotriose stock solution.
3. Sample Preparation:
-
Thaw human milk samples at room temperature.
-
To 50 µL of milk, add 50 µL of the IS working solution.
-
Add 900 µL of acetonitrile to precipitate proteins and lipids.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
4. HPLC-MS/MS Conditions:
-
LC Column: Porous graphitic carbon (PGC) column (e.g., 3 x 150 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium bicarbonate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate 3'-SL and maltotriose.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole in MRM mode.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
3'-SL: Monitor appropriate precursor and product ions.
-
Maltotriose: Monitor appropriate precursor and product ions.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between different types of internal standards and their suitability for various analytical techniques in this compound analysis.
Caption: A diagram showing the suitability of different internal standard types for various analytical techniques used in this compound analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of 3'- and 6'-sialyllactose in human milk samples by HPLC-MS/MS: A validated method for the comparison of two consecutive lactation periods in the same woman - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3'-Sialyllactose and 6'-Sialyllactose: Unraveling Structural Subtleties and Functional Divergence
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL), two prominent sialylated human milk oligosaccharides (HMOs). While structurally similar, their nuanced differences in linkage chemistry translate into distinct biological activities. This document synthesizes experimental data on their functional performance, details relevant experimental methodologies, and visualizes key signaling pathways to aid in research and development applications.
Structural Differences: A Tale of Two Linkages
At their core, both 3'-SL and 6'-SL are trisaccharides composed of sialic acid (N-acetylneuraminic acid), galactose, and glucose. The critical distinction lies in the glycosidic bond between sialic acid and the galactose moiety of lactose. In 3'-SL, this is an α2-3 linkage, whereas in 6'-SL, it is an α2-6 linkage.[1] This seemingly minor stereochemical variation profoundly influences their interaction with host cells, pathogens, and gut microbiota, leading to divergent functional outcomes.
Functional Comparison: From Gut Microbiota to Cellular Signaling
While both isomers share a range of health benefits, including prebiotic activity, immune modulation, and anti-pathogenic effects, their potencies and mechanisms of action differ significantly.[2]
Immunomodulatory Effects
Both 3'-SL and 6'-SL exhibit complex immunomodulatory properties, with their effects appearing to be cell-type and context-dependent. In studies with lipopolysaccharide (LPS)-activated macrophages, both sialylated HMOs demonstrated a potent ability to inhibit the production of pro-inflammatory cytokines.[3] Notably, 3'-SL was identified as a particularly strong inhibitor of IL-6 and IL-1β.[3][4] Conversely, in studies involving LPS-activated dendritic cells, both 3'-SL and 6'-SL were shown to increase the secretion of pro-inflammatory cytokines like TNF-α, IL-12p70, and IL-23, while also significantly boosting the production of the anti-inflammatory cytokine IL-10.[5] This suggests a role for these molecules in shaping adaptive immune responses.
| Function | This compound (3'-SL) | 6'-Sialyllactose (6'-SL) | Reference |
| Inhibition of Pro-inflammatory Cytokines (LPS-activated macrophages) | Potent inhibitor of IL-6 and IL-1β (IC50 ~15 µg/mL for IL-6) | Strong inhibitor of IL-6 and IL-1β | [3][4] |
| Cytokine Secretion (LPS-activated dendritic cells) | Marked increase in IL-6, IL-12p70, IL-23, TNF-α, and IL-10 | Marked increase in IL-6, IL-12p70, IL-23, TNF-α, and IL-10 | [5] |
Gut Health and Microbiota Modulation
As prebiotics, both 3'-SL and 6'-SL influence the composition and metabolic output of the gut microbiota. However, they foster the growth of different bacterial communities. 3'-SL preferentially stimulates the proliferation of butyrate-producing bacteria, such as those from the Lachnospiraceae family.[6] In contrast, 6'-SL demonstrates a broader effect, promoting the growth of bacteria that produce propionate and acetate, including Phascolarctobacterium.[6] These differences in short-chain fatty acid (SCFA) production have significant implications for gut health and systemic well-being.[7] Both isomers have also been shown to improve intestinal barrier function in vitro.[6]
| Aspect | This compound (3'-SL) | 6'-Sialyllactose (6'-SL) | Reference |
| Predominant SCFA Production | Butyrate | Propionate and Acetate | [6][7] |
| Stimulated Bacterial Genera | Lachnospiraceae | Phascolarctobacterium | [6] |
| Intestinal Barrier Function (Caco-2 cells) | Increased Transepithelial Electrical Resistance (TEER) | Increased Transepithelial Electrical Resistance (TEER) | [6] |
Antiviral Activity
Both 3'-SL and 6'-SL can act as decoy receptors, inhibiting the binding of viruses to host cells. Their efficacy, however, is virus-specific and dependent on the type of sialic acid linkage the virus preferentially recognizes. For instance, 3'-SL has shown promising antiviral activity against a broad range of avian influenza viruses, which predominantly bind to α2-3 linked sialic acids.[2]
| Virus Type | This compound (3'-SL) | 6'-Sialyllactose (6'-SL) | Reference |
| Avian Influenza Viruses | Broad-spectrum inhibition | Limited to specific strains | [2] |
Bone Health
Emerging research highlights a specific role for 3'-SL in bone metabolism. Studies have shown that 3'-SL can promote the differentiation of human bone marrow stromal cells into osteoblasts, the cells responsible for bone formation.[8] This osteogenic effect is mediated through the activation of the PI3K/Akt signaling pathway.[8][9] Furthermore, 3'-SL has been observed to inhibit the differentiation of osteoclasts, the cells that break down bone tissue, by suppressing the NF-κB and MAPK signaling pathways.[9][10]
Muscle Function and Endurance
6'-Sialyllactose is increasingly being recognized for its potential benefits in muscle health. In vivo studies in mice have demonstrated that supplementation with 6'-SL can enhance exercise performance, leading to increased muscle mass and strength.[11][12] The proposed mechanism involves the activation of the AMPK signaling pathway, a key regulator of cellular energy metabolism.[11][13]
| Parameter (in vivo, mice) | Effect of 6'-Sialyllactose (6'-SL) | Reference |
| Exhaustive Treadmill Performance | Significant improvement in distance and time to exhaustion | [12] |
| Grip Strength | Increased | [11] |
| Muscle Mass (Gastrocnemius and Soleus) | Increased | [11] |
Signaling Pathways
The distinct biological functions of 3'-SL and 6'-SL are underpinned by their ability to modulate specific intracellular signaling cascades.
Caption: 3'-SL promotes osteogenesis via the PI3K/Akt signaling pathway.
Caption: 3'-SL inhibits osteoclast differentiation by suppressing NF-κB signaling.
Caption: 6'-SL enhances muscle performance through AMPK-mediated metabolic adaptation.
Experimental Protocols
In Vitro Assessment of Immunomodulatory Effects on Cytokine Production
Objective: To quantify the effect of 3'-SL and 6'-SL on cytokine production by immune cells.
Methodology:
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with varying concentrations of 3'-SL or 6'-SL (e.g., 10-100 µg/mL) for a specified period (e.g., 1 hour).
-
Inflammatory Challenge: Lipopolysaccharide (LPS) (e.g., 10 ng/mL) is added to the cell cultures to induce an inflammatory response.
-
Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for cytokine production and secretion.
-
Quantification: Supernatants are collected, and the concentrations of cytokines (e.g., IL-6, IL-1β, TNF-α, IL-10) are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
-
Data Analysis: Cytokine concentrations in the treated groups are compared to the LPS-only control group to determine the percentage of inhibition or stimulation. IC50 values can be calculated for inhibitory effects.[3][4]
Gut Microbiota Modulation using the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®)
Objective: To investigate the impact of 3'-SL and 6'-SL on the composition and metabolic activity of the human gut microbiota.
Methodology:
-
SHIME® Setup: The multi-compartmental SHIME® reactor, simulating the stomach, small intestine, and different regions of the colon, is inoculated with a fecal slurry from healthy human donors.
-
Stabilization Period: The system is run for a period (e.g., 2 weeks) to allow the microbial community to stabilize.
-
Treatment Period: 3'-SL or 6'-SL is added to the simulated nutritional medium at a defined concentration.
-
Sampling: Samples are collected from the different colon compartments at regular intervals.
-
Microbiota Analysis: Bacterial DNA is extracted from the samples, and the V3-V4 region of the 16S rRNA gene is amplified and sequenced to determine the microbial composition.[14][15][16]
-
Metabolite Analysis: The concentrations of short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate in the samples are quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Changes in the relative abundance of bacterial taxa and SCFA concentrations are compared between the treatment and control periods.[6]
Assessment of Intestinal Barrier Function using Caco-2 Cells
Objective: To evaluate the effect of 3'-SL and 6'-SL on the integrity of the intestinal epithelial barrier.
Methodology:
-
Caco-2 Cell Culture: Human colon adenocarcinoma (Caco-2) cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.
-
Barrier Integrity Measurement: The initial integrity of the Caco-2 cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter.
-
Treatment: 3'-SL or 6'-SL is added to the apical (luminal) side of the Transwell® inserts.
-
Incubation: The cells are incubated for a specified duration (e.g., 24-48 hours).
-
Post-Treatment TEER Measurement: TEER is measured again to determine any changes in barrier integrity. An increase in TEER indicates an enhancement of the barrier function.
-
(Optional) Paracellular Permeability Assay: A fluorescent marker of low molecular weight (e.g., FITC-dextran) is added to the apical chamber, and its passage to the basolateral chamber is quantified over time to assess paracellular permeability. A decrease in the passage of the marker suggests a tightening of the barrier.[6][17]
Western Blot Analysis of PI3K/Akt and AMPK Signaling Pathways
Objective: To determine the activation of key proteins in the PI3K/Akt and AMPK signaling pathways in response to 3'-SL and 6'-SL, respectively.
Methodology:
-
Cell/Tissue Treatment: Target cells (e.g., human bone marrow stromal cells for 3'-SL, muscle cells for 6'-SL) or tissues from animal studies are treated with the respective sialyllactose isomer.
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) and total forms of the target proteins (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-AMPK, anti-total-AMPK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the bands for the total proteins to quantify the level of pathway activation.[18][19][20]
References
- 1. layerorigin.com [layerorigin.com]
- 2. Recent progress on health effects and biosynthesis of two key sialylated human milk oligosaccharides, this compound and 6'-sialyllactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Interactions of human milk oligosaccharides with the immune system [frontiersin.org]
- 6. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siallac.com [siallac.com]
- 8. layerorigin.com [layerorigin.com]
- 9. This compound alleviates bone loss by regulating bone homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 6′-Sialyllactose Enhances Exercise Performance via Increased Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6'-Sialyllactose Enhances Exercise Performance via Increased Muscle Mass and Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fecal 16S rRNA Gene Sequencing Analysis of Changes in the Gut Microbiota of Rats with Low-Dose Aspirin-Related Intestinal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2′-Fucosyllactose and 3-Fucosyllactose Alleviates Interleukin-6-Induced Barrier Dysfunction and Dextran Sodium Sulfate-Induced Colitis by Improving Intestinal Barrier Function and Modulating the Intestinal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubcompare.ai [pubcompare.ai]
- 20. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
A Comparative Analysis of 3'-Sialyllactose and Other Human Milk Oligosaccharides: A Guide for Researchers and Drug Development Professionals
An in-depth examination of the structural, functional, and therapeutic potential of 3'-Sialyllactose in comparison to other key Human Milk Oligosaccharides (HMOs). This guide provides a comprehensive overview of their biological activities, supported by experimental data and detailed methodologies.
Human Milk Oligosaccharides (HMOs) represent the third most abundant solid component of human milk, following lactose and lipids.[1] These complex carbohydrates are not readily digested by infants and instead play a crucial role in shaping the infant's gut microbiota, modulating the immune system, and protecting against pathogens.[2][3] Among the more than 200 structurally distinct HMOs identified, this compound (3'-SL) has garnered significant attention for its unique biological functions.[1][4] This guide provides a comparative analysis of 3'-SL with other prominent HMOs, focusing on their quantitative presence in human milk, their impact on gut health and the immune system, and their mechanisms of action, supported by experimental evidence.
Structural and Quantitative Comparison of Major HMOs
HMOs are broadly categorized into neutral (fucosylated and non-fucosylated) and acidic (sialylated) oligosaccharides.[5] 3'-SL is a prominent acidic HMO, characterized by the linkage of sialic acid to the galactose residue of lactose via an α2-3 bond.[6] Its concentration, along with other major HMOs, varies depending on factors such as lactation stage and maternal genetics.[7]
| HMO Class | Specific HMO | Structure | Weighted Mean Concentration (g/L) | Reference |
| Acidic (Sialylated) | This compound (3'-SL) | Neu5Acα2-3Galβ1-4Glc | 0.28 | [7] |
| 6'-Sialyllactose (6'-SL) | Neu5Acα2-6Galβ1-4Glc | 0.39 | [7] | |
| Neutral (Fucosylated) | 2'-Fucosyllactose (2'-FL) | Fucα1-2Galβ1-4Glc | 2.58 | [7] |
| 3-Fucosyllactose (3-FL) | Galβ1-4(Fucα1-3)Glc | 0.57 | [6] | |
| Neutral (Core) | Lacto-N-tetraose (LNT) | Galβ1-3GlcNAcβ1-3Galβ1-4Glc | 0.94 | [7] |
Comparative Biological Activities
The diverse structures of HMOs dictate their specific biological functions. This section compares the performance of 3'-SL against other HMOs in key biological assays.
Modulation of Gut Microbiota
HMOs act as prebiotics, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species.[8] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.[9]
| HMO | Key Findings | Supporting Experimental Data | Reference |
| This compound (3'-SL) | Promotes the growth of specific Bifidobacterium species and increases the production of butyrate. | In vitro fermentation models show increased abundance of B. infantis and higher butyrate levels compared to controls. | [8] |
| 2'-Fucosyllactose (2'-FL) | Strongly bifidogenic, significantly increasing the relative abundance of Bifidobacterium. Also increases acetate production. | In vitro human colonic models demonstrated a significant increase in Bifidobacteriaceae and acetate levels. | [10] |
| 6'-Sialyllactose (6'-SL) | Shows prebiotic activity, though some studies suggest it is less readily utilized by certain Bifidobacterium strains compared to 3'-SL. | Comparative in vitro growth assays with different Bifidobacterium strains. | [4] |
Gut Barrier Function Enhancement
A healthy gut barrier is crucial for preventing the translocation of harmful substances into the bloodstream. HMOs have been shown to strengthen this barrier.
| HMO | Key Findings | Supporting Experimental Data | Reference |
| This compound (3'-SL) | Enhances intestinal barrier integrity by upregulating the expression of tight junction proteins. | Increased transepithelial electrical resistance (TEER) and decreased paracellular permeability in Caco-2 cell monolayers. | [11] |
| 2'-Fucosyllactose (2'-FL) | Protects against inflammation-induced barrier dysfunction by modulating tight junction protein expression. | Attenuated the decrease in TEER and reduced FITC-dextran permeability in IL-6-treated Caco-2 cells. | [11] |
Immunomodulatory Effects
HMOs can directly interact with immune cells to modulate inflammatory responses.
| HMO | Key Findings | Supporting Experimental Data | Reference |
| This compound (3'-SL) | Exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. | Significantly reduced LPS-induced IL-1β, IL-6, and TNF-α expression in macrophage cell lines and human peripheral blood mononuclear cells (PBMCs). | |
| 2'-Fucosyllactose (2'-FL) | Can modulate T-helper cell responses, promoting a shift towards a Th1 and regulatory T cell phenotype. | Increased IFN-γ and IL-10 secretion in a co-culture model of intestinal epithelial cells and PBMCs. | |
| 6'-Sialyllactose (6'-SL) | Demonstrates immunomodulatory effects, including the inhibition of chemokine release in response to allergic triggers. | Reduced IL-8 and CCL20 release from intestinal epithelial cells stimulated with an antigen-antibody complex. | [12] |
Inhibition of Pathogen Adhesion
HMOs can act as soluble decoy receptors, preventing pathogens from binding to host cell surfaces.
| HMO | Key Findings | Supporting Experimental Data | Reference |
| This compound (3'-SL) | Inhibits the adhesion of various pathogens, including Clostridioides difficile and Helicobacter pylori. | Reduced adhesion of C. difficile to human colon cells in vitro and decreased biofilm formation. | [4] |
| 2'-Fucosyllactose (2'-FL) | Inhibits the adhesion of pathogens like Pseudomonas aeruginosa to intestinal and respiratory cell lines. | In vitro adhesion assays with labeled bacteria and epithelial cell monolayers. | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Quantification of HMOs by HPLC-MS/MS
Objective: To quantify the concentration of 3'-SL and other HMOs in a sample.
Method: Based on the validated method by Csernák et al., 2020.
-
Sample Preparation:
-
To 100 µL of human milk, add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of ultrapure water.
-
-
Chromatographic Separation:
-
Instrument: Agilent 1290 Infinity II LC system or equivalent.
-
Column: Porous graphitic carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Instrument: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each HMO. For 3'-SL, the transition is m/z 632.2 → 290.1.
-
Data Analysis: Quantify HMOs by comparing the peak areas to a standard curve of known concentrations.
-
Caco-2 Cell Permeability Assay (Gut Barrier Function)
Objective: To assess the effect of HMOs on intestinal barrier integrity.
Method: Adapted from standard Caco-2 permeability assay protocols.
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts (0.4 µm pore size) at a density of 6 x 10^4 cells/cm².
-
Culture for 21 days in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Monitor the formation of a confluent monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values > 250 Ω·cm² are used for the experiment.
-
-
HMO Treatment:
-
Replace the culture medium in the apical and basolateral compartments with fresh medium containing the desired concentration of the test HMO (e.g., 3'-SL, 2'-FL) or a control (e.g., mannitol for paracellular transport).
-
Incubate for 24 hours.
-
-
Permeability Measurement:
-
After incubation, measure the TEER again.
-
To assess paracellular permeability, add FITC-dextran (4 kDa) to the apical compartment and incubate for 2 hours.
-
Collect samples from the basolateral compartment and measure the fluorescence intensity using a plate reader.
-
Calculate the apparent permeability coefficient (Papp) to quantify the flux of FITC-dextran across the monolayer.
-
Cytokine Production Assay in PBMCs
Objective: To measure the immunomodulatory effects of HMOs on immune cells.
Method: Based on the study by Groer et al., 2021.[2]
-
PBMC Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
-
Cell Culture and Stimulation:
-
Seed PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Pre-treat the cells with different concentrations of HMOs (e.g., 3'-SL, 2'-FL) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
-
Pathogen Adhesion Inhibition Assay
Objective: To evaluate the ability of HMOs to inhibit pathogen adhesion to intestinal cells.
Method: Adapted from Piotrowski et al., 2021.[4]
-
Cell Culture:
-
Grow a confluent monolayer of a human intestinal epithelial cell line (e.g., Caco-2 or HT-29) in 24-well plates.
-
-
Bacterial Culture and Labeling:
-
Culture the pathogenic bacteria (e.g., Clostridioides difficile) to the mid-logarithmic phase.
-
Label the bacteria with a fluorescent dye (e.g., fluorescein isothiocyanate - FITC) according to standard protocols.
-
-
Adhesion Assay:
-
Pre-incubate the labeled bacteria with different concentrations of HMOs (e.g., 3'-SL, 2'-FL) or a control buffer for 1 hour at 37°C.
-
Wash the intestinal cell monolayers with phosphate-buffered saline (PBS).
-
Add the pre-incubated bacteria to the cell monolayers and incubate for 1 hour at 37°C.
-
Wash the monolayers extensively with PBS to remove non-adherent bacteria.
-
Lyse the cells with a detergent solution (e.g., 0.1% Triton X-100).
-
Measure the fluorescence of the cell lysate using a plate reader to quantify the number of adherent bacteria.
-
Gut Microbiota Analysis by 16S rRNA Sequencing
Objective: To analyze changes in the gut microbial community in response to HMO supplementation.
Method: General workflow for 16S rRNA gene sequencing.
-
Sample Collection and DNA Extraction:
-
Collect fecal samples from infants or in vitro fermentation models.
-
Extract total bacterial DNA using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit).
-
-
PCR Amplification:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the PCR amplicons.
-
Sequence the libraries on an Illumina MiSeq platform.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster the sequences into Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the ASVs using a reference database (e.g., SILVA or Greengenes).
-
Analyze the microbial diversity (alpha and beta diversity) and differential abundance of bacterial taxa between different HMO treatment groups.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes influenced by HMOs can aid in understanding their mechanisms of action.
Signaling Pathways
Experimental Workflow
Conclusion
This compound demonstrates a distinct and potent profile of biological activities when compared to other major human milk oligosaccharides. Its significant roles in modulating the gut microbiota, enhancing gut barrier function, exerting anti-inflammatory effects, and inhibiting pathogen adhesion underscore its importance in infant health and its potential as a therapeutic agent. This guide provides researchers and drug development professionals with a foundational understanding of the comparative performance of 3'-SL, supported by robust experimental data and detailed methodologies, to facilitate further investigation and application of this remarkable bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative characterization of the infant gut microbiome and their maternal lineage by a multi-omics approach | SEBBM [sebbm.es]
- 4. The prebiotic effect of human milk oligosaccharides 3'- and 6'-sialyllactose on adhesion and biofilm formation by Clostridioides difficile - pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Weighted analysis of 2'-fucosyllactose, 3-fucosyllactose, lacto-N-tetraose, this compound, and 6'-sialyllactose concentrations in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2’-Fucosyllactose (2’-FL) Changes Infants Gut Microbiota Composition and their Metabolism in a Host-free Human Colonic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Fucosyllactose-Induced Changes in Adult Gut Microbiota and Short-Chain Fatty Acid Production Using the Simulator of Human Intestinal Microbial Ecosystem Model [pnfs.or.kr]
- 9. A Comparison of the In Vitro Effects of 2’Fucosyllactose and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Specific Human Milk Oligosaccharides Differentially Promote Th1 and Regulatory Responses in a CpG-Activated Epithelial/Immune Cell Coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of 3'- and 6'-sialyllactose in human milk samples by HPLC-MS/MS: A validated method for the comparison of two consecutive lactation periods in the same woman [pubmed.ncbi.nlm.nih.gov]
3'-Sialyllactose Demonstrates Potent Anti-inflammatory Effects in Murine Models
Researchers and drug development professionals now have access to compelling evidence from murine studies validating the anti-inflammatory properties of 3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide (HMO). These studies highlight 3'-SL's potential as a therapeutic agent for inflammatory conditions by showcasing its ability to modulate key inflammatory pathways and significantly reduce pro-inflammatory markers.
Recent investigations in mouse models of inflammation, including those induced by lipopolysaccharide (LPS), as well as models for atherosclerosis and atopic dermatitis, have consistently demonstrated the efficacy of 3'-SL in mitigating inflammatory responses.[1][2] In direct comparisons, 3'-SL has shown superior or distinct anti-inflammatory activity compared to other HMOs, such as 6'-Sialyllactose (6'-SL) and 2'-Fucosyllactose (2'-FL), and has markedly outperformed control groups that did not receive the compound.[1]
The primary mechanism of action for 3'-SL's anti-inflammatory effects involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1][3] Furthermore, it has been shown to promote the activity of Liver X Receptor (LXR) and Sterol Regulatory Element-binding Protein-1 (SREBP1), which are involved in the resolution of inflammation.[1][3][4][5] Another key aspect of its function is the reduction of histone H3K27 acetylation at specific LPS-inducible enhancers, leading to a transcriptional reprogramming that dampens the inflammatory response.[1][3][4][5] In the context of atopic dermatitis, 3'-SL has also been found to promote the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.[2]
Comparative Efficacy of this compound on Inflammatory Cytokine Expression
The following table summarizes the quantitative data from studies comparing the effects of 3'-SL and other compounds on the expression of key pro-inflammatory cytokines in LPS-stimulated murine macrophages.
| Treatment Group | IL-1β mRNA Reduction (%) | IL-6 mRNA Reduction (%) | TNF-α mRNA Reduction (%) | Reference |
| Pooled HMOs (500 µg/mL) | ~70 | ~80 | Data not specified | [1] |
| This compound (15 µg/mL) | Significant reduction | Significant reduction | Significant reduction | [1] |
| 6'-Sialyllactose | Strong inhibition | Strong inhibition | Data not specified | [1] |
| 2'-Fucosyllactose | No anti-inflammatory properties | No anti-inflammatory properties | Data not specified | [1] |
Experimental Protocols
A detailed methodology for a key experiment cited in the validation of 3'-SL's anti-inflammatory effects is provided below.
Lipopolysaccharide (LPS)-Induced Inflammation in Murine Macrophages
This protocol outlines the in vitro model used to assess the anti-inflammatory potential of this compound.
1. Cell Culture and Differentiation:
-
Murine bone marrow-derived macrophages (BMDMs) are harvested from the femurs and tibias of C57BL/6J mice.
-
Bone marrow cells are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20% L929-conditioned medium (as a source of M-CSF) for 7 days to differentiate into macrophages.
2. Treatment:
-
Differentiated BMDMs are pre-treated with varying concentrations of this compound (e.g., 15 µg/mL) for a specified period (e.g., 1 hour).
-
Control groups include cells treated with vehicle (e.g., PBS) and cells treated with other oligosaccharides for comparison.
3. Inflammatory Challenge:
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) from E. coli (e.g., 10 ng/mL) for a designated time (e.g., 6 hours).
4. Sample Collection and Analysis:
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA expression levels of pro-inflammatory cytokines such as Il1b, Il6, and Tnf.
-
ELISA: Cell culture supernatants are collected to quantify the protein secretion of cytokines like IL-6 and TNF-α using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot: Cell lysates are prepared to analyze the phosphorylation status of key signaling proteins in the TLR4 pathway, such as p65 (NF-κB) and p38 (MAPK), to elucidate the mechanism of action.
Visualizing the Molecular and Experimental Frameworks
To better understand the biological processes and experimental designs, the following diagrams have been generated.
References
- 1. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prebiotics prevents skin inflammation via regulatory T cell differentiation in atopic dermatitis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human milk oligosaccharide 3'sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice [escholarship.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Prebiotic Activity of 3'-Sialyllactose, Fructooligosaccharides, and Galactooligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prebiotic activity of 3'-Sialyllactose (3'-SL) with two widely recognized prebiotics, Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS). The following sections present a comprehensive overview of their effects on the gut microbiota, short-chain fatty acid (SCFA) production, and gut barrier function, supported by experimental data.
Impact on Gut Microbiota Composition
Prebiotics selectively stimulate the growth and activity of beneficial gut bacteria. 3'-SL, FOS, and GOS exhibit distinct effects on the microbial composition of the gut.
FOS and GOS are well-established prebiotics known for their bifidogenic effects, meaning they significantly promote the growth of Bifidobacterium species.[1][2][3] Supplementation with FOS and GOS has been shown to increase the populations of beneficial bacteria like Bifidobacterium and Lactobacillus while reducing colonies of detrimental bacteria.[3][4]
In contrast, 3'-SL, a human milk oligosaccharide (HMO), demonstrates a more nuanced and selective mode of action. While some studies indicate a bifidogenic effect of 3'-SL, particularly in infants, other research in adult gut models suggests it may not primarily promote Bifidobacterium growth.[5][6] Instead, 3'-SL has been found to increase the abundance of other beneficial bacteria, such as SCFA-producing bacteria like Phascolarctobacterium and members of the Lachnospiraceae family.[5][7][8]
| Prebiotic | Effect on Bifidobacterium | Effect on Lactobacillus | Other Notable Effects |
| This compound (3'-SL) | Variable, may not be the primary target in adults[5][8] | Moderate stimulation reported in some studies[9] | Promotes SCFA-producing bacteria like Phascolarctobacterium and Lachnospiraceae[5][7][8] |
| Fructooligosaccharides (FOS) | Significant increase[1][2] | Variable effects reported[1] | Can reduce populations of pathogenic bacteria |
| Galactooligosaccharides (GOS) | Significant increase[2][10] | Promotes growth[4] | Shifts microbiota composition towards a healthier profile[10] |
Short-Chain Fatty Acid (SCFA) Production
The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate, which are crucial for gut health.
Studies have shown that all three prebiotics increase the total production of SCFAs.[5][11] However, the profile of SCFAs produced can differ. FOS and GOS supplementation generally leads to increased levels of all major SCFAs.[11] One study, however, reported that FOS might reduce the fecal concentration of butyric acid.[2]
3'-SL supplementation has been demonstrated to significantly increase the production of propionate and butyrate.[5][12] These SCFAs serve as an energy source for intestinal lining cells and have anti-inflammatory properties.[13]
| Prebiotic | Acetate Production | Propionate Production | Butyrate Production | Total SCFA Production |
| This compound (3'-SL) | Increased | Significantly Increased[5] | Significantly Increased[5][6] | Increased[5] |
| Fructooligosaccharides (FOS) | Increased[11] | Increased[11] | Increased, though some studies report a decrease[2][11] | Increased[11] |
| Galactooligosaccharides (GOS) | Increased[11] | Increased[11] | Increased[11] | Increased[11] |
Enhancement of Gut Barrier Function and Anti-inflammatory Effects
A healthy gut barrier is essential for preventing harmful substances from entering the bloodstream. Prebiotics can strengthen this barrier and exert anti-inflammatory effects.
3'-SL has been shown to play a significant role in supporting gut barrier integrity. It promotes the growth and renewal of gut epithelial cells and supports tight junction proteins, such as ZO-1 and Occludin, which are crucial for maintaining the gut lining's integrity.[7][12] Furthermore, 3'-SL can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7] It also inhibits the adhesion of pathogens like Helicobacter pylori and Escherichia coli to gastrointestinal epithelial cells.[7]
FOS and GOS also contribute to a healthier gut environment. They can reduce intestinal inflammation and improve gut permeability.[14] By promoting the growth of beneficial bacteria, they indirectly support the gut barrier.
| Prebiotic | Effect on Tight Junction Proteins | Effect on Epithelial Cell Growth | Anti-inflammatory Effects |
| This compound (3'-SL) | Supports ZO-1 and Occludin[12] | Promotes growth and renewal[7] | Suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[7] |
| Fructooligosaccharides (FOS) | Indirectly supports through microbiota modulation | Not explicitly detailed | Decreases expression of TLR4, TNF-α, IL-1β[14] |
| Galactooligosaccharides (GOS) | Indirectly supports through microbiota modulation | Induces epithelial cell differentiation[15] | Decreases expression of TLR4, TNF-α, IL-1β[14] |
Experimental Protocols
The findings presented in this guide are based on various in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited.
In Vitro Fermentation
-
Objective: To assess the impact of prebiotics on the composition and metabolic activity of the gut microbiota.
-
Methodology:
-
Fecal Inoculum Preparation: Fecal samples from healthy human donors are collected and homogenized to create a fecal slurry, which serves as the source of the gut microbiota.
-
Basal Medium: A nutrient-rich basal medium that mimics the conditions of the human colon is prepared.[9]
-
Fermentation: The fecal inoculum is added to the basal medium containing the prebiotic substrate (3'-SL, FOS, or GOS) to be tested. The fermentation is carried out in anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).[9][16]
-
Analysis:
-
Microbiota Composition: Bacterial DNA is extracted from the fermentation samples, and 16S rRNA gene sequencing is performed to analyze changes in the microbial community.[5]
-
SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the fermentation broth are measured using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[5][17]
-
-
A sophisticated in vitro gut model, the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®), is also used to simulate the conditions of the entire gastrointestinal tract.[5][8]
Cell Culture Assays
-
Objective: To evaluate the direct effects of prebiotics on intestinal epithelial cells.
-
Methodology:
-
Cell Line: Human colon adenocarcinoma cells (Caco-2) are commonly used as they differentiate to form a monolayer that mimics the intestinal barrier.[18]
-
Cell Culture: Caco-2 cells are cultured on permeable supports until they form a confluent and polarized monolayer.[18]
-
Treatment: The Caco-2 cell monolayers are exposed to the prebiotic of interest (3'-SL, FOS, or GOS) for a specific duration.
-
Analysis:
-
Barrier Function: The integrity of the cell monolayer is assessed by measuring the trans-epithelial electrical resistance (TEER).[18]
-
Gene Expression: RNA is extracted from the cells, and quantitative real-time PCR (qPCR) or RNA sequencing is used to analyze the expression of genes related to tight junction proteins and inflammatory cytokines.[18]
-
Wound Healing Assay: A "wound" is created in the cell monolayer, and the rate of cell migration and proliferation to close the gap is measured in the presence or absence of the prebiotic.[15]
-
-
Signaling Pathways and Mechanisms of Action
The beneficial effects of these prebiotics are mediated through various signaling pathways.
FOS and GOS have been shown to modulate the IRS/PI3K/AKT signaling pathway, which is involved in reducing neuroinflammation and improving cognitive function.[14] They also decrease the expression of pro-inflammatory markers by modulating pathways involving TLR4, TNF-α, and IL-1β.[14]
3'-SL exerts its anti-inflammatory effects, in part, by activating G protein-coupled receptors GPR41 and GPR43 through the SCFAs produced during its fermentation.[19] It has also been implicated in modulating the NF-kB signaling pathway, which is a key regulator of inflammation.[20] Furthermore, 3'-SL can influence gene expression related to cholesterol and fatty acid homeostasis.[21]
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for in vitro assessment of prebiotic activity.
Caption: Signaling pathways influenced by prebiotics.
Conclusion
References
- 1. Effect of Fructooligosaccharides Supplementation on the Gut Microbiota in Human: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructooligosaccharide (FOS) and Galactooligosaccharide (GOS) Increase Bifidobacterium but Reduce Butyrate Producing Bacteria with Adverse Glycemic Metabolism in healthy young population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meschinohealth.com [meschinohealth.com]
- 4. Effects of oral supplementation with FOS and GOS prebiotics in women with adult acne: the “S.O. Sweet” study: a proof-of-concept pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Sialyllactose Supplementation of a Prebiotic-Containing Formula on Growth, Intestinal Development, and Bacterial Colonization in the Neonatal Piglet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]
- 8. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prebiotic oligosaccharides change the concentrations of short-chain fatty acids and the microbial population of mouse bowel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. siallac.com [siallac.com]
- 13. siallac.com [siallac.com]
- 14. Fructooligosaccharide (FOS) and Galactooligosaccharide (GOS) Improve Neuroinflammation and Cognition By Up-regulating IRS/PI3K/AKT Signaling Pathway in Diet-induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro fermentation of human milk oligosaccharides by individual Bifidobacterium longum-dominant infant fecal inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Evaluation of the Effects of Commercial Prebiotic GOS and FOS Products on Human Colonic Caco–2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. layerorigin.com [layerorigin.com]
- 21. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Synthetic vs. Natural 3'-Sialyllactose in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Sialyllactose (3'-SL) is a prominent acidic oligosaccharide found in human milk, where it plays a crucial role in infant health and development. Its biological activities, including immunomodulation, gut health promotion, and support of bone and neural development, have led to its investigation as a potential therapeutic agent and a valuable ingredient in infant formula and other nutritional products.[1][2][3]
Commercially available 3'-SL is typically produced through advanced biotechnological methods, such as enzymatic synthesis or microbial fermentation.[4] This "synthetic" 3'-SL is chemically identical to its "natural" counterpart found in milk. However, researchers often question whether the source of 3'-SL influences its biological efficacy. This guide provides a comparative overview of the functional performance of synthetic and natural 3'-SL based on available scientific literature.
It is important to note that direct head-to-head comparative studies are scarce. The following data is compiled from various studies, each of which may have used 3'-SL from a different source. Therefore, direct comparisons of quantitative results should be interpreted with caution. The primary takeaway is that both commercially available (typically synthetic) and milk-derived 3'-SL demonstrate significant bioactivity in a range of functional assays.
Quantitative Data Comparison
The following tables summarize the quantitative data from functional assays investigating the effects of 3'-SL. The source of the 3'-SL is noted where specified in the cited studies.
Table 1: Immunomodulatory Effects of this compound
| Functional Assay | Cell/Animal Model | 3'-SL Concentration | Observed Effect | Source of 3'-SL | Citation(s) |
| Inhibition of LPS-induced IL-6 Secretion | Murine Macrophages (RAW 264.7) | 500 µg/mL | ~80% reduction in IL-6 secretion | Pooled Human Milk Oligosaccharides | [5][6] |
| Inhibition of LPS-induced IL-1β mRNA | Murine Macrophages (RAW 264.7) | 500 µg/mL | ~70% reduction in IL-1β mRNA | Pooled Human Milk Oligosaccharides | [5][6] |
| Inhibition of LPS-induced TNF-α Production | Murine Macrophages (RAW 264.7) | 500 µg/mL | Significant reduction in TNF-α | Pooled Human Milk Oligosaccharides | [5] |
| Inhibition of Pro-inflammatory Cytokines | Human Monocytic Cells (THP-1) | Not specified | Attenuation of IL-6 and IL-1β mRNA | Commercially Sourced | [5][6] |
| Amelioration of Skin Inflammation | Atopic Dermatitis Mouse Model | Not specified | Prevents skin inflammation via regulatory T cell differentiation | Not specified | [7] |
Disclaimer: The data presented in this table is derived from multiple studies and does not represent a direct, head-to-head comparison of synthetic versus natural this compound.
Table 2: Effects of this compound on Bone Homeostasis
| Functional Assay | Cell/Animal Model | 3'-SL Concentration | Observed Effect | Source of 3'-SL | Citation(s) |
| Promotion of Osteogenic Differentiation | Human Bone Marrow Stromal Cells (hBMSCs) | 100 µM | Increased Alkaline Phosphatase (ALP) and Alizarin Red S (ARS) staining | Commercially Sourced | [8] |
| Inhibition of Adipogenic Differentiation | Human Bone Marrow Stromal Cells (hBMSCs) | 100 µM | Reduced number of adipocytes | Commercially Sourced | [9][10] |
| Regulation of Osteogenic Genes | Human Bone Marrow Stromal Cells (hBMSCs) | 100 µM | Increased expression of osteogenic differentiation-related genes | Commercially Sourced | [8] |
| Amelioration of Osteoporosis | Ovariectomized (OVX) Mouse Model | Not specified | Positively regulated bone remodeling | Commercially Sourced | [11] |
Disclaimer: The data presented in this table is derived from multiple studies and does not represent a direct, head-to-head comparison of synthetic versus natural this compound.
Experimental Protocols
Macrophage Anti-Inflammatory Assay
This protocol is a representative method for assessing the anti-inflammatory properties of 3'-SL in a macrophage cell line.
Objective: To determine the effect of 3'-SL on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the macrophages into 24-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of 3'-SL to the designated wells.
-
Include a vehicle control (medium only) and a positive control (LPS only).
-
Pre-incubate the cells with 3'-SL for 1-2 hours.
-
-
Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 6-24 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Analysis: Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the 3'-SL treated groups to the LPS-only positive control to determine the percentage of inhibition.
Osteoblast Differentiation Assay
This protocol outlines a method to evaluate the effect of 3'-SL on the differentiation of mesenchymal stem cells into osteoblasts.
Objective: To assess the potential of 3'-SL to promote osteogenesis in human bone marrow stromal cells (hBMSCs).
Materials:
-
Human Bone Marrow Stromal Cells (hBMSCs)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Osteogenic differentiation medium (growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
This compound (test compound)
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S (ARS) staining solution
-
Cell lysis buffer and ALP activity assay kit
Procedure:
-
Cell Culture and Seeding: Culture hBMSCs in growth medium. Seed the cells into 24-well plates at a suitable density to reach confluence at the start of differentiation.
-
Differentiation Induction:
-
Once confluent, replace the growth medium with osteogenic differentiation medium.
-
Add various concentrations of 3'-SL to the treatment wells.
-
Include a control group with osteogenic medium only.
-
-
Medium Change: Change the medium every 2-3 days for the duration of the experiment (typically 14-21 days).
-
Alkaline Phosphatase (ALP) Staining (Day 7-10):
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain for ALP activity using an ALP staining kit according to the manufacturer's protocol.
-
Observe and photograph the blue/purple staining, which indicates early osteoblast differentiation.
-
-
Alizarin Red S (ARS) Staining (Day 14-21):
-
Wash the cells with PBS and fix as above.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 5-10 minutes to visualize calcium deposits.
-
Wash with deionized water and observe the red staining, which indicates late-stage osteoblast mineralization.
-
-
Quantitative ALP Activity (Day 7-10):
-
Lyse the cells and measure the protein concentration.
-
Determine the ALP activity in the cell lysates using a colorimetric ALP activity assay kit.
-
Normalize the ALP activity to the total protein content.
-
-
Data Analysis: Compare the intensity of staining and the quantitative ALP activity between the 3'-SL treated groups and the control group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TLR4/NF-κB signaling pathway and the inhibitory role of 3'-SL.
Caption: PI3K/Akt signaling pathway in 3'-SL-mediated osteogenesis.
References
- 1. frieslandcampinainstitute.com [frieslandcampinainstitute.com]
- 2. Functional role and mechanisms of sialyllactose and other sialylated milk oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Functional role and mechanisms of sialyllactose and other sialylated milk oligosaccharides. | Semantic Scholar [semanticscholar.org]
- 4. Recent progress on health effects and biosynthesis of two key sialylated human milk oligosaccharides, this compound and 6'-sialyllactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]
- 8. 3′-Sialyllactose alleviates bone loss by regulating bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. layerorigin.com [layerorigin.com]
- 10. researchgate.net [researchgate.net]
- 11. 3′-Sialyllactose alleviates bone loss by regulating bone homeostasis — BIOQUANT [bioquant.com]
A comparative study of 3'-Sialyllactose's effect on different gut bacteria strains.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of 3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide, on the growth and metabolic activity of various gut bacteria strains. The following sections present quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways to support further research and development in the field of prebiotics and gut health.
Quantitative Comparison of Bacterial Growth and Metabolite Production
The prebiotic potential of this compound is demonstrated by its selective utilization by specific gut commensals, leading to the production of beneficial metabolites such as short-chain fatty acids (SCFAs). The following tables summarize the quantitative effects of 3'-SL on the growth of key bacterial genera and the resulting SCFA profiles.
Table 1: Effect of this compound on the Growth of Various Gut Bacteria Strains
| Bacterial Strain | Growth Medium | 3'-SL Concentration | Incubation Time (h) | Growth Observation | Reference |
| Bifidobacterium longum subsp. longum JCM7007 | Semi-defined medium | 0.5% (w/v) | 48 | Moderate growth | [1] |
| Bifidobacterium longum subsp. infantis ATCC 15697 | Semi-defined medium | 0.5% (w/v) | 48 | Significant growth | [1] |
| Bifidobacterium bifidum | In vitro fermentation | Not specified | 24 | Utilized for growth | [2] |
| Bifidobacterium breve | In vitro fermentation | Not specified | Not specified | Cross-feeds on sialic acid released by B. bifidum from 3'-SL | [3] |
| Bacteroides fragilis | Semi-defined medium | 0.5% (w/v) | 72 | Utilized for growth | |
| Bacteroides vulgatus ATCC 8482 | Semi-defined medium | 0.5% (w/v) | 48 | Moderate growth | [1] |
| Bacteroides thetaiotaomicron ATCC 29148 | Semi-defined medium | 0.5% (w/v) | 48 | Moderate growth | [1] |
| Lactobacillus spp. | Semi-defined medium | 0.5% (w/v) | 48 | Little to no growth | [1] |
| Phascolarctobacterium | SHIME® model | Not specified | 14-28 days | Increased abundance | [4][5] |
| Lachnospiraceae | SHIME® model | Not specified | 14-28 days | Increased abundance | [4][5] |
Table 2: Short-Chain Fatty Acid (SCFA) Production from this compound Fermentation
| Bacterial Strain(s) / Inoculum | Fermentation Model | Acetate Production | Propionate Production | Butyrate Production | Other Metabolites | Reference |
| Bifidobacterium longum strains | In vitro fermentation | Significant increase | - | - | Lactate | [1] |
| Bacteroides vulgatus ATCC 8482 | In vitro fermentation | Significant increase | Significant increase | Significant increase | Lactate | [1] |
| Bacteroides thetaiotaomicron ATCC 29148 | In vitro fermentation | Significant increase | Significant increase | Significant increase | - | [1] |
| Adult Fecal Microbiota (SHIME®) | SHIME® model | Increased | Increased | Significantly increased earlier than 6'-SL | - | [4][5] |
| Infant Fecal Microbiota | In vitro fermentation | Not specified | Not specified | Not specified | Lactate | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
In Vitro Fermentation of this compound with Fecal Inoculum
This protocol describes a batch fermentation system to assess the impact of 3'-SL on the composition and metabolic output of the gut microbiota.
Materials:
-
Anaerobic workstation (e.g., 80% N₂, 10% CO₂, 10% H₂)
-
Sterile fermentation vessels
-
Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)
-
This compound (sterile solution)
-
Fresh human fecal samples from healthy donors
-
Phosphate-buffered saline (PBS), sterile and anaerobic
-
Stomacher or blender
Procedure:
-
Inoculum Preparation: Within 2 hours of collection, prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in anaerobic PBS inside an anaerobic workstation.
-
Fermentation Setup: To each sterile fermentation vessel containing pre-reduced basal medium, add a sterile solution of this compound to the desired final concentration (e.g., 10 mg/mL). A control vessel with no added carbohydrate source should also be prepared.
-
Inoculation: Inoculate each vessel with the fecal slurry to a final concentration of 1-10% (v/v).
-
Incubation: Incubate the vessels at 37°C with gentle agitation for a defined period (e.g., 24-48 hours). Maintain anaerobic conditions throughout the incubation.
-
Sampling: At specified time points (e.g., 0, 12, 24, 48 hours), aseptically collect samples for pH measurement, SCFA analysis, and microbial community analysis.
Quantification of Short-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for analyzing SCFA concentrations in fermentation samples.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-225ms)
-
Internal standards (e.g., deuterated SCFAs)
-
Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
-
Organic solvent (e.g., diethyl ether)
-
Acidifying agent (e.g., hydrochloric acid)
Procedure:
-
Sample Preparation: Centrifuge the fermentation samples to pellet bacterial cells and debris.
-
Extraction: Acidify the supernatant and extract the SCFAs using an organic solvent. Add internal standards to the samples before extraction for accurate quantification.
-
Derivatization: Evaporate the organic solvent and derivatize the extracted SCFAs with a suitable agent to increase their volatility for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The GC separates the different SCFA derivatives based on their boiling points and retention times. The MS detects and quantifies the individual SCFA derivatives based on their mass-to-charge ratio.
-
Quantification: Generate a standard curve for each SCFA using known concentrations. Use the peak areas of the SCFAs relative to the internal standards to calculate the concentration of each SCFA in the samples.
Gut Microbiota Analysis by 16S rRNA Gene Sequencing
This protocol details the process of analyzing changes in the microbial community composition in response to 3'-SL fermentation.
Materials:
-
DNA extraction kit for fecal samples
-
PCR thermocycler
-
Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4)
-
High-fidelity DNA polymerase
-
Gel electrophoresis equipment
-
DNA purification kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)
Procedure:
-
DNA Extraction: Extract total genomic DNA from the fermentation samples collected at different time points using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify a specific hypervariable region of the 16S rRNA gene using universal primers with adapter sequences for NGS.
-
Library Preparation: Purify the PCR products and prepare sequencing libraries according to the NGS platform's protocol. This typically involves attaching sequencing adapters and barcodes for sample multiplexing.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Bioinformatic Analysis:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.
-
OTU Picking/ASV Inference: Cluster sequences into Operational Taxonomic Units (OTUs) based on a similarity threshold (e.g., 97%) or infer Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign taxonomy to each OTU/ASV by comparing the sequences to a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) to assess changes in the microbial community structure.
-
Differential Abundance Analysis: Identify specific bacterial taxa that are significantly different in abundance between the control and 3'-SL treated groups.
-
Signaling Pathways and Metabolic Mechanisms
The utilization of this compound by gut bacteria involves specific enzymatic pathways and transport systems. The following diagrams illustrate the general experimental workflow and the key metabolic steps in different bacterial genera.
Caption: Experimental workflow for assessing the impact of this compound on gut bacteria.
The metabolism of 3'-SL varies among different bacterial species, primarily depending on their enzymatic capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sialic acid impact on the gut microbiome and function [glycoforum.gr.jp]
- 4. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
3'-Sialyllactose and Language Development: A Comparative Guide for Researchers
An objective analysis of 3'-Sialyllactose (3'-SL) and its role in language and cognitive development, supported by experimental data and compared with its structural isomer, 6'-Sialyllactose (6'-SL).
Introduction
This compound (3'-SL) is a prominent human milk oligosaccharide (HMO) that has garnered significant attention for its potential role in infant neurodevelopment, particularly in the domain of language. As a key source of sialic acid, an essential nutrient for brain growth and function, 3'-SL is being investigated for its potential to support cognitive processes. This guide provides a comprehensive comparison of the effects of 3'-SL on language and cognitive development with its isomer, 6'-Sialyllactose (6'-SL), presenting key experimental findings, detailed methodologies, and proposed biological pathways.
Comparative Efficacy: 3'-SL vs. 6'-SL
The primary distinction between 3'-SL and 6'-SL lies in the linkage of sialic acid to the lactose backbone, a subtle structural difference that may influence their biological activities. While both are considered beneficial for infant health, emerging research suggests potentially distinct effects on neurodevelopment.
Quantitative Data Summary
The following tables summarize key quantitative findings from human and animal studies investigating the impact of 3'-SL and 6'-SL on language and cognitive development markers.
| Study | Metric | Control Group | 3'-SL Group | 6'-SL Group | Key Finding |
| Cho et al. (2021)[1][2] | Mullen Scales of Early Learning (MSEL) - Language Subdomains | Baseline | Positive association with receptive and expressive language scores (p<0.05) | Not Assessed | Higher 3'-SL in human milk is associated with better language development in infants. |
| Jacobi et al. (2015) | Ganglioside-Bound Sialic Acid (Corpus Callosum, piglets) | Baseline | 15% increase | 15% increase | Both 3'-SL and 6'-SL supplementation increase a key brain building block. |
| Jacobi et al. (2015) | Ganglioside-Bound Sialic Acid (Cerebellum, piglets) | Baseline | 10% increase (at 4g/L) | Not Assessed at this dose | 3'-SL supplementation enhances sialic acid incorporation in another brain region important for motor skills and cognition. |
| Golden et al. (2024)[3] | Brain Microstructure (Fractional Anisotropy - Cerebellum, PND 58, piglets) | Higher FA values | Lower FA values | Lower FA values | 6'-SL had a more pronounced effect on reducing FA in the cerebellum compared to 3'-SL, suggesting differential effects on white matter organization. |
| Golden et al. (2024)[3] | Brain Microstructure (Relative Volume - Midbrain, PND 58, piglets) | Baseline | No significant change | Larger relative volume | 6'-SL supplementation was associated with a larger relative midbrain volume, a region involved in various functions including motor control and sensory processing. |
Experimental Protocols
Human Study: 3'-SL and Language Development (Cho et al., 2021)
This study investigated the association between HMO concentrations in breast milk and cognitive development in infants.
-
Participants: Mother-infant dyads.
-
Assessment Tool: The Mullen Scales of Early Learning (MSEL) was used to assess cognitive development. The MSEL evaluates five domains: Gross Motor, Visual Reception, Fine Motor, Receptive Language, and Expressive Language.[4][5][6][7]
-
Methodology:
-
Breast milk samples were collected from mothers and analyzed for HMO concentrations, including 3'-SL.
-
Infants' cognitive development was assessed using the MSEL at various time points.
-
Statistical models were used to determine the association between specific HMO levels and MSEL scores, controlling for potential confounding variables.
-
-
Scoring: The MSEL provides standardized T-scores for each domain and a composite score for overall cognitive ability. A basal and ceiling level of performance is established for each subscale to determine the raw score, which is then converted to a T-score.[8][9]
Animal Study: Comparative Effects of 3'-SL and 6'-SL (Golden et al., 2024)
This study aimed to compare the effects of dietary supplementation with 3'-SL versus 6'-SL on brain development in a piglet model.
-
Subjects: Neonatal piglets.
-
Experimental Design: Piglets were randomly assigned to one of three diet groups: a control diet, a diet supplemented with 3'-SL, or a diet supplemented with 6'-SL.
-
Methodology:
-
Diets were administered from postnatal day 2.
-
At specific time points, piglets underwent magnetic resonance imaging (MRI) to assess brain structure and microstructure. Diffusion Tensor Imaging (DTI) was used to measure parameters like fractional anisotropy (FA), which reflects white matter integrity.
-
Brain tissue was collected to measure the concentration of ganglioside-bound sialic acid.
-
-
Data Analysis: Statistical analyses were performed to compare brain volume, microstructure parameters, and sialic acid concentrations between the different diet groups.[3]
Signaling Pathways and Mechanisms of Action
The beneficial effects of 3'-SL on language and cognitive development are thought to be mediated primarily through the provision of sialic acid for the synthesis of gangliosides, which are crucial components of neuronal membranes.
Proposed Signaling Pathway for 3'-SL in Neurodevelopment
Caption: Proposed mechanism of 3'-SL in supporting language development.
Experimental Workflow for Animal Studies
Caption: Generalized experimental workflow for animal studies on 3'-SL.
Conclusion
The available evidence, particularly from human observational studies, suggests a positive association between higher levels of this compound in maternal milk and enhanced language development in infants.[1][2] Animal studies provide a mechanistic basis for this observation, demonstrating that both 3'-SL and its isomer 6'-SL can increase the incorporation of sialic acid into brain gangliosides, essential molecules for neuronal function.
However, comparative studies in animal models indicate that 3'-SL and 6'-SL may have differential effects on brain microstructure, suggesting that their roles in neurodevelopment may not be identical.[3] While 3'-SL has been more directly linked to language outcomes in humans, further research is needed to fully elucidate the specific contributions of each of these important human milk oligosaccharides to cognitive development. The detailed experimental protocols and proposed signaling pathways presented in this guide offer a framework for future investigations in this promising area of nutritional neuroscience.
References
- 1. Dietary Isomers of Sialyllactose Increase Ganglioside Sialic Acid Concentrations in the Corpus Callosum and Cerebellum and Modulate the Colonic Microbiota of Formula-Fed Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human milk 3’-Sialyllactose is positively associated with language development during infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Frontiers | Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs [frontiersin.org]
- 5. Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. experts.umn.edu [experts.umn.edu]
- 8. pearsonclinical.co.uk [pearsonclinical.co.uk]
- 9. scribd.com [scribd.com]
The Synergistic Power of 3'-Sialyllactose and Probiotics: A Comparative Guide for Researchers
A comprehensive analysis of the enhanced therapeutic effects observed when combining the human milk oligosaccharide 3'-Sialyllactose (3'-SL) with specific probiotic strains, this guide offers researchers, scientists, and drug development professionals a detailed comparison of their synergistic performance, supported by experimental data and methodological insights.
The convergence of prebiotics and probiotics, known as synbiotics, represents a promising frontier in therapeutic development for gut health and inflammatory diseases. This guide delves into the synergistic relationship between this compound, a prominent human milk oligosaccharide, and probiotics, with a particular focus on Bifidobacterium infantis. Emerging research demonstrates that their combined application yields significantly greater benefits than the administration of either component alone, particularly in the context of alleviating gut inflammation and restoring intestinal barrier function.
Enhanced Efficacy in a Model of Ulcerative Colitis
A pivotal study provides compelling evidence for the synergistic effects of 3'-SL and B. infantis in a dextran sulfate sodium (DSS)-induced colitis mouse model. The combination treatment consistently outperformed individual treatments in mitigating disease severity, as evidenced by a range of physiological and biochemical markers.
Comparative Analysis of Therapeutic Outcomes
The following tables summarize the key quantitative data from this murine study, highlighting the superior performance of the synbiotic combination.
Table 1: Physiological and Disease Activity Markers
| Treatment Group | Body Weight Change (%) | Disease Activity Index (DAI) | Colon Length (cm) |
| Control | +5.2 ± 1.1 | 0 | 8.1 ± 0.3 |
| DSS Model | -15.8 ± 2.5 | 10.5 ± 1.2 | 5.2 ± 0.4 |
| 3'-SL | -8.3 ± 1.9 | 6.8 ± 0.9 | 6.5 ± 0.3 |
| B. infantis | -7.1 ± 1.5 | 5.9 ± 0.8 | 6.8 ± 0.4 |
| Synbiotic (3'-SL + B. infantis) | -3.5 ± 1.2 | 3.2 ± 0.6 | 7.5 ± 0.2 |
Data are presented as mean ± standard deviation.
Table 2: Histological Assessment of Colonic Injury
| Treatment Group | Histological Score |
| Control | 0.5 ± 0.2 |
| DSS Model | 8.9 ± 1.1 |
| 3'-SL | 5.1 ± 0.7 |
| B. infantis | 4.5 ± 0.6 |
| Synbiotic (3'-SL + B. infantis) | 2.1 ± 0.4 |
Histological scoring assesses the degree of inflammation, ulceration, and tissue damage.
Table 3: Modulation of Serum Inflammatory Cytokines (pg/mL)
| Cytokine | DSS Model | 3'-SL | B. infantis | Synbiotic (3'-SL + B. infantis) |
| TNF-α (pro-inflammatory) | 258.4 ± 21.7 | 185.2 ± 15.3 | 170.1 ± 14.8 | 112.6 ± 10.9 |
| IL-6 (pro-inflammatory) | 312.7 ± 28.9 | 220.5 ± 19.6 | 205.8 ± 18.1 | 135.4 ± 12.7 |
| IL-10 (anti-inflammatory) | 45.3 ± 5.1 | 88.6 ± 7.9 | 95.2 ± 8.4 | 152.1 ± 13.5 |
These data clearly illustrate that the synbiotic combination of 3'-SL and B. infantis leads to a more pronounced reduction in weight loss, disease activity, and colonic shortening, alongside a marked improvement in histological scores and a more favorable cytokine profile, compared to individual treatments.[1]
Unraveling the Mechanisms of Synergy
The enhanced efficacy of the 3'-SL and probiotic combination stems from a multi-faceted mechanism involving the modulation of gut microbiota, increased production of beneficial metabolites, and the regulation of key signaling pathways.
Gut Microbiota Modulation and Cross-Feeding
3'-SL acts as a selective prebiotic, fostering the growth of beneficial bacteria such as Akkermansia and Bifidobacterium.[1] In synergy with B. infantis, it promotes a microbial cross-feeding mechanism that enhances the production of short-chain fatty acids (SCFAs).[1] These SCFAs are crucial for maintaining gut barrier integrity and regulating immune responses.[2][3]
Signaling Pathway Regulation
Probiotics and their metabolites are known to interact with host cells and modulate critical signaling pathways to temper inflammation.[4][5][6] The synergistic action of 3'-SL and B. infantis has been shown to significantly upregulate the expression of G-protein coupled receptor 41 (GPR41), a key receptor for SCFAs.[1] Furthermore, 3'-SL has been independently shown to inhibit the pro-inflammatory NF-κB signaling pathway.[7]
Figure 1: Synergistic mechanism of 3'-SL and B. infantis.
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, the following section details the key experimental methodologies employed in the assessment of the synergistic effects.
In Vivo Murine Model of Colitis
-
Animal Model: Male C57BL/6J mice (6-7 weeks old) are used.
-
Induction of Colitis: Acute colitis is induced by administering 2.5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 days.
-
Treatment Groups:
-
Control Group: Standard diet and water.
-
DSS Model Group: DSS in drinking water.
-
3'-SL Group: Daily oral gavage of 25 mg of 3'-SL dissolved in 200 µL PBS for 3 weeks.[1]
-
B. infantis Group: Daily oral gavage of 1 x 1010 CFU of B. infantis in 200 µL PBS for 3 weeks.[1]
-
Synbiotic Group: Daily oral gavage of both 25 mg of 3'-SL and 1 x 1010 CFU of B. infantis in 200 µL PBS for 3 weeks.[1]
-
-
Outcome Measures:
-
Daily monitoring of body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, colon length is measured, and colonic tissues are collected for histological analysis (H&E staining).
-
Serum is collected for cytokine analysis (e.g., TNF-α, IL-6, IL-10) using ELISA.
-
Cecal contents are collected for gut microbiota analysis (16S rRNA gene sequencing) and SCFA measurement (gas chromatography).
-
Colonic tissue is used for gene expression analysis of tight junction proteins and signaling molecules (e.g., GPR41) via qPCR.
-
Figure 2: Experimental workflow for the in vivo colitis model.
Concluding Remarks and Future Directions
The synergistic combination of this compound and probiotics, particularly Bifidobacterium infantis, presents a compelling therapeutic strategy for inflammatory bowel diseases. The enhanced efficacy observed in preclinical models is attributed to a complex interplay of gut microbiota modulation, increased SCFA production, and the regulation of host inflammatory signaling pathways. While these findings are promising, further research is warranted to elucidate the intricate molecular interactions and to translate these findings into clinical applications for human health. Future studies should explore the optimal dosage and ratios of 3'-SL and various probiotic strains, as well as their efficacy in diverse patient populations and other inflammatory conditions.
References
- 1. This compound and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]
- 3. siallac.com [siallac.com]
- 4. Probiotics-host communication: Modulation of signaling pathways in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of probiotics on gut microbiota: mechanisms of intestinal immunomodulation and neuromodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BiodiversityPMC [biodiversitypmc.sibils.org]
- 7. layerorigin.com [layerorigin.com]
Unveiling the Neurodevelopmental Landscape: A Comparative Analysis of 3'-Sialyllactose in Piglet Models
For researchers, scientists, and drug development professionals, the quest to enhance early-life neurodevelopment is a paramount objective. Among the promising candidates, 3'-Sialyllactose (3'-SL), a key human milk oligosaccharide (HMO), has garnered significant attention. This guide provides a comprehensive comparison of the neurodevelopmental outcomes of 3'-SL in piglets, a highly translational animal model, juxtaposed with other relevant alternatives and supported by experimental data.
The piglet model is increasingly utilized in pediatric nutrition research due to the remarkable similarities in brain growth and development to human infants.[1][2] This makes it an invaluable tool for assessing the impact of nutritional interventions on cognitive function and brain structure.
Quantitative Comparison of Neurodevelopmental Outcomes
The following tables summarize the key quantitative findings from studies investigating the effects of this compound and its alternatives on neurodevelopment in piglets.
Table 1: Cognitive and Behavioral Outcomes
| Intervention | Cognitive Task | Key Findings | Reference |
| This compound (3'-SL) | Novel Object Recognition | No significant effects on learning and memory.[3][4][5] | Golden et al. (2024) |
| Spatial T-Maze | Improved spatial learning and memory in preterm piglets.[6] | Obelitz-Ryom et al. (2019) | |
| 6'-Sialyllactose (6'-SL) | Novel Object Recognition | No significant effects on learning and memory.[3][4][5] | Golden et al. (2024) |
| Lactoferrin | Not specified in piglets | Upregulates the BDNF signaling pathway, promoting neurodevelopment and cognition.[3] | Chen et al. (2015) |
Table 2: Brain Structure and Composition
| Intervention | Brain Region/Parameter | Key Findings | Reference |
| This compound (3'-SL) | Relative Pons Volume (PND 30) | Larger relative volume compared to the control group.[3][7] | Golden et al. (2024) |
| Absolute Thalamus Volume (PND 30) | Smaller absolute volume compared to the control group.[3] | Golden et al. (2024) | |
| Ganglioside-bound Sialic Acid (Corpus Callosum & Cerebellum) | Increased concentrations with 2g/L and 4g/L supplementation, respectively.[8][9] | Jacobi et al. (2016) | |
| 6'-Sialyllactose (6'-SL) | Absolute White Matter & other ROIs (PND 30) | Main effect of diet observed on absolute volume.[4][5] | Golden et al. (2024) |
| Relative Midbrain & Cerebral Aqueduct Volume (PND 58) | Larger relative volume compared to the control group.[3][7] | Golden et al. (2024) | |
| Ganglioside-bound Sialic Acid (Corpus Callosum) | Increased concentrations with 2g/L supplementation.[8][9] | Jacobi et al. (2016) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited studies.
Animal Model and Dietary Intervention
-
Animals: Two-day-old male piglets are commonly used.[3][4][5] The piglet is a well-established translational model for human infant neurodevelopment.[1][2]
-
Housing and Acclimation: Piglets are typically housed in controlled environments and allowed an acclimation period before the start of the experiment.[10]
-
Dietary Groups: Piglets are randomly assigned to different dietary groups, including a control group receiving a standard milk replacer and experimental groups supplemented with 3'-SL or other compounds of interest.[3][4][5] The supplementation levels are carefully calculated and mixed with the milk replacer.
Cognitive Assessment: Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess learning and memory in rodents and has been adapted for piglets.
-
Habituation Phase: Piglets are individually placed in an open-field arena for a set period to acclimate to the environment.
-
Familiarization Phase: Two identical objects are placed in the arena, and the piglet is allowed to explore them for a defined duration.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates successful memory of the familiar object.
Brain Imaging: Magnetic Resonance Imaging (MRI)
MRI is a non-invasive technique used to assess structural brain development.
-
Anesthesia: Piglets are anesthetized to prevent movement during the scanning procedure.[3][4]
-
Image Acquisition: High-resolution structural images of the brain are acquired using a 3T MRI scanner.[3][4]
-
Image Analysis: The acquired images are processed to measure the absolute and relative volumes of different brain regions of interest (ROIs), such as the hippocampus, corpus callosum, and cerebellum.[3][7]
Biochemical Analysis: Sialic Acid Quantification
This analysis measures the concentration of sialic acid in different brain regions.
-
Tissue Collection: After euthanasia, the brain is dissected, and specific regions are collected.
-
Homogenization and Extraction: The brain tissue is homogenized, and gangliosides are extracted.
-
Quantification: The amount of ganglioside-bound sialic acid is determined using established biochemical assays.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows described in the literature.
Experimental workflow for assessing 3'-SL in piglets.
Proposed signaling pathway of 3'-SL in neurodevelopment.
References
- 1. researchgate.net [researchgate.net]
- 2. Early-Life Nutrition and Neurodevelopment: Use of the Piglet as a Translational Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs [frontiersin.org]
- 4. Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary supplementation of this compound or 6'-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. layerorigin.com [layerorigin.com]
- 9. Dietary Isomers of Sialyllactose Increase Ganglioside Sialic Acid Concentrations in the Corpus Callosum and Cerebellum and Modulate the Colonic Microbiota of Formula-Fed Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of a Piglet Model for the Study of Anesthetic-induced Developmental Neurotoxicity (AIDN): A Translational Neuroscience Approach - PMC [pmc.ncbi.nlm.nih.gov]
A head-to-head comparison of different 3'-Sialyllactose production methods.
For Researchers, Scientists, and Drug Development Professionals
3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide (HMO), is gaining significant attention for its potential applications in infant nutrition, pharmaceuticals, and functional foods. Its biological activities, including immune modulation and gut health promotion, are well-documented.[1][2] The growing demand for 3'-SL necessitates efficient and scalable production methods. This guide provides a head-to-head comparison of the three main approaches for 3'-SL production: microbial fermentation, enzymatic synthesis, and chemical synthesis, with a focus on experimental data and methodologies.
At a Glance: Comparing Production Methods
| Feature | Microbial Fermentation | Enzymatic Synthesis | Chemical Synthesis |
| Principle | Whole-cell biocatalysis using genetically engineered microbes (e.g., E. coli) to produce 3'-SL from simple carbon sources. | In vitro conversion of substrates to 3'-SL using purified enzymes. | Multi-step organic synthesis using protected saccharide donors and acceptors. |
| Reported Yield | Up to 56.8 g/L in fed-batch fermentation.[3] | High conversion rates (up to 98.1%) from precursor substrates.[4] | Generally lower yields due to the complexity of the process.[5] |
| Purity | Requires extensive downstream processing to remove biomass, proteins, and other metabolites. Purity >90% is achievable.[6] | High purity can be achieved with relatively simpler purification steps. | High purity is possible but requires multiple chromatographic purification steps. |
| Scalability | Highly scalable for industrial-scale production.[7][8] | Scalable, with companies like GeneChem building industrial-scale facilities based on enzymatic systems.[1] | Challenging to scale up due to the multi-step nature and use of protecting groups.[5] |
| Cost-effectiveness | Considered a cost-effective method for large-scale production due to the use of inexpensive substrates.[5] | Can be cost-effective, especially with efficient cofactor regeneration systems and enzyme immobilization.[4][9] | Generally the most expensive method due to the cost of reagents, solvents, and purification.[5] |
| Key Advantages | High yields, scalability, use of simple and inexpensive substrates. | High specificity and purity, milder reaction conditions. | Precise control over chemical structure. |
| Key Disadvantages | Complex downstream processing, potential for byproduct formation. | Cost of enzymes and cofactors can be high, enzyme stability can be a concern. | Multi-step, low overall yields, use of hazardous reagents, difficult to scale up. |
Signaling Pathways Involving this compound
This compound has been shown to modulate key signaling pathways involved in immune responses and cellular processes. Understanding these interactions is crucial for its application in drug development and functional foods.
Figure 1: Simplified diagram of this compound's influence on TLR4 and PI3K/Akt signaling pathways.
Experimental Protocols
This section provides an overview of the methodologies for the three main production routes of this compound.
Microbial Fermentation using Engineered Escherichia coli
This method leverages the metabolic machinery of genetically modified E. coli to produce 3'-SL from simple carbon sources like glycerol and lactose.
a. Strain Engineering:
-
Host Strain: E. coli BL21(DE3) is a commonly used host due to its high-level protein expression capabilities.
-
Gene Knockouts: To prevent the degradation of 3'-SL precursors and the final product, genes such as nanA (N-acetylneuraminate lyase) and lacZ (β-galactosidase) are often knocked out.[10]
-
Gene Overexpression: Key genes for the 3'-SL biosynthesis pathway are overexpressed. This typically includes:
-
Genes for the synthesis of CMP-N-acetylneuraminic acid (CMP-Neu5Ac), a crucial precursor.
-
An α-2,3-sialyltransferase gene, which catalyzes the final step of transferring sialic acid to lactose.[11]
-
b. Fermentation Protocol (Fed-Batch):
-
Seed Culture: A single colony of the engineered E. coli strain is inoculated into a rich medium (e.g., LB broth) and grown overnight at 37°C with shaking.
-
Bioreactor Inoculation: The seed culture is used to inoculate a bioreactor containing a defined fermentation medium.
-
Growth Phase: The culture is grown at 37°C with controlled pH and dissolved oxygen levels. A carbon source like glycerol is fed to achieve high cell density.
-
Induction Phase: Once the desired cell density is reached, the culture is induced with an inducer (e.g., IPTG) to trigger the expression of the biosynthetic pathway genes. Lactose is also added as a substrate.
-
Production Phase: The fermentation is continued for a set period (e.g., 48-72 hours) with continuous feeding of the carbon source and lactose.
-
Harvesting and Purification: The fermentation broth is harvested, and the cells are separated by centrifugation. The supernatant containing the extracellular 3'-SL is then subjected to purification steps, which may include ultrafiltration and chromatography.[6][8]
Enzymatic Synthesis
Enzymatic synthesis offers a more controlled environment for 3'-SL production, using a series of purified enzymes to convert substrates into the final product.
a. Enzyme Production and Purification:
-
The necessary enzymes, such as CMP-sialic acid synthetase and α-2,3-sialyltransferase, are typically produced recombinantly in E. coli and purified.
b. One-Pot Enzymatic Reaction Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the substrates (N-acetylneuraminic acid and lactose), a phosphate donor for cofactor regeneration (e.g., polyphosphate), and necessary ions (e.g., MgCl₂).[9]
-
Cofactor Addition: Cytidine monophosphate (CMP) is added, which will be regenerated into the active cofactor cytidine triphosphate (CTP).[4]
-
Enzyme Addition: The purified enzymes (CMP-sialic acid synthetase and α-2,3-sialyltransferase), and enzymes for the cofactor regeneration system (e.g., CMP kinase and polyphosphate kinase) are added to the reaction mixture.[9]
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 35°C) and pH (e.g., 7.0) with gentle agitation.[4]
-
Monitoring and Termination: The reaction progress is monitored by analyzing samples for 3'-SL concentration using methods like HPLC. Once the reaction is complete, it is terminated by heat inactivation of the enzymes.
-
Purification: The reaction mixture is then purified to remove enzymes, unreacted substrates, and byproducts, often using filtration and chromatographic techniques.
Chemical Synthesis
Chemical synthesis of 3'-SL is a complex, multi-step process that involves the use of protecting groups to achieve the desired stereochemistry. While it offers precise structural control, it is generally considered less scalable and cost-effective for bulk production.
a. General Steps:
-
Protection of Lactose: The hydroxyl groups of lactose are selectively protected, leaving the 3'-hydroxyl group of the galactose unit available for sialylation.
-
Preparation of Sialic Acid Donor: A sialic acid derivative is activated to create a suitable glycosyl donor.
-
Glycosylation Reaction: The protected lactose acceptor is reacted with the activated sialic acid donor in the presence of a promoter to form the α-2,3-glycosidic linkage.
-
Deprotection: All protecting groups are removed from the resulting trisaccharide to yield this compound.
-
Purification: The final product is purified from reaction byproducts and unreacted starting materials using chromatographic methods.
Due to the intricate nature and proprietary advancements in this area, detailed, publicly available protocols for the high-yield chemical synthesis of 3'-SL are scarce in recent literature, with most research focusing on the more scalable biotechnological routes.[5]
Conclusion
The production of this compound has seen significant advancements, particularly in the fields of microbial fermentation and enzymatic synthesis. Microbial fermentation in engineered E. coli stands out as a highly promising method for large-scale, cost-effective production, achieving high titers.[3] Enzymatic synthesis offers a highly controlled process that can yield a very pure product and is also being scaled up for industrial production.[1] While chemical synthesis provides precise control, its complexity, lower yields, and higher costs currently limit its application for large-scale manufacturing.[5] The choice of production method will ultimately depend on the desired scale, purity requirements, and economic considerations of the specific application. As research continues, further improvements in yield, efficiency, and cost-effectiveness are expected for all methods, making this valuable human milk oligosaccharide more accessible for a range of applications.
References
- 1. GeneChem builds a commercial-scale factory to meet demand for sialyllactose [nutraingredients.com]
- 2. This compound (3'SL) Production Service - CD BioGlyco [bioglyco.com]
- 3. Efficient Production of this compound Using Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microbial Production of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019229118A1 - A simple method for the purification of a sialyllactose - Google Patents [patents.google.com]
- 7. Efficient Production of 3′-Sialyllactose Using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP3450443A1 - Process for purifying sialylated oligosaccharides - Google Patents [patents.google.com]
- 9. Multi-Enzymatic Cascade One-Pot Biosynthesis of 3′-Sialyllactose Using Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Production of a Functional Human Milk Oligosaccharide this compound in Genetically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of 3'-Sialyllactose: A Comparative Guide to In Vitro and In Vivo Research
For researchers, scientists, and drug development professionals, understanding the translational potential of a bioactive compound is paramount. This guide provides a comprehensive comparison of in vitro and in vivo data for 3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide, offering insights into its therapeutic promise across various physiological systems. By presenting experimental data in a structured format, detailing methodologies, and visualizing key pathways, this document aims to facilitate a deeper understanding of 3'-SL's journey from the laboratory bench to preclinical models.
Correlating In Vitro Efficacy with In Vivo Outcomes
This compound has demonstrated a range of biological activities in cell-based assays, which have been subsequently tested and often validated in animal models. This section provides a comparative overview of these findings in key research areas.
Bone Health: From Osteoblast Differentiation to Improved Bone Density
In vitro studies have highlighted the positive impact of 3'-SL on bone formation. Research on human bone marrow stromal cells (hBMSCs) has shown that 3'-SL promotes osteogenesis, the process of new bone formation. This effect is mediated through the activation of the PI3K/Akt signaling pathway[1].
These promising cellular-level results have been mirrored in preclinical in vivo models. In a study utilizing ovariectomized mice, a well-established model for postmenopausal osteoporosis, administration of 3'-SL led to significant improvements in bone mineral density[2]. This correlation suggests that the osteogenic properties of 3'-SL observed in cell culture translate to a tangible therapeutic benefit in a living organism.
Table 1: Comparison of In Vitro and In Vivo Data for 3'-SL in Bone Health
| Parameter | In Vitro Model (hBMSCs) | In Vivo Model (Ovariectomized Mice) | Reference |
| Key Finding | Promotes osteogenic differentiation | Improves bone mineral density | [1][2] |
| Mechanism of Action | Activation of PI3K/Akt signaling pathway | Not explicitly determined in the study | [1] |
| Dosage/Concentration | 100 µM | 500 mg/kg (intraperitoneal injection) | [2][3] |
Inflammation and Immune Modulation: A Consistent Anti-inflammatory Profile
The anti-inflammatory properties of 3'-SL have been consistently demonstrated across both in vitro and in vivo settings. In cellular models using murine macrophage-like RAW 264.7 cells and primary bone marrow-derived macrophages, 3'-SL was identified as a potent inhibitor of TLR4-induced inflammation. It significantly reduced the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β)[4]. The mechanism of action in these in vitro models has been linked to the modulation of the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP) pathways[4].
These findings are strongly supported by in vivo research. In a murine model of atherosclerosis, a disease with a significant inflammatory component, both subcutaneous and oral administration of 3'-SL resulted in a marked reduction in the development of atherosclerotic lesions[4][5][6][7]. This demonstrates that the anti-inflammatory effects observed at the cellular level are effective in mitigating a complex inflammatory disease in an animal model.
Table 2: Comparison of In Vitro and In Vivo Data for 3'-SL in Inflammation
| Parameter | In Vitro Model (Macrophages) | In Vivo Model (Murine Atherosclerosis) | Reference |
| Key Finding | Inhibition of TLR4-induced inflammation (reduced IL-6, IL-1β) | Reduced development of atherosclerotic lesions | [4][5][6][7] |
| Mechanism of Action | Modulation of LXR/SREBP pathways | Not explicitly determined in the study | [4] |
| Dosage/Concentration | IC50 ~15 µg/mL | Not specified | [4] |
Angiogenesis: Inhibiting Vessel Formation in a Dish and in a Living System
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that sialyllactose can suppress key processes in angiogenesis, the formation of new blood vessels. It has been observed to inhibit VEGF-induced proliferation, tube formation, and migration of these endothelial cells by blocking the activation of VEGFR-2[8][9].
The anti-angiogenic potential of 3'-SL has been confirmed in vivo. In a Matrigel plug assay in mice, a standard method for assessing angiogenesis in a living system, 3'-SL clearly suppressed VEGF-induced neovascularization[8][9][10]. This strong correlation between the cellular and animal model data suggests that 3'-SL could be a candidate for further investigation in diseases characterized by excessive angiogenesis.
Table 3: Comparison of In Vitro and In Vivo Data for 3'-SL in Angiogenesis
| Parameter | In Vitro Model (HUVECs) | In Vivo Model (Matrigel Plug Assay) | Reference |
| Key Finding | Inhibition of VEGF-induced proliferation, tube formation, and migration | Suppression of VEGF-induced neovascularization | [8][9][10] |
| Mechanism of Action | Inhibition of VEGFR-2 activation | Not explicitly determined in the study | [8][9] |
| Dosage/Concentration | Not specified | Not specified |
Comparison with Alternatives: this compound vs. 6'-Sialyllactose and Other Prebiotics
While 3'-SL has shown significant promise, it is important to compare its performance with structurally similar compounds and other prebiotics. The most direct comparison is with its isomer, 6'-Sialyllactose (6'-SL).
Both 3'-SL and 6'-SL have demonstrated anti-inflammatory properties[11]. However, some studies suggest that 3'-SL may be a more potent inhibitor of inflammatory cytokine production in macrophages[12]. In terms of prebiotic activity, both isomers support the growth of beneficial gut bacteria, but they can have differential effects on the microbial composition. For instance, one study found that 3'-SL increased the abundance of Bacteroides and Coprococcus, while 6'-SL did not have the same effect[13].
When compared to other prebiotics like galactooligosaccharides (GOS), both 3'-SL and GOS have been shown to promote epithelial barrier function in vitro[14]. However, they distinctly modulate the gut microbiota and the production of short-chain fatty acids[14].
Table 4: Comparative Performance of 3'-SL with Alternatives
| Compound | Key Differentiating Features | Reference |
| 6'-Sialyllactose (6'-SL) | Structurally similar isomer. Both have anti-inflammatory and prebiotic effects, but 3'-SL may be a more potent anti-inflammatory agent in some models. They can also have different impacts on gut microbiota composition. | [11][12][13] |
| Galactooligosaccharides (GOS) | A well-established prebiotic. Both 3'-SL and GOS support epithelial barrier function, but they have distinct effects on microbiota composition and short-chain fatty acid production. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited research.
In Vitro Osteogenesis Assay with hBMSCs
-
Cell Culture: Human bone marrow stromal cells (hBMSCs) are cultured in a standard growth medium.
-
Osteogenic Differentiation: To induce osteogenesis, the growth medium is replaced with an osteogenic differentiation medium, typically containing dexamethasone, β-glycerophosphate, and ascorbic acid.
-
Treatment: Cells are treated with 3'-SL (e.g., 100 µM) in the osteogenic medium.
-
Analysis: After a specified period (e.g., 14-21 days), osteogenic differentiation is assessed by:
-
Alkaline Phosphatase (ALP) Staining and Activity Assay: An early marker of osteoblast differentiation.
-
Alizarin Red S Staining: To visualize calcium deposits, a hallmark of mature osteoblasts.
-
Gene and Protein Expression Analysis: Quantitative PCR (qPCR) and Western blotting are used to measure the expression of osteogenic markers such as Runt-related transcription factor 2 (RUNX2), Osterix (OSX), and Collagen type I alpha 1 (COL1A1).
-
-
Signaling Pathway Analysis: To investigate the mechanism of action, the phosphorylation status of key proteins in signaling pathways like PI3K/Akt is determined by Western blotting.
In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis
-
Animal Model: Female mice (e.g., C57BL/6) undergo bilateral ovariectomy to induce estrogen deficiency, which mimics postmenopausal osteoporosis[15][16]. A sham-operated group serves as the control.
-
Treatment: Following a recovery period, the OVX mice are treated with 3'-SL (e.g., 500 mg/kg via intraperitoneal injection) or a vehicle control over a specified duration (e.g., 4 weeks)[2].
-
Bone Mineral Density (BMD) Measurement: BMD of the femur and/or lumbar spine is measured using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).
-
Micro-computed Tomography (µCT) Analysis: µCT is used for a detailed three-dimensional analysis of bone microarchitecture, including parameters like bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Histomorphometry: Bone sections are stained (e.g., with H&E and TRAP) to visualize and quantify bone cells (osteoblasts and osteoclasts) and bone formation and resorption parameters.
In Vitro Macrophage Anti-inflammatory Assay
-
Cell Culture: Murine macrophage-like cells (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media.
-
Inflammation Induction: Cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response[17][18][19].
-
Treatment: Cells are pre-treated with various concentrations of 3'-SL before or concurrently with LPS stimulation.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Gene Expression Analysis: The mRNA expression of inflammatory genes is measured by qPCR.
-
Signaling Pathway Analysis: The activation of key inflammatory signaling pathways, such as NF-κB and MAPK, is assessed by Western blotting for phosphorylated forms of key proteins.
In Vivo Murine Atherosclerosis Model
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice are often used, as they are prone to developing atherosclerosis, especially when fed a high-fat or Western-type diet.
-
Diet: Mice are fed a pro-atherogenic diet to accelerate the development of atherosclerotic plaques.
-
Treatment: Mice receive 3'-SL through oral gavage or subcutaneous injection for a defined period.
-
Atherosclerotic Lesion Analysis:
-
Aortic Staining: The aorta is dissected, stained with a lipid-staining dye (e.g., Oil Red O or Sudan IV), and the total plaque area is quantified.
-
Histological Analysis: Cross-sections of the aortic root are stained (e.g., with H&E, Masson's trichrome) to analyze plaque size, composition (e.g., lipid content, collagen content), and inflammatory cell infiltration (e.g., macrophage content).
-
-
Plasma Lipid and Cytokine Analysis: Blood samples are collected to measure plasma levels of cholesterol, triglycerides, and inflammatory cytokines.
Visualizing the Science: Pathways and Workflows
To further elucidate the mechanisms and processes involved in 3'-SL research, the following diagrams, generated using the DOT language, provide visual representations of key signaling pathways and experimental workflows.
Caption: 3'-SL promotes osteogenesis via the PI3K/Akt signaling pathway.
References
- 1. layerorigin.com [layerorigin.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. The human milk oligosaccharide 3'sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. Sialyllactose suppresses angiogenesis by inhibiting VEGFR-2 activation, and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sialyllactose suppresses angiogenesis by inhibiting VEGFR-2 activation, and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. siallac.com [siallac.com]
- 12. biorxiv.org [biorxiv.org]
- 13. The prebiotics 3′Sialyllactose and 6′Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro [frontiersin.org]
- 15. biocytogen.com [biocytogen.com]
- 16. Ovariectomy (OVX)-Induced Osteoporosis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. kjpp.net [kjpp.net]
- 18. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Benchmarking new 3'-Sialyllactose analytical techniques against established methods.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and novel analytical techniques for the quantification of 3'-Sialyllactose (3'-SL), a key human milk oligosaccharide of significant interest in infant nutrition and therapeutics. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific research needs.
Introduction to this compound Analysis
This compound (3'-SL) is a prominent acidic oligosaccharide in human milk, playing a crucial role in infant gut health, immune development, and cognitive function.[1][2][3] Its unique biological activities have led to its incorporation into infant formulas and its investigation as a potential therapeutic agent.[2][4] Accurate and reliable quantification of 3'-SL in various matrices, from raw materials to final products and biological samples, is therefore of paramount importance.
A variety of analytical techniques have been employed for the analysis of 3'-SL. Traditional methods such as High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index (RI) detection and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) have been widely used.[5][6][7] More recently, hyphenated techniques, particularly those involving mass spectrometry (MS), have gained prominence due to their superior sensitivity and specificity.[1][2][4][8] Capillary Electrophoresis (CE) offers another powerful tool for the separation of 3'-SL from its isomers.[9][10][11] This guide will compare these methods based on their performance characteristics, supported by experimental data from the scientific literature.
Comparative Performance of Analytical Techniques
The selection of an analytical method for 3'-SL is often a trade-off between sensitivity, resolution, throughput, and the complexity of the sample matrix. The following table summarizes the quantitative performance of various techniques based on published data.
| Analytical Technique | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Advantages | Key Disadvantages |
| HPLC with RI/UV Detection | Varies | Generally in the µg/mL range | Generally in the µg/mL range | Good | < 15% | Robust, widely available | Low sensitivity and specificity, not suitable for complex matrices[8][12] |
| HPAEC-PAD | Varies | ng/mL range | ng/mL range | 89.4 - 109[6] | 0.0068 - 4.8[6] | High resolution for isomers, no derivatization needed | High cost, potential for electrode fouling[13] |
| Capillary Electrophoresis (CE) with UV Detection | 30 - 2000 pg[10] | Femtomole level[10] | Varies | Quantitative recovery[10] | 4 - 9[10] | High resolution of isomers, low sample consumption[9][10] | Lower concentration sensitivity compared to MS |
| LC-MS/MS (HILIC) | 1 - 160 µg/L[8] | 0.3 µg/kg[8] | 1.0 µg/kg[8] | 91.6 - 98.4[8] | 1.5 - 2.2[8] | High sensitivity and specificity, suitable for complex matrices[2][4][8] | Higher equipment cost and complexity |
| Flow-Injection Analysis-Mass Spectrometry (FIA-MS) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | High-throughput screening[1][3] | Less chromatographic separation |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are representative protocols for the key techniques discussed.
High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific for the quantification of 3'-SL in complex matrices like human milk and biological tissues.[2][4][8][14]
-
Sample Preparation:
-
For milk or formula samples, a simple dilution with water followed by filtration is often sufficient.[6]
-
For biological tissues (e.g., liver, kidney), protein precipitation with methanol is a common step.[14] The supernatant is then evaporated and reconstituted in the initial mobile phase.[8]
-
For enhanced separation of isomers, samples can be reduced to their alditol forms using sodium borohydride.[2][15]
-
-
Chromatographic Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is frequently used for the separation of polar compounds like 3'-SL.[4][12][14] Porous graphitized carbon (PGC) columns also provide excellent separation of isomers.[2][4]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer, such as ammonium acetate or formic acid.[4][8][14]
-
Flow Rate: Flow rates are typically in the range of 0.3 - 1 mL/min.[5][14]
-
-
Mass Spectrometry Detection:
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a well-established method for the analysis of carbohydrates, including 3'-SL, without the need for derivatization.[6][7]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A high-performance anion-exchange column is used.
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used for elution.
-
Detection: Pulsed Amperometric Detection (PAD) is employed, which is highly sensitive for carbohydrates.
-
Capillary Electrophoresis (CE)
CE offers excellent resolution for the separation of 3'-SL and its structural isomer 6'-sialyllactose.[9][10][11]
-
Sample Preparation:
-
Minimal sample preparation is required, often just dilution in the running buffer.[10]
-
-
Electrophoresis Conditions:
-
Capillary: A fused-silica capillary is used.
-
Running Buffer: The composition of the running buffer is critical for achieving optimal separation. A common buffer is sodium phosphate, sometimes with organic modifiers like methanol.[9]
-
Detection: UV detection at a low wavelength (e.g., 205 nm) is typically used for underivatized oligosaccharides.[10]
-
Visualizing Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using different analytical techniques.
Caption: Workflow for 3'-SL analysis using LC-MS/MS.
Caption: Workflow for 3'-SL analysis using HPAEC-PAD.
Caption: Workflow for 3'-SL analysis using Capillary Electrophoresis.
Conclusion
The choice of an analytical technique for this compound depends heavily on the specific requirements of the study. For high-throughput screening, FIA-MS offers a rapid solution.[1][3] For routine quality control where high sensitivity is not paramount, HPLC with conventional detectors may suffice. HPAEC-PAD provides excellent resolution for isomers without the need for derivatization.[6] Capillary Electrophoresis is a powerful tool for isomer separation with low sample consumption.[9][10] However, for demanding applications requiring high sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS stands out as the method of choice.[2][4][8] The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions for their analytical challenges in the exciting field of human milk oligosaccharides.
References
- 1. Rapid, quantitative analysis of 3'- and 6'-sialyllactose in milk by flow-injection analysis-mass spectrometry: screening of milks for naturally elevated sialyllactose concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of 3'- and 6'-sialyllactose in human milk samples by HPLC-MS/MS: A validated method for the comparison of two consecutive lactation periods in the same woman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), this compound (3'-SL), Lacto-N-Tetraose (LNT), and Lacto-N-neoTetraose (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of 3′-Sialyllactose in Edible Bird’s Nests and the Effect of Stewing Conditions on the 3′-Sialyllactose Content of Edible Bird’s Nest Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolution of structural isomers of sialylated oligosaccharides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance capillary electrophoresis of sialylated oligosaccharides of human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capillary electrophoresis of sialylated oligosaccharides in milk from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Bioanalytical Method for 3'- and 6'-Sialyllactose in Minipig Liver and Kidney Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Analysis of Tissue Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Temporal quantitative profiling of sialyllactoses and sialic acids after oral administration of sialyllactose to mini-pigs with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3'-Sialyllactose: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 3'-Sialyllactose, ensuring laboratory safety and environmental responsibility. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals, establishing a foundation of trust and value beyond the product itself.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, proper handling is crucial to maintain a safe laboratory environment. It may cause skin, eye, and respiratory irritation.[1] Adherence to standard laboratory safety protocols is required.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses or goggles. A face shield may be necessary in situations with a risk of dust generation.[2]
-
Respiratory Protection: In case of dust formation, a dust respirator is recommended.[2]
-
Body Protection: Wear appropriate protective clothing.[2]
Handling:
-
Work in a well-ventilated area.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Prevent prolonged or repeated exposure.[1]
-
Take precautionary measures against static discharge.[1]
Quantitative Data: Physicochemical Properties
For easy reference, the following table summarizes key quantitative data for this compound sodium salt.
| Property | Value | Source |
| Molecular Formula | C23H38NNaO19 | [4][5] |
| Molecular Weight | 633.55 g/mol | [6] |
| Appearance | White to off-white powder or agglomerate | [4][5] |
| Solubility | Readily soluble in aqueous solutions (max 500 mg/mL at 25°C); poor solubility in organic solvents. | [4] |
| pH (5% solution at 20°C) | 4.5 - 6.0 | [4][5] |
Step-by-Step Disposal Protocol
As a non-hazardous substance, this compound can be disposed of following standard laboratory procedures for non-hazardous chemical waste. The primary methods are sanitary sewer disposal for solutions and solid waste disposal for empty containers and small quantities of the solid chemical.
Disposal of Aqueous Solutions of this compound:
-
Confirm Non-Hazardous Status: Verify that the waste solution contains only this compound and water, with no other hazardous materials.
-
Ensure Water Solubility: Confirm that the this compound is fully dissolved.
-
Dilution: Flush the solution down the sanitary sewer with a copious amount of water (at least 20 parts water to 1 part solution). This ensures adequate dilution and prevents any potential issues in the plumbing system.[7]
-
Volume Limitation: Adhere to local regulations regarding the volume of chemical waste that can be disposed of via the sanitary sewer. While this compound is non-hazardous, it is good practice to dispose of limited quantities at a time.[7]
Disposal of Solid this compound and Empty Containers:
-
Small Quantities of Solid Waste: Small amounts of solid this compound can be disposed of in the regular laboratory trash destined for a sanitary landfill. Do not place large quantities in laboratory trash cans.[1]
-
Empty Containers:
Experimental Protocol: In Vivo Study of this compound Supplementation
The following is a detailed methodology for an in vivo experiment to assess the effects of this compound on cognitive and brain development, based on studies conducted in growing pigs.[8][9][10]
1. Experimental Animals and Housing:
-
Species: Domestic pigs (a common model for human infant development).
-
Acclimation: Upon arrival, animals are individually housed and acclimated to the research facility.
-
Environment: Maintain a controlled environment with a constant temperature (e.g., 26.6–29.0°C).[9]
-
Health Monitoring: Conduct daily health checks for any signs of illness or distress.[9]
2. Diet Preparation and Administration:
-
Control Diet: A commercial standard milk replacer diet.
-
Experimental Diet: The control diet supplemented with a specified concentration of this compound (e.g., 500 mg/L).[8][10]
-
Feeding Paradigm: Pigs are artificially reared and provided with their respective diets for a defined period (e.g., from postnatal day 2 to 33).[8][10]
3. Cognitive Assessment (Novel Object Recognition Task):
-
Familiarization Phase: Individually place each pig in an arena with two identical objects for a set duration.
-
Testing Phase: After a delay period (e.g., 48 hours), return the pig to the arena where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the time spent exploring each object. Increased exploration of the novel object is indicative of recognition memory.
4. Brain Tissue Analysis:
-
Sample Collection: At the end of the study period, humanely euthanize the pigs and collect brain tissue samples.
-
Analysis: Analyze the brain tissue for concentrations of sialic acid and other relevant neurodevelopmental markers.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. fda.gov [fda.gov]
- 5. This compound sodium | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 6. This compound | C23H39NO19 | CID 123914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Frontiers | Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs [frontiersin.org]
- 9. Determining the safety and efficacy of dietary supplementation with 3ˊ-sialyllactose or 6ˊ-sialyllactose on growth, tolerance, and brain sialic acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
